molecular formula C6H5ClFN B1342936 2-(Chloromethyl)-5-fluoropyridine CAS No. 915690-76-5

2-(Chloromethyl)-5-fluoropyridine

Cat. No.: B1342936
CAS No.: 915690-76-5
M. Wt: 145.56 g/mol
InChI Key: YHIOCGXGAXHMDQ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-fluoropyridine is a useful research compound. Its molecular formula is C6H5ClFN and its molecular weight is 145.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)-5-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN/c7-3-6-2-1-5(8)4-9-6/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHIOCGXGAXHMDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60617057
Record name 2-(Chloromethyl)-5-fluoropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915690-76-5
Record name 2-(Chloromethyl)-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-5-fluoropyridine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Chloromethyl)-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)-5-fluoropyridine is a key building block in medicinal chemistry, valued for its role in the synthesis of a variety of pharmaceutical agents. The presence of the fluoropyridine moiety is a common feature in modern drug candidates, often imparting favorable pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and safety considerations.

The strategic incorporation of a fluorine atom at the 5-position of the pyridine ring can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The 2-(chloromethyl) group serves as a versatile handle for introducing a wide range of functionalities through nucleophilic substitution reactions. This combination of features makes this compound a valuable intermediate for the construction of complex molecular architectures in drug discovery programs.

This document outlines two principal and field-proven synthetic strategies for the preparation of this compound:

  • Route 1: Free-radical chlorination of 2-methyl-5-fluoropyridine.

  • Route 2: Conversion of 2-(hydroxymethyl)-5-fluoropyridine to the corresponding chloride.

Each route will be discussed in detail, including the synthesis of the requisite starting materials, step-by-step experimental procedures, and methods for purification and characterization of the final product.

Synthetic Strategies and Core Concepts

The choice between the two primary synthetic routes depends on several factors, including the availability of starting materials, scalability, and desired purity of the final product. Below is a conceptual overview of the two pathways.

Synthesis_Overview cluster_0 Route 1: Free-Radical Chlorination cluster_1 Route 2: Chlorination of Alcohol 2-Methyl-5-fluoropyridine 2-Methyl-5-fluoropyridine 2-(Chloromethyl)-5-fluoropyridine_R1 This compound 2-Methyl-5-fluoropyridine->2-(Chloromethyl)-5-fluoropyridine_R1  Free-Radical  Chlorination (e.g., NCS, AIBN) 2-(Hydroxymethyl)-5-fluoropyridine 2-(Hydroxymethyl)-5-fluoropyridine 2-(Chloromethyl)-5-fluoropyridine_R2 This compound 2-(Hydroxymethyl)-5-fluoropyridine->2-(Chloromethyl)-5-fluoropyridine_R2  Chlorination  (e.g., SOCl2)

Figure 1: Overview of the two primary synthetic routes to this compound.

Route 1: Free-Radical Chlorination of 2-Methyl-5-fluoropyridine

This route offers a direct approach to the target molecule by selectively chlorinating the methyl group of the readily accessible 2-methyl-5-fluoropyridine. The reaction proceeds via a free-radical mechanism, typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, with N-chlorosuccinimide (NCS) serving as the chlorine source. This method is advantageous as it often avoids harsh acidic conditions.[1]

Synthesis of Starting Material: 2-Methyl-5-fluoropyridine

Several methods exist for the preparation of 2-methyl-5-fluoropyridine. One common approach involves the diazotization of 2-amino-5-fluoropyridine followed by a Sandmeyer-type reaction or a variation thereof. However, for the purposes of this guide, we will consider 2-methyl-5-fluoropyridine as a commercially available starting material or one that can be synthesized via established literature procedures.

Experimental Protocol: Free-Radical Chlorination

Materials:

Reagent/SolventCAS NumberMolecular FormulaMolar Mass ( g/mol )
2-Methyl-5-fluoropyridine2369-18-8C6H6FN111.12
N-Chlorosuccinimide (NCS)128-09-6C4H4ClNO2133.53
Azobisisobutyronitrile (AIBN)78-67-1C8H12N4164.21
Carbon Tetrachloride (CCl4)56-23-5CCl4153.82

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-5-fluoropyridine (1 equivalent) in anhydrous carbon tetrachloride.

  • Add N-chlorosuccinimide (1.1 equivalents) to the solution.

  • Add a catalytic amount of azobisisobutyronitrile (AIBN, ~0.05 equivalents).

  • Heat the reaction mixture to reflux (approximately 77°C for CCl4) and maintain for 4-6 hours. The reaction should be monitored by TLC or GC-MS for the disappearance of the starting material.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the solid succinimide byproduct and wash it with a small amount of cold carbon tetrachloride.

  • Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford this compound.

Mechanism Insight: The reaction is initiated by the thermal decomposition of AIBN to generate radicals. These radicals abstract a chlorine atom from NCS to produce a succinimidyl radical and a chlorine radical. The chlorine radical then abstracts a hydrogen atom from the methyl group of 2-methyl-5-fluoropyridine to form a resonance-stabilized benzylic-type radical. This radical then reacts with another molecule of NCS to yield the desired product and a succinimidyl radical, which propagates the chain reaction.[1]

Free_Radical_Chlorination Initiation Initiation AIBN AIBN Radicals Radicals AIBN->Radicals Heat Cl_radical Cl_radical Radicals->Cl_radical + NCS Propagation Propagation 2-Methyl-5-fluoropyridine 2-Methyl-5-fluoropyridine Benzylic_Radical Benzylic_Radical 2-Methyl-5-fluoropyridine->Benzylic_Radical + Cl• Product This compound Benzylic_Radical->Product + NCS Succinimidyl_Radical Succinimidyl_Radical Termination Termination Radical_1 Radical Non-radical_product Non-radical_product Radical_1->Non-radical_product + Radical Radical_2 Radical

Figure 2: Simplified mechanism of free-radical chlorination of 2-methyl-5-fluoropyridine.

Route 2: Chlorination of 2-(Hydroxymethyl)-5-fluoropyridine

This alternative route involves the synthesis of 2-(hydroxymethyl)-5-fluoropyridine, which is then converted to the target chloromethyl compound. This two-step approach can be advantageous if the starting hydroxymethyl pyridine is more readily available or if the free-radical chlorination proves to be low-yielding or produces inseparable byproducts.

Synthesis of Starting Material: 2-(Hydroxymethyl)-5-fluoropyridine

A common method for preparing 2-(hydroxymethyl)-5-fluoropyridine is the reduction of a corresponding carboxylic acid or ester, such as 5-fluoropicolinic acid or its ethyl ester.

Experimental Protocol: Reduction of Ethyl 5-fluoropicolinate

Materials:

Reagent/SolventCAS NumberMolecular FormulaMolar Mass ( g/mol )
Ethyl 5-fluoropicolinate443-66-3C8H8FNO2169.15
Lithium Aluminum Hydride (LiAlH4)16853-85-3LiAlH437.95
Tetrahydrofuran (THF), anhydrous109-99-9C4H8O72.11
Ethyl Acetate141-78-6C4H8O288.11

Procedure:

  • To a solution of ethyl 5-fluoropicolinate (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere, slowly add lithium aluminum hydride (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 1 hour.[2]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the dropwise addition of water at 0°C, followed by a 15% aqueous solution of sodium hydroxide and then more water.

  • Filter the resulting aluminum salts and wash the filter cake with ethyl acetate.

  • Combine the filtrates and dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield crude (5-fluoropyridin-2-yl)methanol.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to obtain pure 2-(hydroxymethyl)-5-fluoropyridine as a colorless oil.[2]

Experimental Protocol: Chlorination of 2-(Hydroxymethyl)-5-fluoropyridine

The conversion of the primary alcohol to the corresponding chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl2) is a common and effective reagent for this purpose.

Materials:

Reagent/SolventCAS NumberMolecular FormulaMolar Mass ( g/mol )
2-(Hydroxymethyl)-5-fluoropyridine802325-29-7C6H6FNO127.12
Thionyl Chloride (SOCl2)7719-09-7SOCl2118.97
Dichloromethane (DCM), anhydrous75-09-2CH2Cl284.93

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize evolved HCl and SO2), dissolve 2-(hydroxymethyl)-5-fluoropyridine (1 equivalent) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the aqueous layer with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation or column chromatography.

Mechanism Insight: The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion, with the concomitant loss of sulfur dioxide and a proton, to yield the desired alkyl chloride. The reaction is driven by the formation of gaseous byproducts (SO2 and HCl).

Alcohol_Chlorination Alcohol 2-(Hydroxymethyl)-5-fluoropyridine Chlorosulfite Chlorosulfite Intermediate Alcohol->Chlorosulfite + SOCl2 Product This compound Chlorosulfite->Product - SO2, -HCl

Figure 3: Simplified mechanism for the chlorination of 2-(hydroxymethyl)-5-fluoropyridine with thionyl chloride.

Purification and Characterization

Purification:

  • Vacuum Distillation: This is a suitable method for purifying the final product on a larger scale, provided it is thermally stable.

  • Column Chromatography: For smaller scales or for removing closely related impurities, silica gel column chromatography using a gradient of ethyl acetate in hexanes is effective.

Characterization:

The identity and purity of this compound should be confirmed by a combination of spectroscopic methods.

TechniqueExpected Observations
¹H NMR The spectrum should show characteristic signals for the aromatic protons of the 5-fluoropyridine ring and a singlet for the chloromethyl protons.
¹³C NMR The spectrum will display the expected number of signals for the pyridine ring carbons, with the carbon attached to fluorine showing a characteristic coupling. The chloromethyl carbon will also have a distinct chemical shift.
Mass Spectrometry (GC-MS) The mass spectrum should show the molecular ion peak and a characteristic isotopic pattern for the presence of one chlorine atom.
Infrared (IR) Spectroscopy The IR spectrum will exhibit characteristic absorption bands for C-F, C-Cl, and aromatic C-H and C=C stretching vibrations.

Reference ¹H NMR Data for this compound hydrochloride (in DMSO-d6, 400 MHz): The spectrum is available in public databases and can be used as a reference for the synthesized product, keeping in mind the potential for slight chemical shift differences between the free base and the hydrochloride salt.

Safety Precautions

It is imperative that all experimental work is conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is worn at all times.

  • Thionyl Chloride: Is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO2). It should be handled with extreme care in a fume hood.

  • N-Chlorosuccinimide (NCS): Is an irritant and should be handled with care to avoid skin and eye contact.[2][3][4][5][6]

  • Azobisisobutyronitrile (AIBN): Is a flammable solid and can decompose upon heating to release nitrogen gas and toxic fumes. It should be stored in a cool place.

  • Carbon Tetrachloride: Is a toxic and carcinogenic solvent. Its use should be minimized, and it should only be handled in a well-ventilated fume hood.

  • Lithium Aluminum Hydride (LiAlH4): Reacts violently with water and is a fire hazard. It should be handled under an inert atmosphere.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This technical guide has detailed two robust and practical synthetic routes for the preparation of this compound, a key intermediate in pharmaceutical research and development. The choice between the free-radical chlorination of 2-methyl-5-fluoropyridine and the chlorination of 2-(hydroxymethyl)-5-fluoropyridine will depend on the specific needs and resources of the laboratory. By following the detailed protocols and adhering to the safety precautions outlined, researchers can confidently synthesize this valuable building block for their drug discovery endeavors. The provided information on purification and characterization will ensure the quality and identity of the final product.

References

  • Loba Chemie. (2016, May 19). N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS.
  • ChemicalBook. (2025, July 24). 5-FLUORO-2-HYDROXYMETHYL PYRIDINE.
  • Cole-Parmer. (n.d.).
  • East Harbour Group. (2023, March 20). N-CHLOROSUCCINIMIDE.
  • Santa Cruz Biotechnology. (n.d.). N-Chlorosuccinimide.
  • Chemstock. (n.d.).
  • Benchchem. (2025).

Sources

An In-depth Technical Guide to 2-(Chloromethyl)-5-fluoropyridine: A Key Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(Chloromethyl)-5-fluoropyridine, a pivotal heterocyclic building block for professionals in research, chemical synthesis, and drug development. We will delve into its chemical identity, structural characteristics, synthesis pathways, and significant applications, with a focus on its role in the creation of novel agrochemicals and pharmaceuticals.

Chemical Identity and Structure

This compound is a halogenated pyridine derivative. Its unique structure, featuring a reactive chloromethyl group and a fluorine atom on the pyridine ring, makes it a valuable intermediate in organic synthesis.

Core Chemical Information
PropertyValueSource(s)
CAS Number 915690-76-5[1][2]
Molecular Formula C₆H₅ClFN[1][3]
Molecular Weight 145.56 g/mol [1][2]
IUPAC Name This compound[3]
SMILES C1=CC(=NC=C1F)CCl[3]
InChI Key YHIOCGXGAXHMDQ-UHFFFAOYSA-N[3]
Molecular Structure

The structure of this compound is characterized by a pyridine ring substituted at the 2-position with a chloromethyl group and at the 5-position with a fluorine atom.

Caption: 2D structure of this compound.

Synthesis and Reaction Mechanisms

The synthesis of fluorinated and chlorinated pyridines is a topic of significant industrial and academic interest. These compounds often serve as key intermediates for high-value products like agrochemicals and pharmaceuticals.[4] While specific, detailed laboratory procedures for this compound are proprietary, general synthetic strategies can be inferred from patent literature and related chemical transformations.

A common approach involves the halogenation of a suitable picoline precursor. For instance, the synthesis of related compounds like 2-chloro-5-(trifluoromethyl)pyridine can be achieved through the chlorination and subsequent fluorination of 3-picoline.[4]

Generalized Synthetic Workflow

The synthesis of halogenated pyridines often involves multi-step processes that require careful control of reaction conditions to achieve the desired regioselectivity and yield.

workflow start Starting Material (e.g., 5-Fluoro-2-methylpyridine) step1 Chlorination of Methyl Group (e.g., NCS, Radical Initiator) start->step1 product This compound step1->product

Caption: A simplified workflow for the synthesis of this compound.

The chloromethyl group is typically introduced via radical chlorination of the corresponding methylpyridine. This reactivity is a cornerstone of its synthetic utility, allowing for subsequent nucleophilic substitution reactions.

Applications in Research and Drug Development

The strategic placement of fluorine and a reactive chloromethyl group makes this compound a highly valuable building block.

Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[5] Fluorine's unique properties can significantly enhance a molecule's:

  • Metabolic Stability: The strength of the C-F bond can prevent metabolic degradation at that position.[5]

  • Binding Affinity: Fluorine's electronegativity can alter the electronic properties of the molecule, potentially leading to stronger interactions with biological targets.[5]

  • Lipophilicity and Permeability: Fluorine substitution can modulate a compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile.[6]

The Chloromethyl Group as a Reactive Handle

The chloromethyl group is an excellent electrophilic site, readily undergoing nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functional groups, including amines, thiols, and ethers. This versatility is crucial for building molecular complexity in drug discovery programs.

application_pathway start This compound reaction Nucleophilic Substitution (e.g., with R-NH₂) start->reaction intermediate 2-(Aminomethyl)-5-fluoropyridine Derivative reaction->intermediate elaboration Further Synthetic Steps intermediate->elaboration final_product Biologically Active Target Molecule (e.g., API, Agrochemical) elaboration->final_product

Caption: Application of this compound as a synthetic intermediate.

For example, this compound can be a precursor for synthesizing novel bioactive compounds. A recent study demonstrated its use in creating a key intermediate, 2-chloro-5-(hydrazinylmethyl)pyridine, which was then reacted with various aldehydes to produce hydrazone compounds with potential antimicrobial and anti-malarial activities.[7] This highlights the compound's role as a scaffold for generating libraries of potential therapeutic agents.

Safety, Handling, and Storage

As with many reactive chemical intermediates, proper safety precautions are paramount when handling this compound. The information below is a summary and should be supplemented by a thorough review of the full Safety Data Sheet (SDS).

Hazard Identification

This compound is considered hazardous. Key hazards associated with similar chlorinated pyridine compounds include:

  • Skin Corrosion/Irritation: Causes skin irritation and may cause severe skin burns.[8][9]

  • Eye Damage/Irritation: Causes serious eye irritation or damage.[9][10]

  • Acute Toxicity: Harmful if swallowed or inhaled.[9][11]

  • Respiratory Irritation: May cause respiratory irritation.[10][11]

Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10][12]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles and face shield).[10][12]

  • Handling Practices: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[11][12]

Storage
  • Store in a cool, dry, and well-ventilated place.[12]

  • Keep the container tightly closed and store locked up.[8]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[10]

References

  • BLDpharm. 2-Chloro-5-(chloromethyl)-3-fluoropyridine.
  • ChemicalBook. This compound | 915690-76-5.
  • Sigma-Aldrich. 2-Chloro-5-(trifluoromethyl)pyridine 98%.
  • Chemsrc. 2-Chloro-5-(chloromethyl)-3-fluoropyridine.
  • Sunway Pharm Ltd. This compound - CAS:915690-76-5.
  • PubChemLite. This compound (C6H5ClFN).
  • Jubilant Ingrevia.
  • PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • Fisher Scientific.
  • Fisher Scientific.
  • Apollo Scientific. 2-Chloro-5-(trichloromethyl)
  • Santa Cruz Biotechnology. 2-Chloro-5-(chloromethyl)
  • ResearchGate. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.
  • Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies.
  • MDPI.

Sources

Illuminating the Molecular Architecture: A Technical Guide to the Spectral Data of 2-(Chloromethyl)-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)-5-fluoropyridine is a key heterocyclic building block in medicinal chemistry and drug discovery, finding application in the synthesis of a variety of pharmacologically active agents. A thorough understanding of its molecular structure is paramount for its effective utilization in synthetic chemistry and for the unambiguous characterization of its derivatives. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide a powerful toolkit for elucidating the intricate structural details of this molecule. This in-depth technical guide provides a comprehensive analysis of the spectral data of this compound, offering insights into the interpretation of its NMR, IR, and MS spectra. This document is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis and characterization of novel compounds incorporating this versatile pyridine derivative.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. The following sections detail the analysis of the ¹H and ¹³C NMR spectra of this compound.

A. ¹H NMR Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound Hydrochloride [1]

SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
H-3~7.8-8.0m-Pyridine ring proton
H-4~8.2-8.4m-Pyridine ring proton
H-6~8.6-8.8d~3.0Pyridine ring proton
-CH₂Cl~4.8s-Chloromethyl protons

Note: The spectrum was recorded in DMSO-d₆ at 400 MHz. The exact chemical shifts and coupling constants for the multiplets of H-3 and H-4 were not explicitly provided in the available data.

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Region (Pyridine Ring Protons): The three protons on the pyridine ring (H-3, H-4, and H-6) resonate in the downfield region of the spectrum, characteristic of aromatic protons. The electron-withdrawing nature of the nitrogen atom and the fluorine and chlorine substituents deshields these protons, shifting their signals to higher chemical shifts. The fluorine atom at the C-5 position will introduce additional complexity to the spectrum through ¹H-¹⁹F coupling. The H-4 and H-6 protons will exhibit this coupling. The H-6 proton appears as a doublet due to coupling with the H-4 proton. The H-4 proton will be a multiplet due to coupling with both H-3 and H-6, as well as the fluorine at C-5. The H-3 proton will appear as a multiplet due to coupling with H-4.

  • Aliphatic Region (-CH₂Cl Protons): The two protons of the chloromethyl group (-CH₂Cl) appear as a singlet at approximately 4.8 ppm. The singlet nature of this signal indicates that there are no adjacent protons to couple with. The electronegativity of the adjacent chlorine atom causes a downfield shift of this signal compared to a typical methyl group.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Data Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

Diagram 1: Spin-Spin Coupling in the Pyridine Ring of this compound

G M [M]⁺˙ (m/z 145/147) M_minus_Cl [M - Cl]⁺ (m/z 110) M->M_minus_Cl - Cl• M_minus_CH2Cl [M - CH₂Cl]⁺ (m/z 96) M->M_minus_CH2Cl - •CH₂Cl

Caption: Key fragmentation pathways of this compound in mass spectrometry.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: The sample molecules are ionized, commonly using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Analysis: The mass spectrum is analyzed to determine the molecular weight of the compound and to elucidate its structure based on the observed fragmentation pattern.

Conclusion

The comprehensive analysis of the NMR, IR, and MS spectral data provides a detailed structural elucidation of this compound. The ¹H and ¹³C NMR spectra reveal the connectivity of the proton and carbon skeletons, with the fluorine atom introducing characteristic coupling patterns. The IR spectrum confirms the presence of the key functional groups, including the pyridine ring, C-F, and C-Cl bonds. Mass spectrometry provides the molecular weight and insights into the fragmentation behavior of the molecule. This guide, by integrating experimental data with theoretical predictions and established spectroscopic principles, serves as a robust reference for researchers working with this important synthetic intermediate, facilitating its unambiguous identification and characterization in complex reaction mixtures and novel molecular architectures.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • Field, L. D., Li, H., & Magill, A. M. (2013).
  • PubChemLite. This compound (C6H5ClFN). Available at: [Link]

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A Technical Guide to 2-(Chloromethyl)-5-fluoropyridine: Synthesis, Commercial Availability, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. When incorporated into a pyridine ring, a privileged heterocycle in numerous approved drugs, these effects are often magnified. 2-(Chloromethyl)-5-fluoropyridine is a bifunctional reagent that offers medicinal chemists a powerful tool for the strategic incorporation of a fluorinated pyridine moiety. This guide provides an in-depth analysis of its commercial availability, a detailed plausible synthesis protocol, its chemical reactivity, and its potential applications in the synthesis of novel therapeutics.

Commercial Availability

This compound, primarily as its hydrochloride salt (CAS No. 915409-01-7), is commercially available from a range of chemical suppliers catering to the research and development sector. The availability of this building block is crucial for its adoption in drug discovery programs. A summary of representative suppliers is provided in the table below.

SupplierProduct NameCAS NumberPurityNotes
BLD PharmThis compound hydrochloride915409-01-7≥97%Available in various quantities.
ParchemThis compound hydrochloride915409-01-7-Supplier for bulk and R&D quantities.[1]
EchemiThis compound;hydrochloride915409-01-7Industrial GradeAvailable from various manufacturers.[2]
Lab-Chemicals.ComThis compound hydrochloride--Listed as available.[3]

Synthesis of this compound: A Plausible and Detailed Protocol

While a specific, peer-reviewed synthesis for this compound is not extensively documented in the public domain, a robust synthetic route can be devised based on established transformations of related pyridine derivatives. The following protocol describes a plausible multi-step synthesis starting from commercially available 2-chloro-5-methylpyridine.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is a representative example and may require optimization for scale-up and specific laboratory conditions.

Step 1: Radical Chlorination of 2-Chloro-5-methylpyridine

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a gas inlet, dissolve 2-chloro-5-methylpyridine (1.0 eq) in a suitable anhydrous solvent such as carbon tetrachloride or dichlorobenzene under an inert atmosphere (e.g., nitrogen).

  • Initiation: Add a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (catalytic amount), to the solution.

  • Chlorination: Heat the reaction mixture to reflux. Slowly bubble chlorine gas through the solution or, alternatively, add N-chlorosuccinimide (NCS) portion-wise. The reaction should be monitored by an appropriate method, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC), for the consumption of the starting material and the formation of 2-chloro-5-(chloromethyl)pyridine.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If using a solvent, remove it under reduced pressure. The crude 2-chloro-5-(chloromethyl)pyridine can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Halogen Exchange (Halex) Fluorination

  • Reaction Setup: In a dry, high-pressure reaction vessel, add the purified 2-chloro-5-(chloromethyl)pyridine (1.0 eq), a fluorinating agent such as potassium fluoride (KF) (excess, e.g., 2-3 eq), and a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide).

  • Solvent: Add a high-boiling point polar aprotic solvent such as sulfolane or N,N-dimethylformamide (DMF).

  • Reaction Conditions: Heat the mixture to a high temperature (typically 150-250 °C) and stir vigorously. The progress of the reaction should be monitored by GC or LC-MS.

  • Work-up: After cooling, the reaction mixture is filtered to remove inorganic salts. The filtrate is then subjected to an extractive work-up with an organic solvent and water. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude this compound is then purified by vacuum distillation or column chromatography.

Step 3: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the purified this compound in a dry, inert solvent such as diethyl ether or dichloromethane.

  • Acidification: Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether) dropwise with stirring.

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is collected by filtration, washed with the dry solvent, and dried under vacuum to yield this compound hydrochloride.

Synthesis_Workflow start 2-Chloro-5-methylpyridine step1 Radical Chlorination (e.g., NCS, AIBN) start->step1 intermediate1 2-Chloro-5-(chloromethyl)pyridine step1->intermediate1 step2 Halex Fluorination (e.g., KF, phase-transfer catalyst) intermediate1->step2 intermediate2 This compound step2->intermediate2 step3 Salt Formation (HCl) intermediate2->step3 product This compound HCl step3->product

Caption: Plausible synthetic workflow for this compound HCl.

Chemical Reactivity and Mechanistic Considerations

This compound is a versatile building block due to its two distinct reactive sites: the chloromethyl group and the fluorine-substituted pyridine ring.

  • Nucleophilic Substitution at the Chloromethyl Group: The chloromethyl group is highly susceptible to SN2 reactions with a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions. This allows for the facile introduction of the 5-fluoropyridin-2-yl)methyl moiety into a target molecule.

  • Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom: The fluorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution by the electron-withdrawing effect of the ring nitrogen. Strong nucleophiles can displace the fluoride, providing a route to 2,5-disubstituted pyridines. The relative reactivity of the two sites can often be controlled by the choice of nucleophile and reaction conditions.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

The this compound scaffold is of significant interest to medicinal chemists for several reasons:

  • Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, potentially increasing the in vivo half-life of a drug.[4]

  • Modulation of Physicochemical Properties: The electronegative fluorine atom can influence the pKa of the pyridine nitrogen, affecting its binding interactions with biological targets.[4] It can also modulate lipophilicity, which is a critical parameter for cell permeability and overall pharmacokinetic profile.

  • Bioisosteric Replacement: The fluoropyridine motif can act as a bioisostere for other aromatic systems, offering a way to fine-tune biological activity and ADME properties.

While a specific marketed drug directly incorporating the this compound fragment is not readily identifiable in the public literature, the utility of closely related building blocks is well-established. For instance, Lemborexant , an FDA-approved dual orexin receptor antagonist for the treatment of insomnia, is synthesized using 2-amino-5-fluoropyridine as a key intermediate.[5] This highlights the value of the 5-fluoropyridine moiety in constructing complex, biologically active molecules. The 2-(chloromethyl) group in our title compound provides a reactive handle for linking this valuable pharmacophore to other molecular fragments.

Drug_Discovery_Logic cluster_1 Drug Candidate Properties A Chloromethyl Group (Reactive Handle) C Enhanced Metabolic Stability A->C Linker for complex molecules B 5-Fluoropyridine Core (Pharmacophore) D Modulated pKa and Lipophilicity B->D Fluorine effects E Improved Binding Affinity D->E

Caption: The dual functionality of this compound in drug design.

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions must be observed when handling this compound and its hydrochloride salt. Based on the Safety Data Sheet (SDS) for the closely related 2-(chloromethyl)-5-fluoropyrimidine hydrochloride, the following hazards should be considered[6]:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

  • Irritation: May cause skin, eye, and respiratory irritation.

  • Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

Researchers should always consult the specific Safety Data Sheet provided by the supplier before handling this compound.

Conclusion

This compound is a commercially available and highly versatile building block for drug discovery and development. Its dual reactivity allows for the strategic incorporation of the medicinally important 5-fluoropyridine moiety into a wide range of molecular architectures. A plausible and detailed synthetic protocol can be readily developed based on established chemical principles. By leveraging the unique properties imparted by the fluorine atom, medicinal chemists can utilize this compound to design and synthesize novel drug candidates with potentially improved pharmacokinetic and pharmacodynamic profiles.

References

  • Capot Chemical. (2026, January 7). MSDS of 2-(chloromethyl)-5-fluoropyrimidine hydrochloride.
  • European Patent Office. (2024, May 1).
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  • Parchem. (n.d.). This compound hydrochloride (Cas 915409-01-7).
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  • Echemi. (n.d.). 915409-01-7 this compound;hydrochloride.
  • Jubilant Ingrevia. (n.d.).
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  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, February 27).
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  • Sigma-Aldrich. (2024, September 8).
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  • Google Patents. (n.d.).
  • Google Patents. (n.d.). EP0373463A2 - Process for the preparation of 2-chloro-5-chloromethyl pyridine.
  • Patsnap Eureka. (n.d.). Method for Continuously Preparing 2-Chloro-5-Chloromethylpyridine Using Microchannel Reactor.
  • ResearchGate. (2025, August 4). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.
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  • Benchchem. (n.d.).
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An In-depth Technical Guide on the Core Reactivity and Synthetic Utility of 2-(Chloromethyl)-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Chloromethyl)-5-fluoropyridine is a pivotal heterocyclic building block in modern medicinal chemistry. While it does not possess a "mechanism of action" in the traditional pharmacological sense, its significance lies in its precisely tuned chemical reactivity, which enables the synthesis of a wide array of complex, biologically active molecules. This guide elucidates the core principles governing its function as a potent electrophilic intermediate. We will dissect the electronic influences of the pyridine ring, the chloro substituent, and the fluoro substituent, which collectively define the compound's utility. Detailed protocols for its application in nucleophilic substitution reactions and an analysis of its toxicological profile are provided to offer a comprehensive understanding for drug development professionals.

Introduction: The Role of a Versatile Synthetic Intermediate

In the landscape of drug discovery and development, the efficient construction of novel molecular architectures is paramount. Heterocyclic compounds, particularly substituted pyridines, are privileged structures found in numerous approved pharmaceuticals. This compound (Molecular Formula: C₆H₅ClFN) has emerged as a critical intermediate, valued for its capacity to introduce the 5-fluoropyridin-2-ylmethyl moiety into a target molecule.[1] This guide moves beyond a superficial overview to provide a deep dive into the chemical principles that make this compound a powerful tool in the synthetic chemist's arsenal. Understanding its inherent reactivity is key to leveraging its full potential in the synthesis of next-generation therapeutics and agrochemicals.[2][3]

Physicochemical Properties and Data

A foundational understanding of a reagent's physical properties is essential for its effective and safe use in experimental design.

PropertyValueSource
Molecular Formula C₆H₅ClFN[4]
Molecular Weight 145.56 g/mol [4]
CAS Number 915690-76-5[4]
Monoisotopic Mass 145.00946 Da[1]
Predicted XlogP 1.4[1]

Core Mechanism of Chemical Reactivity

The "action" of this compound is its chemical reactivity as an electrophile, specifically as an alkylating agent. The molecule is primed for nucleophilic substitution reactions, primarily of the Sₙ2 type. This reactivity is not accidental; it is a finely tuned consequence of the electronic interplay between its constituent parts.

The primary site of reaction is the methylene carbon (the -CH₂- group). The chlorine atom, being highly electronegative, polarizes the C-Cl bond, creating a significant partial positive charge (δ+) on the carbon atom and making it an electrophilic center. This polarization renders the chlorine a good leaving group upon nucleophilic attack.

The reactivity of the chloromethyl group is significantly enhanced by the electron-withdrawing nature of the 5-fluoropyridine ring.

  • Pyridine Nitrogen: The nitrogen atom in the pyridine ring is electron-withdrawing through both inductive and resonance effects, pulling electron density away from the ring carbons.

  • Fluorine Atom: The fluorine atom at the 5-position is the most electronegative element and exerts a powerful inductive electron-withdrawing effect.

This combined electron-withdrawing effect from both the ring nitrogen and the fluorine atom further depletes electron density from the methylene carbon, amplifying its electrophilicity and making it exceptionally susceptible to attack by nucleophiles. Quantum mechanics studies on similar chloropyridines confirm that the positions of the Lowest Unoccupied Molecular Orbital (LUMO) are centered on the C-Cl carbons, which is predictive of high reactivity in nucleophilic substitutions.[5]

The diagram below illustrates the key electronic features governing the molecule's reactivity.

Figure 1: Electronic Effects in this compound

Application in Synthesis: A Standard Protocol

The primary application of this compound is in the alkylation of nucleophiles. This is a cornerstone reaction for creating carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds, which are fundamental linkages in many pharmaceutical agents.

This protocol provides a representative workflow for the reaction of this compound with a generic primary amine (R-NH₂).

Objective: To synthesize N-(5-fluoropyridin-2-ylmethyl)-amine.

Materials:

  • This compound (1.0 eq)

  • Primary amine (R-NH₂) (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Reaction vessel, magnetic stirrer, condenser, nitrogen/argon atmosphere setup.

Step-by-Step Methodology:

  • Setup: To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add the primary amine (1.1 eq) and the anhydrous solvent (e.g., MeCN).

  • Base Addition: Add the base (e.g., K₂CO₃, 2.0 eq). The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous solvent and add it dropwise to the stirring mixture at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor its progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Filter off the solid base. Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified, typically by column chromatography on silica gel.

The workflow for this synthetic application is visualized below.

G Figure 2: Synthetic Workflow for N-Alkylation start 1. Assemble Dry Glassware under Inert Atmosphere add_amine 2. Add Amine (R-NH₂) and Anhydrous Solvent start->add_amine add_base 3. Add Base (e.g., K₂CO₃) add_amine->add_base add_reagent 4. Add this compound Solution Dropwise add_base->add_reagent react 5. Heat and Monitor Reaction (TLC / LC-MS) add_reagent->react workup 6. Cool, Filter, and Evaporate Solvent react->workup purify 7. Purify via Column Chromatography workup->purify end_node Pure N-(5-fluoropyridin-2-ylmethyl)-amine purify->end_node

Figure 2: Synthetic Workflow for N-Alkylation

Toxicological Profile and Safe Handling

The high reactivity of this compound makes it an effective synthetic tool, but also necessitates careful handling due to its potential hazards. As a reactive alkylating agent, it can react with biological nucleophiles, such as DNA and proteins, leading to toxicity.

Hazard Identification:

  • Corrosive: Causes severe skin burns and eye damage.[6][7][8] Direct contact can lead to chemical burns and, in the case of eye contact, potentially irreversible damage.[6]

  • Harmful if Swallowed: Ingestion may be harmful and can cause chemical burns to the gastrointestinal tract.[6][7]

  • Respiratory Irritant: Vapors and mists can be irritating to the respiratory system.[9]

  • Sensitization: May cause an allergic skin reaction.[7]

Handling and Precautionary Measures:

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8][10]

  • Engineering Controls: Ensure adequate ventilation to minimize inhalation exposure.[10]

  • Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents. Keep the container tightly closed.[10]

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations. Do not allow it to enter the water system.[9]

Conclusion

This compound is a quintessential example of a molecular tool whose "action" is defined by its chemical reactivity rather than a biological effect. Its utility is derived from the potent electrophilicity of its chloromethyl group, which is significantly activated by the electron-withdrawing properties of the fluorinated pyridine ring. This predictable and high reactivity allows for its widespread use in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. A thorough understanding of its chemical mechanism, coupled with stringent adherence to safety protocols, enables researchers to effectively and safely harness its synthetic power.

References

  • Jubilant Ingrevia. (n.d.). 2-chloro-5-trifluoromethylpyridine Safety Data Sheet.
  • ChemicalBook. (2023). This compound | 915690-76-5.
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  • Google Patents. (n.d.). CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.
  • Santa Cruz Biotechnology. (n.d.). 2-Chloro-5-(chloromethyl)pyridine Material Safety Data Sheet.
  • Sigma-Aldrich. (2024). Safety Data Sheet for 2-Chloropyridine.
  • Chemsrc. (n.d.). CAS#:951652-82-7 | 2-Chloro-5-(chloromethyl)-3-fluoropyridine.
  • PubChemLite. (n.d.). This compound (C6H5ClFN).
  • Funaki, T., & Tohnishi, M. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 168-183.
  • CDH Fine Chemical. (n.d.). 2-FLUORO PYRIDINE CAS No 372-48-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
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  • Fisher Scientific. (n.d.). Safety Data Sheet - 2-Chloro-5-(chloromethyl)pyridine.
  • Google Patents. (n.d.). CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine.
  • Ielo, L., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. International Journal of Molecular Sciences, 24(9), 7728.
  • Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
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Introduction: The Strategic Importance of the Fluorinated Pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 2-(Chloromethyl)-5-fluoropyridine Derivatives

The pyridine ring is a cornerstone of modern medicinal chemistry and agrochemical development, prized for its unique electronic properties and ability to engage in hydrogen bonding.[1] The strategic introduction of specific functional groups onto this scaffold can dramatically alter a molecule's physicochemical properties, metabolic stability, and target affinity. This guide focuses on derivatives of this compound, a molecular framework that combines two powerful modulators of biological activity.

The inclusion of a fluorine atom, the most electronegative element, often enhances metabolic stability by strengthening adjacent C-H bonds, increases binding affinity to target proteins, and improves membrane permeability.[2][3] Concurrently, the 2-(chloromethyl) group serves as a highly versatile synthetic handle. It is an electrophilic site, readily participating in nucleophilic substitution reactions, which allows for the systematic and efficient construction of diverse chemical libraries for biological screening. This dual-functionality makes this compound and its analogues privileged scaffolds for discovering novel therapeutic agents and crop protection chemicals.

This document provides a technical overview of the synthesis, diverse biological activities, and underlying mechanisms of action associated with this class of compounds, intended for researchers, scientists, and professionals in drug and pesticide development.

Synthetic Pathways: Leveraging the Chloromethyl Group for Derivatization

The utility of the this compound core lies in its reactivity, which provides a direct route to a vast array of derivatives. The primary synthetic routes for the parent scaffold often begin with precursors like 3-picoline, which undergo a series of chlorination and fluorination reactions.[4][5] The key feature for library development is the reactivity of the chloromethyl group.

This group acts as a potent electrophile, enabling facile reaction with a wide range of nucleophiles such as amines, thiols, and alcohols. This allows for the introduction of various side chains and functional groups, which is a critical step in tuning the molecule's biological activity. A common and effective strategy involves converting the chloromethyl group into a hydrazinylmethyl intermediate, which can then be condensed with various aldehydes to form hydrazone derivatives, a class of compounds known for broad bioactivity.[6]

G cluster_synthesis Generalized Synthetic Workflow start This compound intermediate Key Intermediate (e.g., Hydrazine Adduct) start->intermediate Nucleophilic Substitution (e.g., + N2H4) library Diverse Library of Bioactive Derivatives intermediate->library Condensation (e.g., + R-CHO)

Caption: Generalized workflow for derivatizing the core scaffold.

Section 1: Agrochemical Applications

The trifluoromethylpyridine moiety, a close structural relative, is a well-established component in numerous commercial agrochemicals, including herbicides, insecticides, and fungicides.[2][4] This success underscores the potential of related fluorinated pyridine scaffolds.

Insecticidal Activity

The 2-chloro-5-(chloromethyl)pyridine scaffold is a crucial intermediate in the synthesis of neonicotinoid insecticides such as imidacloprid and acetamiprid.[5] The chloromethyl group is the key attachment point for the pharmacophore responsible for binding to nicotinic acetylcholine receptors in insects, leading to paralysis and death. While direct data on the 5-fluoro analogue is sparse, the structural similarity strongly suggests its potential as a precursor for novel insecticides. Derivatives could be designed to have altered target affinity or an improved metabolic profile in insects.

Herbicidal and Fungicidal Potential

The 2-(chloromethyl) group can be hydrolyzed to a formyl group (an aldehyde), creating a 2-fluoro-5-formylpyridine intermediate.[7] This aldehyde is a valuable building block for various classes of agrochemicals.

  • Herbicides: The formyl group can undergo condensation reactions to generate inhibitors of essential plant enzymes. For example, it can be used to synthesize analogues of PPO (protoporphyrinogen oxidase) inhibiting herbicides.[8]

  • Fungicides: The aldehyde allows for the construction of vinyl ethers via Wittig-type reactions, a structural motif found in potent strobilurin-class fungicides which inhibit mitochondrial respiration in fungi.[7]

Section 2: Antiviral Activity, Particularly in Plant Pathology

Recent research has highlighted the significant potential of fluorinated pyridine derivatives as plant activators, substances that induce a defense response in plants against pathogens. This represents a promising alternative to direct-acting virucides.

Mechanism of Action: Inducing Systemic Acquired Resistance (SAR)

Derivatives of trifluoromethyl pyridine, specifically those linked to a piperazine moiety, have demonstrated potent activity against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[9] The primary mechanism is not direct inhibition of the virus but the activation of the plant's own immune system.

Treatment with these compounds leads to an increase in the activity of key defense-related enzymes, including:

  • Superoxide Dismutase (SOD): Manages oxidative stress.

  • Polyphenol Oxidase (PPO): Involved in producing antimicrobial compounds.

  • Phenylalanine Ammonialyase (PAL): A crucial enzyme in the phenylpropanoid biosynthesis pathway, which produces salicylic acid and other defense signaling molecules.[9]

This cascade activation strengthens the plant's systemic acquired resistance (SAR), making it less susceptible to viral infection and spread.

G cluster_pathway Antiviral Mechanism via Plant Immune Activation compound Pyridine Derivative (e.g., Compound A16) pal Phenylalanine Ammonialyase (PAL) compound->pal Activates sod_ppo SOD & PPO Enzymes compound->sod_ppo Activates phenylpropanoid Phenylpropanoid Biosynthesis Pathway pal->phenylpropanoid Key Enzyme sar Systemic Acquired Resistance (SAR) sod_ppo->sar Induces defense Defense Signaling (e.g., Salicylic Acid) phenylpropanoid->defense Produces defense->sar Induces

Caption: Proposed mechanism of antiviral action in plants.

Efficacy Data

Several trifluoromethyl pyridine piperazine derivatives have shown antiviral activity superior to the commercial standard, ningnanmycin. The substitutions on the piperazine ring are critical for potency.

Compound IDStructure (R Group)Target VirusActivity TypeEC₅₀ (µg/mL)Reference EC₅₀ (Ningnanmycin)
A16 2-chloro-4-fluorobenzylTMVProtection18.4 50.2
A3 4-fluoro-3-(trifluoromethyl)benzylTMVProtection20.2 50.2
A16 2-chloro-4-fluorobenzylCMVProtection347.8 359.6
A1/A3 -CMVCurative> Ningnanmycin-

(Data sourced from reference[9])

Section 3: Anticancer Potential

Pyridine derivatives are prevalent in oncology, with many FDA-approved drugs targeting key signaling pathways in cancer cells.[3][10] The inclusion of fluorine and reactive side chains, as seen in the this compound scaffold, aligns with modern strategies for designing potent anticancer agents.

Mechanism of Action: Kinase Inhibition

A primary mechanism for pyridine-based anticancer drugs is the inhibition of protein kinases, enzymes that regulate cell growth, proliferation, and survival. Many of these drugs function as ATP-competitive inhibitors, binding to the ATP pocket of kinases like Vascular Endothelial Growth Factor Receptor (VEGFR), which is crucial for tumor angiogenesis.[10] The pyridine nitrogen often forms a critical hydrogen bond within the hinge region of the kinase domain. The 5-fluoro substituent can further enhance binding affinity through favorable electrostatic interactions.

While specific data for this compound derivatives is emerging, related structures show significant promise. For instance, O-alkyl derivatives of 2'-deoxy-5-(trifluoromethyl)uridine demonstrated oral antitumor activity against sarcoma 180 that was four-fold more active than the parent compound.[11] The 3'-O-(p-chlorobenzyl) derivative was particularly potent, with an ED₅₀ less than one-tenth of the parent drug.[11]

cluster_kinase Hypothetical Kinase Inhibition Pathway compound Pyridine Derivative kinase Protein Kinase (e.g., VEGFR-2) compound->kinase Binds to ATP Pocket substrate Substrate Protein p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylation atp ATP atp->kinase downstream Downstream Signaling (Proliferation, Angiogenesis) p_substrate->downstream apoptosis Cell Cycle Arrest Apoptosis downstream->apoptosis Blocked

Caption: General mechanism of anticancer action via kinase inhibition.

Cytotoxicity Data

Studies on various pyridine derivatives have demonstrated potent cytotoxicity against a range of human cancer cell lines. For example, certain 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives showed excellent activity against MCF-7 (breast) and SK-MEL-28 (melanoma) cell lines, with IC₅₀ values in the low micromolar range (1-10 µM).[12] This highlights the potential of the broader pyridine class, suggesting that derivatives of this compound are strong candidates for anticancer screening programs.

Experimental Protocols

Protocol 1: Synthesis of a Hydrazone Derivative from 2-Chloro-5-(chloromethyl)pyridine

This protocol provides a representative example of how the chloromethyl handle is used to synthesize more complex derivatives, as adapted from methodologies for similar compounds.[6]

Objective: To synthesize a hydrazone derivative via a 2-chloro-5-(hydrazinylmethyl)pyridine intermediate.

Materials:

  • 2-Chloro-5-(chloromethyl)pyridine

  • Hydrazine hydrate

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol

  • Flow reactor module (or round-bottom flask for batch synthesis)

  • Magnetic stirrer and heating mantle

Procedure:

  • Intermediate Synthesis:

    • Dissolve 2-chloro-5-(chloromethyl)pyridine (1 equivalent) in ethanol.

    • Add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature.

    • Stir the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure. The resulting crude product, 2-chloro-5-(hydrazinylmethyl)pyridine, can be used in the next step, often without further purification.

  • Hydrazone Formation:

    • Dissolve the crude intermediate (1 equivalent) in ethanol.

    • Add the selected aromatic aldehyde (1 equivalent) to the solution.

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Reflux the mixture for 3-6 hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of solution.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

    • Characterize the final product using FTIR, NMR, and mass spectrometry.

Protocol 2: In Vivo Antiviral Activity Assay (Half-Leaf Method)

This protocol is used to assess the protective, curative, and inactivation activity of compounds against plant viruses like TMV.[9][13]

Objective: To quantify the antiviral efficacy of a test compound on live plants.

Materials:

  • Host plants (e.g., Nicotiana tabacum L.)

  • Purified Tobacco Mosaic Virus (TMV) solution

  • Test compound solution (e.g., 500 µg/mL in 1% Tween 80)

  • Control solution (1% Tween 80)

  • Phosphate buffer

  • Carborundum (abrasive)

Procedure:

  • Virus Inoculation:

    • Lightly dust the upper surface of mature plant leaves with carborundum.

    • Using a brush or cotton swab, gently rub the TMV solution onto the entire surface of each leaf to create micro-wounds for viral entry.

    • After 30 minutes, rinse the leaves gently with water to remove excess virus and carborundum.

  • Application of Test Compounds:

    • For Protection Activity: Apply the test compound solution to the left half of the leaf and the control solution to the right half before virus inoculation.

    • For Curative Activity: Apply the test compound solution to the left half of the leaf and the control solution to the right half after virus inoculation.

    • For Inactivation Activity: Mix the test compound with the virus solution and incubate for 30 minutes. Then, apply this mixture to the left half of the leaf. Apply a mixture of the control solution and virus to the right half.

  • Incubation and Data Collection:

    • Keep the plants in a controlled environment (greenhouse) for 2-4 days to allow local lesions (spots) to develop.

    • Count the number of lesions on both the treated (left) and control (right) halves of each leaf.

    • Calculate the percent inhibition using the formula: Inhibition (%) = [ (C - T) / C ] × 100 Where C = number of lesions on the control half, and T = number of lesions on the treated half.

  • Dose-Response Analysis:

    • To determine the EC₅₀ value, repeat the experiment using a serial dilution of the test compound (e.g., 500, 250, 125, 62.5 µg/mL).

    • Plot the inhibition percentage against the log of the concentration and calculate the EC₅₀.

Conclusion and Future Directions

The this compound scaffold is a highly promising platform for the development of novel, biologically active compounds. Its inherent chemical reactivity allows for the creation of diverse molecular libraries, while the presence of the fluorine atom imparts advantageous physicochemical properties. The demonstrated efficacy of related structures in agrochemical, antiviral, and anticancer applications provides a strong rationale for the continued exploration of this chemical space.

Future research should focus on synthesizing and screening novel derivatives to build comprehensive Structure-Activity Relationship (SAR) models. Investigating additional biological targets, such as bacterial or fungal pathogens, could unveil new therapeutic applications. Furthermore, optimizing the pharmacokinetic and metabolic profiles of lead compounds will be a critical step in translating these promising laboratory findings into valuable products for medicine and agriculture.

References

  • Fujikawa, S., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 194-210. Available at: [Link]

  • Google Patents. (1984). Preparation of 2-chloro-5-trifluoromethylpyridine. EP0013474B1.
  • Chemsrc. 2-Chloro-5-(chloromethyl)-3-fluoropyridine. Available at: [Link]

  • Koca, M., et al. (2023). Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent. Journal of Molecular Structure, 1275, 134675. Available at: [Link]

  • Narkhede, H., et al. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry, 37(5), 1039-1043. Available at: [Link]

  • Yamashita, J., et al. (1989). Studies on antitumor agents. 8. Antitumor activities of O-alkyl derivatives of 2'-deoxy-5-(trifluoromethyl)uridine and 2'-deoxy-5-fluorouridine. Journal of Medicinal Chemistry, 32(1), 136-9. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(12), 3647. Available at: [Link]

  • Semantic Scholar. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available at: [Link]

  • Patsnap. Synthesis method of 2-chloro-5-chloromethyl pyridine. Available at: [Link]

  • Li, Y., et al. (2019). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules, 24(23), 4252. Available at: [Link]

  • Wang, Z., et al. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science, 13, 1046808. Available at: [Link]

  • Wu, H., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(1), 103525. Available at: [Link]

  • Yang, S., et al. (2022). Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6195. Available at: [Link]

  • Semantic Scholar. (2023). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Available at: [Link]

  • D'Oria, M., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(7), 3122. Available at: [Link]

  • Awano, H., et al. (1996). Synthesis and antiviral activity of 5-substituted (2'S)-2'-deoxy-2'-C-methylcytidines and -uridines. Archiv der Pharmazie, 329(2), 66-72. Available at: [Link]

  • Wang, Y., et al. (2024). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry, 15(2), 539-552. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2022). Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. Frontiers in Chemistry, 10, 1024898. Available at: [Link]

  • Boukhalkhal, K., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5275. Available at: [Link]

  • Morak-Młodawska, B., et al. (2020). Phenothiazines Modified with the Pyridine Ring as Promising Anticancer Agents. Molecules, 25(22), 5464. Available at: [Link]

  • Stuyver, L. J., et al. (2008). The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. Antimicrobial Agents and Chemotherapy, 52(2), 458-64. Available at: [Link]

  • Pisani, L., et al. (2022). Chemical and Biological Evaluation of Novel 1H-Chromeno[3,2-c]pyridine Derivatives as MAO Inhibitors Endowed with Potential Anticancer Activity. Molecules, 27(12), 3704. Available at: [Link]

Sources

The Strategic deployment of 2-(Chloromethyl)-5-fluoropyridine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Ascendancy of Fluorinated Pyridines in Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—offer a powerful toolkit for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among the myriad of fluorinated heterocycles, the fluoropyridine moiety has garnered significant attention for its ability to enhance metabolic stability, improve binding affinity, and fine-tune basicity, thereby addressing key challenges in drug development. This guide focuses on a particularly valuable building block within this class: 2-(Chloromethyl)-5-fluoropyridine. Its bifunctional nature, possessing both a reactive chloromethyl group for nucleophilic substitution and a fluorinated pyridine ring, makes it a versatile synthon for the construction of complex molecular architectures targeting a diverse range of biological targets. This document will provide an in-depth exploration of its synthesis, reactivity, and strategic applications, offering researchers and drug development professionals a comprehensive understanding of its potential.

I. Synthesis and Physicochemical Properties: Establishing a Foundation for Application

Proposed Synthetic Pathway: Free-Radical Chlorination

The most plausible and industrially scalable approach to this compound involves the free-radical chlorination of 5-fluoro-2-methylpyridine. This method is analogous to the well-documented side-chain chlorination of other 2-chloro-methylpyridines. The reaction proceeds via a free-radical chain mechanism, typically initiated by UV light or a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

A common and effective chlorinating agent for this transformation is N-chlorosuccinimide (NCS), which offers advantages in terms of handling and selectivity compared to chlorine gas.

Conceptual Experimental Protocol: Free-Radical Chlorination of 5-fluoro-2-methylpyridine

  • Reaction Setup: To a solution of 5-fluoro-2-methylpyridine (1.0 eq.) in a suitable inert solvent (e.g., carbon tetrachloride or chlorobenzene) is added N-chlorosuccinimide (1.0-1.2 eq.) and a catalytic amount of a radical initiator (e.g., AIBN, 0.05 eq.).

  • Reaction Conditions: The reaction mixture is heated to reflux (typically 70-90 °C) under an inert atmosphere (e.g., nitrogen or argon). The progress of the reaction is monitored by a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is then washed with an aqueous solution of sodium thiosulfate to quench any remaining NCS, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield this compound.

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Key Hazards
5-fluoro-2-methylpyridineC6H6FN111.12138-140Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation.
N-chlorosuccinimide (NCS)C4H4ClNO2133.53DecomposesOxidizer, causes severe skin burns and eye damage.
This compoundC6H5ClFN145.56Not availablePresumed to be toxic and corrosive.
Alternative Synthetic Considerations

An alternative, though likely more circuitous, route could involve the synthesis of 2-(hydroxymethyl)-5-fluoropyridine followed by conversion of the alcohol to the corresponding chloride using a chlorinating agent like thionyl chloride or phosphorus oxychloride. However, the direct chlorination of the methyl group is generally a more atom-economical and efficient process.

II. The Role of the 5-Fluoropyridin-2-ylmethyl Moiety in Medicinal Chemistry

The incorporation of the this compound scaffold into a drug candidate can profoundly influence its biological activity and pharmacokinetic profile. The strategic placement of the fluorine atom and the pyridine nitrogen imparts a unique set of properties that medicinal chemists can leverage to optimize drug-like characteristics.

Modulation of Physicochemical Properties
  • Basicity (pKa): The electron-withdrawing nature of the fluorine atom at the 5-position significantly reduces the basicity of the pyridine nitrogen. This modulation of pKa is critical for controlling the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and potential for off-target interactions with aminergic GPCRs.

  • Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and access intracellular targets. However, the overall impact on lipophilicity is context-dependent and can be fine-tuned by the nature of the substituent attached to the methylene bridge.

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of a drug. The pyridine ring itself can also influence metabolic pathways.

Impact on Biological Activity

The 5-fluoropyridine ring can engage in specific, non-covalent interactions with biological targets, such as hydrogen bonds and halogen bonds, which can contribute to enhanced binding affinity and selectivity. The nitrogen atom can act as a hydrogen bond acceptor, while the fluorine atom can participate in favorable electrostatic interactions.

III. Applications in Drug Discovery: A Versatile Building Block

The reactivity of the chloromethyl group makes this compound an excellent electrophilic building block for the introduction of the 5-fluoropyridin-2-ylmethyl moiety into a wide range of molecular scaffolds. This is typically achieved through nucleophilic substitution reactions with various nucleophiles, including amines, phenols, thiols, and carbanions.

General Reaction Scheme: Nucleophilic Substitution

The primary application of this compound in synthesis involves the displacement of the chloride ion by a nucleophile. This SN2 reaction is generally efficient and allows for the facile construction of a diverse library of compounds.


Methodological & Application

Leveraging 2-(Chloromethyl)-5-fluoropyridine in the Synthesis of Novel Insecticide Candidates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: This document provides detailed application notes and experimental protocols for the use of 2-(Chloromethyl)-5-fluoropyridine as a strategic intermediate in the synthesis of potential next-generation insecticides. While its direct chlorinated analog, 2-chloro-5-(chloromethyl)pyridine, is a cornerstone in the industrial production of major neonicotinoid insecticides, the fluorinated counterpart offers a compelling scaffold for novel compound discovery.[1][2] This guide elucidates the synthetic rationale, explains the chemical principles of reactivity, and provides exemplary, detailed protocols for synthesizing insecticide analogs. The strategic incorporation of fluorine can significantly influence a molecule's metabolic stability, binding affinity, and overall bioactivity, making this intermediate a valuable tool for researchers in agrochemical development.[3]

Introduction: The Strategic Importance of Halogenated Pyridines in Agrochemicals

The pyridine heterocycle is a privileged scaffold in modern agrochemicals due to its versatile chemistry and its presence in numerous successful commercial products. Specifically, intermediates like 2-chloro-5-(chloromethyl)pyridine are pivotal in the synthesis of several major neonicotinoid insecticides, including Imidacloprid, Acetamiprid, and Thiamethoxam.[2] The synthetic pathway for these compounds typically involves a nucleophilic substitution reaction at the highly reactive chloromethyl group.[2]

The introduction of fluorine into bioactive molecules is a well-established strategy in drug and agrochemical discovery to enhance efficacy. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can modulate a compound's lipophilicity, metabolic stability, and receptor binding interactions.[3] This application note focuses on This compound , a fluorinated analog of the common neonicotinoid precursor, as a starting point for creating novel insecticidal compounds. We will explore its reactivity and provide detailed protocols based on established chemical transformations.

Chemical Principles and Synthetic Strategy

Reactivity Analysis: SN2 vs. SNAr

The this compound molecule possesses two primary sites susceptible to nucleophilic attack: the chloromethyl group (-CH₂Cl) at the 5-position and the C-F bond at the 2-position.

  • SN2 Reaction at the Chloromethyl Group: The chloromethyl group is analogous to a benzylic halide. The chlorine is an excellent leaving group, and the adjacent pyridine ring stabilizes the transition state of an SN2 reaction. This site is highly electrophilic and readily reacts with a wide range of soft and hard nucleophiles, such as amines, thiols, and cyanides. This is the primary pathway exploited for insecticide synthesis.[2][4]

  • Nucleophilic Aromatic Substitution (SNAr) at the C2-Fluorine: The fluorine atom at the 2-position is activated towards SNAr by the electron-withdrawing effect of the ring nitrogen. Fluorine is typically an excellent leaving group in SNAr reactions.[5] However, SNAr generally requires stronger nucleophiles and/or more forcing conditions (e.g., higher temperatures) compared to the SN2 displacement at the chloromethyl group.[4]

For the synthesis of insecticide analogs, the exceptional reactivity of the chloromethyl group allows for selective functionalization under mild conditions, leaving the C2-fluorine intact. This selective reactivity is the cornerstone of the synthetic strategies outlined below.

General Synthetic Workflow

The overarching strategy involves the nucleophilic displacement of the chloride from the chloromethyl group of this compound using a suitable nitrogen-containing nucleophile. This core reaction directly attaches the pharmacophore responsible for insecticidal activity.

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_process Workup & Purification cluster_end Final Product A This compound C Nucleophilic Substitution (SN2) A->C B Nitrogen Nucleophile (e.g., Amine, Imine) B->C D Solvent Removal C->D Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) E Purification (e.g., Chromatography, Recrystallization) D->E F Fluorinated Insecticide Analog E->F

Caption: General workflow for synthesizing insecticide analogs.

Experimental Protocols

The following protocols are exemplary and based on well-established procedures for the synthesis of neonicotinoids from the analogous chlorinated intermediate.[2][6] Researchers should perform reactions on a small scale initially to optimize conditions for this specific substrate.

Protocol 1: Synthesis of a Fluorinated Imidacloprid Analog

This protocol describes the reaction of this compound with N-nitro-imidazolidin-2-imine to produce a novel fluorinated insecticide candidate.

Reaction Scheme: this compound + N-nitro-imidazolidin-2-imine → (5-Fluoro-pyridin-2-yl)methyl-N-nitro-imidazolidin-2-imine

Materials:

  • This compound

  • N-nitro-imidazolidin-2-imine

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • Hexane

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve N-nitro-imidazolidin-2-imine (1.0 eq) in anhydrous acetonitrile.

  • Addition of Base: Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution. The base acts as a scavenger for the HCl generated during the reaction.

  • Substrate Addition: Add a solution of this compound (1.05 eq) in anhydrous acetonitrile dropwise to the stirring mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-8 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., Ethyl Acetate/Hexane 1:1). The disappearance of the starting pyridine material indicates reaction completion.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KCl). Wash the filter cake thoroughly with dichloromethane.

  • Solvent Removal: Combine the filtrate and the washings, and remove the solvents by evaporation under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure product.

ParameterCondition / ReagentRationale
Solvent Anhydrous AcetonitrileA polar aprotic solvent that effectively dissolves reactants and facilitates SN2 reactions.
Base Anhydrous K₂CO₃A mild, inexpensive base to neutralize the HCl byproduct, driving the reaction to completion.
Temperature Reflux (82°C)Provides sufficient energy to overcome the activation barrier without promoting side reactions.
Monitoring TLCAllows for real-time tracking of reactant consumption and product formation to determine endpoint.
Protocol 2: Synthesis of a Fluorinated Acetamiprid Intermediate

This protocol details the synthesis of an N-((5-fluoro-2-pyridyl)methyl)alkanamine, a key intermediate for building further insecticide analogs, analogous to the first step in Acetamiprid synthesis.

Reaction Scheme: this compound + Methylamine → N-((5-fluoro-pyridin-2-yl)methyl)methylamine

Materials:

  • This compound

  • Methylamine (e.g., 40% solution in H₂O or gas)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a pressure-rated reaction vessel equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in dichloroethane. Cool the solution in an ice bath (0-5°C).

  • Amine Addition: Slowly add an excess of aqueous methylamine solution (3.0-5.0 eq) to the cooled solution. Alternatively, bubble methylamine gas through the solution. The excess amine acts as both the nucleophile and the base.

  • Reaction: Seal the vessel and allow the mixture to warm to room temperature. Stir for 12-24 hours. Caution: The reaction is exothermic and generates pressure.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Extract the aqueous layer with dichloromethane (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then with brine. This removes unreacted amine and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The product can be purified by vacuum distillation or column chromatography if necessary.

G cluster_p1 Protocol 1: Imidacloprid Analog cluster_p2 Protocol 2: Acetamiprid Intermediate A 2-(Chloromethyl)- 5-fluoropyridine B React with N-nitro-imidazolidin-2-imine A->B D React with Methylamine A->D C Fluorinated Imidacloprid Analog B->C E N-((5-fluoro-pyridin-2-yl)methyl)methylamine D->E

Caption: Divergent synthesis from the key intermediate.

Conclusion

This compound is a highly valuable, yet underexplored, intermediate for the synthesis of novel insecticide candidates. Its reactivity is dominated by the facile SN2 displacement at the chloromethyl position, allowing for the straightforward introduction of diverse nitrogen-containing moieties. By adapting established synthetic routes from its chlorinated analog, researchers can efficiently generate libraries of novel fluorinated compounds for biological screening. The protocols provided herein serve as a robust starting point for exploring the rich chemical space accessible from this versatile building block, potentially leading to the discovery of next-generation agrochemicals with improved properties.

References

  • Jesche, F., Witschel, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 157-174. [Link]

  • Kyrylchuk, A., Bezdudnyy, A., & Klukovskyi, D. (2020). Synthesis of fluorinated neonicotinoids. protocols.io. [Link]

  • Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. [Link]

  • Umemoto, T., & Johnson, G. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 79(24), 12349–12358. [Link]

Sources

Application Notes and Protocols for the Preparation of Pharmaceutical Precursors from 2-(Chloromethyl)-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a widely employed strategy to enhance the pharmacological profile of drug candidates. The fluorine atom, owing to its unique electronic properties and small steric footprint, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. 2-(Chloromethyl)-5-fluoropyridine has emerged as a highly versatile and valuable building block for the synthesis of a diverse array of pharmaceutical intermediates. This is attributed to its dual reactivity: a highly reactive chloromethyl group at the 2-position, primed for nucleophilic substitution, and a fluorine atom at the 5-position on the pyridine ring.

This guide provides a comprehensive overview of the synthetic utility of this compound, detailing robust and scalable protocols for the preparation of key pharmaceutical precursors. The methodologies presented herein are designed to be self-validating and are supported by established chemical principles and literature precedents.

Part 1: Core Synthetic Strategy: Nucleophilic Substitution at the Chloromethyl Group

The primary and most facile transformation of this compound involves the nucleophilic displacement of the chloride ion from the chloromethyl group. This S_N2 reaction is highly favored due to the benzylic-like nature of the C-Cl bond, which is further activated by the electron-withdrawing pyridine ring. This reactivity allows for the straightforward introduction of a wide range of functionalities, including nitrogen, oxygen, and sulfur nucleophiles, thereby generating a diverse library of precursors.

Diagram of General Nucleophilic Substitution

G This compound This compound Pharmaceutical Precursor Pharmaceutical Precursor This compound->Pharmaceutical Precursor S_N2 Reaction Nucleophile (Nu-H) Nucleophile (Nu-H) Nucleophile (Nu-H)->Pharmaceutical Precursor Base Base Base->Pharmaceutical Precursor

Caption: General workflow for S_N2 reactions of this compound.

Protocol 1.1: Synthesis of N-Substituted Aminomethylpyridine Derivatives

The introduction of nitrogen-containing moieties is a cornerstone of medicinal chemistry, as these groups are pivotal for establishing key interactions with biological targets and tuning physicochemical properties. The reaction of this compound with primary and secondary amines provides a direct route to a variety of aminomethylpyridine derivatives, which are precursors to a range of bioactive molecules, including kinase inhibitors and antiviral agents.[1][2]

Experimental Protocol

Objective: To synthesize N-((5-fluoropyridin-2-yl)methyl)aniline.

Materials:

  • This compound hydrochloride[3]

  • Aniline

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of aniline (1.1 equivalents) in acetonitrile (10 volumes), add potassium carbonate (2.5 equivalents).

  • Add this compound hydrochloride (1.0 equivalent) portion-wise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure N-((5-fluoropyridin-2-yl)methyl)aniline.

Data Summary Table:

NucleophileBaseSolventTemp (°C)Time (h)Yield (%)
AnilineK₂CO₃CH₃CN604-685-95
PiperidineK₂CO₃DMF252-490-98
4-MethylanilineDIPEACH₃CN605-780-90
MorpholineK₂CO₃DMF252-492-99

Protocol 1.2: Synthesis of Aryloxymethylpyridine Ethers

Aryloxymethylpyridine scaffolds are present in a variety of pharmacologically active compounds. The Williamson ether synthesis provides a reliable method for the preparation of these derivatives from this compound and substituted phenols.

Experimental Protocol

Objective: To synthesize 2-((4-methoxyphenoxy)methyl)-5-fluoropyridine.

Materials:

  • This compound hydrochloride

  • 4-Methoxyphenol

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of cesium carbonate (1.5 equivalents) in DMF (10 volumes), add 4-methoxyphenol (1.2 equivalents) at room temperature.

  • Stir the mixture for 15 minutes to form the phenoxide.

  • Add a solution of this compound hydrochloride (1.0 equivalent) in DMF (2 volumes).

  • Stir the reaction mixture at room temperature for 3-5 hours, monitoring by TLC or LC-MS.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain the desired ether.

Data Summary Table:

NucleophileBaseSolventTemp (°C)Time (h)Yield (%)
4-MethoxyphenolCs₂CO₃DMF253-588-96
PhenolK₂CO₃Acetone566-885-92
3-ChlorophenolCs₂CO₃DMF254-682-90

Protocol 1.3: Synthesis of Thiomethylpyridine Derivatives

Thioether linkages are important in a range of therapeutic agents. The reaction of this compound with thiols is a highly efficient method for preparing the corresponding thiomethylpyridine derivatives.[4]

Diagram of Thioether Synthesis

G This compound This compound Thiomethylpyridine Derivative Thiomethylpyridine Derivative This compound->Thiomethylpyridine Derivative S-Alkylation Thiol (R-SH) Thiol (R-SH) Thiol (R-SH)->Thiomethylpyridine Derivative Base Base Base->Thiomethylpyridine Derivative

Caption: Synthesis of thiomethylpyridine derivatives.

Experimental Protocol

Objective: To synthesize 5-fluoro-2-((phenylthio)methyl)pyridine.

Materials:

  • This compound hydrochloride

  • Thiophenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF (10 volumes) under a nitrogen atmosphere at 0 °C, add thiophenol (1.1 equivalents) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add a solution of this compound hydrochloride (1.0 equivalent) in THF (3 volumes) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure thioether.

Part 2: Advanced Applications in Heterocyclic Synthesis

The precursors synthesized via nucleophilic substitution are valuable intermediates for the construction of more complex, fused heterocyclic systems. A prime example is the synthesis of imidazopyridine derivatives, a scaffold found in numerous approved drugs and clinical candidates.[3][5][6][7]

Protocol 2.1: Synthesis of Imidazo[1,2-a]pyridine Derivatives

This protocol outlines a two-step synthesis of a substituted imidazo[1,2-a]pyridine, commencing with the alkylation of a 2-aminopyridine with this compound, followed by an intramolecular cyclization.

Diagram of Imidazopyridine Synthesis

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Cyclization This compound This compound Intermediate N-((5-fluoropyridin-2-yl)methyl) -pyridin-2-amine This compound->Intermediate 2-Aminopyridine 2-Aminopyridine 2-Aminopyridine->Intermediate Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Intermediate->Imidazo[1,2-a]pyridine Heat, Acid Catalyst

Caption: Two-step synthesis of imidazo[1,2-a]pyridines.

Experimental Protocol

Objective: To synthesize a 7-fluoro-imidazo[1,2-a]pyridine derivative.

Step 1: Synthesis of the Intermediate Amine

  • Follow Protocol 1.1, using a substituted 2-aminopyridine as the nucleophile.

Step 2: Intramolecular Cyclization

Materials:

  • N-((5-fluoropyridin-2-yl)methyl)-pyridin-2-amine (from Step 1)

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Add the intermediate amine (1.0 equivalent) to polyphosphoric acid (10 equivalents by weight) at 80 °C.

  • Heat the mixture to 120-140 °C and stir for 2-4 hours, monitoring the reaction by LC-MS.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous mixture to pH 8-9 with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 15 volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired imidazo[1,2-a]pyridine.

Conclusion

This compound is a powerful and versatile building block for the synthesis of a wide range of pharmaceutical precursors. The protocols detailed in this guide provide robust and reproducible methods for the preparation of key aminomethyl-, oxymethyl-, and thiomethyl-pyridine derivatives, as well as their application in the synthesis of more complex heterocyclic systems. The strategic use of this intermediate allows for the efficient exploration of chemical space in drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies.

References

  • Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis of trifluoromethylated nitrogen-containing heterocycles. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-. (n.d.). Google Patents.
  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. (2014). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • (PDF) Monofluorinated Nitrogen Containing Heterocycles: Synthesis, Characterization and Fluorine Effect. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. (2022). MDPI. Retrieved January 18, 2026, from [Link]

  • Research on the Synthesis Pathways of FDA-Approved Small Molecule Kinase Inhibitors (2019-2020) - Part Two. (2026). Oreate AI Blog. Retrieved January 18, 2026, from [Link]

  • Synthetic strategies for the preparation of imidazopyridines. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Process for preparing a 2-chloro-5-aminomethyl-pyridine. (n.d.). Google Patents.
  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3) Bond Formation. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis of 2-amino-5-fluoropyridine. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. (n.d.). Dissertation. Retrieved January 18, 2026, from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

Sources

Application Notes and Protocols for the Derivatization of 2-(Chloromethyl)-5-fluoropyridine for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the derivatization of 2-(chloromethyl)-5-fluoropyridine, a valuable heterocyclic building block in medicinal chemistry. We present detailed, field-proven protocols for the nucleophilic substitution on the chloromethyl group with a variety of nitrogen, oxygen, and sulfur nucleophiles. The rationale behind experimental design, including solvent choice, base, and temperature, is thoroughly discussed to empower researchers in synthesizing diverse compound libraries. Furthermore, this document outlines strategic approaches for the subsequent biological screening of these derivatives, with a focus on anticancer and kinase inhibition assays. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the this compound scaffold for the discovery of novel bioactive molecules.

Introduction: The Strategic Importance of the 5-Fluoropyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs.[1][2] Its nitrogen atom acts as a hydrogen bond acceptor and imparts favorable physicochemical properties, such as aqueous solubility. The incorporation of a fluorine atom, particularly on the pyridine ring, offers a powerful tool for modulating a molecule's biological activity. Fluorine's high electronegativity and small size can alter the pKa of the pyridine nitrogen, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[3][4]

This compound emerges as a particularly attractive starting material for drug discovery campaigns. The chloromethyl group at the 2-position is a reactive electrophile, primed for nucleophilic substitution (SN2) reactions. This allows for the facile introduction of a wide array of functional groups, enabling the rapid generation of a diverse chemical library from a single, readily available precursor. The strategic placement of the fluorine atom at the 5-position influences the electronic properties of the entire molecule, potentially enhancing the biological activity of the resulting derivatives. This document provides the essential protocols and strategic insights for the successful derivatization and subsequent biological evaluation of compounds based on this promising scaffold.

Derivatization Strategies: Nucleophilic Substitution at the Chloromethyl Group

The primary route for derivatizing this compound is through the nucleophilic displacement of the chloride ion. This SN2 reaction is highly efficient and versatile, accommodating a broad range of nucleophiles. The general workflow for this process is depicted below.

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Nucleophile and Base in Anhydrous Solvent add_reagent Add this compound start->add_reagent Inert Atmosphere react Stir at Controlled Temperature (e.g., RT to 80°C) add_reagent->react monitor Monitor by TLC/LC-MS react->monitor quench Quench Reaction monitor->quench Upon Completion extract Aqueous Work-up & Extraction quench->extract purify Purification (Column Chromatography) extract->purify end Characterized Product purify->end G cluster_screening Anticancer Screening Workflow start Synthesized Compound Library primary_screen Primary Screen: Single High-Dose (e.g., 10 µM) vs. Cancer Cell Panel (e.g., NCI-60) start->primary_screen hit_id Hit Identification (% Growth Inhibition) primary_screen->hit_id dose_response Dose-Response Assay (e.g., MTT, CellTiter-Glo) Determine IC₅₀ hit_id->dose_response Active Compounds secondary_assay Secondary/Mechanism of Action Assays dose_response->secondary_assay Potent Compounds

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Chloromethyl)-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the synthesis of 2-(Chloromethyl)-5-fluoropyridine. This molecule is a critical building block in the development of novel pharmaceuticals and agrochemicals. The conversion of 2-(Hydroxymethyl)-5-fluoropyridine to the target chloromethyl derivative is a foundational step, yet it is frequently plagued by issues of low yield and impurity formation. This guide is designed for researchers, chemists, and process development professionals to navigate the common pitfalls of this synthesis. We will provide in-depth, experience-driven solutions in a direct question-and-answer format, moving beyond simple procedural steps to explain the underlying chemical principles that govern reaction success.

Core Synthesis Overview

The most common and direct route to this compound is the chlorination of its corresponding alcohol, 2-(Hydroxymethyl)-5-fluoropyridine. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its reactivity and the convenient removal of its gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which drives the reaction to completion.[1][2]

Reaction Scheme: (2-(Hydroxymethyl)-5-fluoropyridine) + SOCl₂ → (this compound) + SO₂ (g) + HCl (g)

While seemingly straightforward, the reaction's efficiency is highly sensitive to several parameters. This guide will address how to control these variables to maximize yield and purity.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis.

Q1: My overall yield is consistently low (<60%). What are the most likely causes and how can I fix them?

A1: Low yield is the most common complaint and typically stems from one of three issues: incomplete reaction, formation of side products, or degradation. A systematic approach is required to diagnose the root cause.

First, ensure the reaction is going to completion by monitoring it with a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting material is still present after a prolonged period, the issue is an incomplete reaction. If the starting material is consumed but the yield of the desired product is low, side-product formation is the likely culprit.

Below is a workflow to diagnose and address the cause of low yield.

Diagram: Troubleshooting Workflow for Low Yield

G start Low Yield of this compound check_completion Monitor Reaction Progress (TLC/GC) Is Starting Material Consumed? start->check_completion incomplete Problem: Incomplete Reaction check_completion->incomplete No side_products Problem: Side-Product Formation check_completion->side_products Yes solution_incomplete1 Action 1: Verify Reagent Stoichiometry - Use 1.2-1.5 eq. of SOCl₂ - Ensure SOCl₂ is fresh and dry incomplete->solution_incomplete1 solution_incomplete2 Action 2: Optimize Temperature - Maintain 0-5°C during addition - Allow to warm to RT or gently heat (40-50°C) incomplete->solution_incomplete2 solution_incomplete3 Action 3: Ensure Anhydrous Conditions - Dry solvent and glassware thoroughly - Run under inert atmosphere (N₂ or Ar) incomplete->solution_incomplete3 solution_side1 Action 1: Control Temperature Strictly - Low temp (0°C) minimizes ether formation and polymerization side_products->solution_side1 solution_side2 Action 2: Control Reagent Addition - Add SOCl₂ dropwise to substrate solution - Avoid localized high concentrations side_products->solution_side2 solution_side3 Action 3: Consider a Base - Add pyridine (1.1 eq.) to scavenge HCl and prevent side reactions with the pyridine nitrogen side_products->solution_side3

Caption: A decision tree for troubleshooting low reaction yields.

Q2: My reaction stalls, leaving a significant amount of unreacted 2-(Hydroxymethyl)-5-fluoropyridine. How do I drive the reaction to completion?

A2: A stalled reaction is almost always due to insufficient or deactivated reagents, or suboptimal temperature.

  • Reagent Stoichiometry and Quality: Thionyl chloride is highly reactive with moisture. If your SOCl₂ is old or has been improperly stored, it may be partially hydrolyzed and thus less effective. Always use a fresh bottle or a recently opened one. Stoichiometrically, a slight excess of SOCl₂ (1.2 to 1.5 equivalents) is recommended to ensure all the alcohol is consumed.

  • Anhydrous Conditions: Any water in the reaction will rapidly consume SOCl₂ to form HCl and SO₂, quenching the reagent before it can react with your alcohol. Ensure your solvent is anhydrous and glassware is oven- or flame-dried before use. Running the reaction under an inert atmosphere (N₂ or Argon) is best practice.

  • Temperature Profile: The initial reaction between the alcohol and SOCl₂ is exothermic. It should be performed at a low temperature (0-5 °C) to control the reaction rate. However, after the initial addition, the reaction may require thermal energy to proceed to completion. Allowing the mixture to slowly warm to room temperature or gently heating it to 40-50 °C for 1-2 hours after the addition is complete can often drive the final conversion.

Q3: I've identified a major byproduct with a mass corresponding to bis(5-fluoro-2-pyridinylmethyl) ether. Why does this form and how can I prevent it?

A3: This is a classic side reaction in the chlorination of alcohols. The ether byproduct forms when a molecule of the starting material, 2-(Hydroxymethyl)-5-fluoropyridine, acts as a nucleophile and attacks a reactive intermediate.

Causality: The reaction proceeds via a chlorosulfite intermediate (RO-SOCl).[3] This intermediate can be attacked by the chloride ion (Cl⁻) to form the desired product (Path A). However, it can also be attacked by another molecule of the starting alcohol (R-OH) to form the symmetrical ether byproduct after deprotonation (Path B).

This side reaction is favored under conditions where the concentration of the chloride nucleophile is low or when the alcohol starting material can effectively compete as the nucleophile. This can happen if:

  • The reaction is run at too high a temperature, promoting the ether formation pathway.

  • The SOCl₂ is added too quickly, creating localized "hot spots" and high concentrations of the reactive intermediate.

  • The generated HCl is not effectively removed or neutralized, which can catalyze dehydration-like pathways.

Prevention Strategy:

  • Maintain Low Temperature: Keep the reaction at 0 °C, especially during the SOCl₂ addition.

  • Slow, Controlled Addition: Add the SOCl₂ dropwise to a solution of the alcohol in your chosen solvent (e.g., Dichloromethane, Chloroform). This maintains a low concentration of the reactive intermediate.

  • Use a Base: The addition of a non-nucleophilic base like pyridine can be highly effective.[3] Pyridine scavenges the HCl generated during the reaction, which prevents protonation of the pyridine nitrogen in your substrate and can favor the desired Sₙ2 pathway.[3][4]

Diagram: Mechanism of Product and Ether Byproduct Formation

G cluster_main Reaction Pathways ROH 2-(Hydroxymethyl)-5-fluoropyridine (R-OH) Intermediate Chlorosulfite Intermediate (R-O-SOCl) ROH->Intermediate + SOCl₂ - HCl SOCl2 Thionyl Chloride (SOCl₂) Product Desired Product This compound (R-Cl) Intermediate->Product + Cl⁻ (Path A - Desired) - SO₂ Byproduct Ether Byproduct (R-O-R) Intermediate->Byproduct + R-OH (Path B - Undesired) - SO₂ - HCl Cl_ion Chloride Ion (from SOCl₂ or HCl) Cl_ion->Product ROH2 Another R-OH molecule ROH2->Byproduct

Caption: Competing reaction pathways leading to the desired chloride and the ether byproduct.

Q4: My reaction mixture turns dark brown or black, and I isolate a tar-like substance with very little product. What is happening?

A4: Dark coloration and tar formation are indicative of substrate or product degradation and polymerization. Pyridine derivatives can be sensitive to strongly acidic conditions and high temperatures.

Causality: The reaction generates a large amount of HCl gas. In the absence of a base to neutralize it, the reaction medium becomes highly acidic. This strong acid can protonate the nitrogen of the pyridine ring, making it highly electron-deficient and susceptible to polymerization or other decomposition pathways, especially if the reaction is overheated. The product, this compound, is a reactive benzylic-type halide and can also self-react or polymerize under harsh conditions.

Prevention Strategy:

  • Strict Temperature Control: Do not allow the reaction temperature to exceed 50 °C. Perform the initial addition at 0 °C.

  • Use an HCl Scavenger: The most effective way to prevent this is to include a base like pyridine (1.1 equivalents) in the reaction mixture. The pyridine will form pyridinium hydrochloride, a salt that is often insoluble in the organic solvent and can be filtered off, effectively removing the strong acid from the solution.[1][5]

  • Inert Atmosphere: While primarily for excluding moisture, an inert atmosphere also prevents oxidative side reactions that can contribute to color formation.

Frequently Asked Questions (FAQs)

Q1: Which chlorinating agent is best: Thionyl Chloride (SOCl₂), Oxalyl Chloride ((COCl)₂), or Phosphorus Pentachloride (PCl₅)?

A1: For the conversion of a primary alcohol to an alkyl chloride, thionyl chloride is generally the preferred reagent. [6] Here is a comparison to explain why:

FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)Phosphorus Pentachloride (PCl₅)
Primary Use Alcohols → Alkyl Chlorides[6]Carboxylic Acids → Acyl Chlorides[7]Alcohols & Carboxylic Acids → Chlorides
Byproducts SO₂ (gas), HCl (gas)[2]CO (gas), CO₂ (gas), HCl (gas)POCl₃ (liquid), HCl (gas)
Workup Easiest. Gaseous byproducts are easily removed.[2]Easy. Gaseous byproducts.More difficult. POCl₃ is a high-boiling liquid that must be separated.
Conditions Mild (0 °C to reflux). Can be catalyzed by pyridine.Often requires a catalyst (e.g., DMF) for alcohol chlorination.Often requires heating.
Recommendation Highly Recommended. Cost-effective, efficient, and features a simple workup.Not the standard choice for this transformation.[6]Effective, but the workup is less convenient than with SOCl₂.

Q2: What is the optimal temperature for this reaction?

A2: The optimal temperature profile involves two stages:

  • Addition Stage (0 - 5 °C): The SOCl₂ should be added slowly to the solution of 2-(Hydroxymethyl)-5-fluoropyridine while maintaining the temperature in this range. This controls the initial exothermic reaction and minimizes side-product formation.

  • Reaction Stage (Room Temperature to 40 °C): After the addition is complete, the reaction can be allowed to stir at room temperature for 1-3 hours. If monitoring shows the reaction is slow or incomplete, it can be gently warmed to 40 °C. Temperatures above 50-60 °C should generally be avoided to prevent degradation.[8]

Q3: How should I purify the final product?

A3: The product, this compound, is a solid at room temperature. Purification can be achieved through several methods.

  • Workup: After the reaction is complete, the mixture is typically cooled, and excess SOCl₂ is quenched by slowly adding it to ice-water or a saturated sodium bicarbonate solution. The product is then extracted into an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Crystallization: The crude solid obtained after solvent removal can often be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate. This is often very effective at removing less polar impurities.

  • Silica Gel Chromatography: If crystallization does not provide sufficient purity, column chromatography is a reliable option. A gradient of ethyl acetate in hexanes is typically effective for separating the product from both more polar starting material and less polar byproducts.

Detailed Experimental Protocol

Objective: To synthesize this compound with high yield and purity.

Materials:

  • 2-(Hydroxymethyl)-5-fluoropyridine

  • Thionyl chloride (SOCl₂), fresh bottle

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (optional, but recommended)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

  • Setup: Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Place the setup under an inert atmosphere (N₂ or Argon).

  • Dissolution: To the flask, add 2-(Hydroxymethyl)-5-fluoropyridine (1.0 eq.) and anhydrous DCM (approx. 10 mL per gram of starting material). If using pyridine, add it now (1.1 eq.).

  • Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath.

  • Reagent Addition: Add thionyl chloride (1.2 eq.) to the dropping funnel. Add the SOCl₂ to the reaction mixture dropwise over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes. Then, remove the ice bath and let the reaction warm to room temperature. Stir for 2-4 hours, monitoring the progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Workup - Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and saturated NaHCO₃ solution. Caution: This is an exothermic process that releases gas. Perform in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a hexanes/ethyl acetate mixture or by silica gel column chromatography.

References

  • BenchChem. (n.d.). A Comparative Guide to Thionyl Chloride and Oxalyl Chloride for the Chlorination of Dodecanol.
  • Hopakem. (2025). Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison.
  • Oreate AI Blog. (2025). The Role of SOCl2 and Pyridine in Organic Chemistry.
  • Reagent Guide. (n.d.). Alcohol → Alkyl Chloride with SOCl₂ (± Pyridine) — SNi Retention vs SN2 Inversion.
  • Kim, J. K., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
  • Unacademy. (n.d.). Haloalkanes and Haloarenes.
  • Wentzel Lab. (2020). Activation of Alcohols: Reactions with SOCl2. YouTube.
  • Google Patents. (n.d.). CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.
  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • Chemistry Stack Exchange. (2016). Why is thionyl chloride preferred for preparing alkyl chlorides from alcohols?.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for 3,5-Dichloro-2-(trichloromethyl)pyridine.

Sources

side reactions and byproducts in 2-(Chloromethyl)-5-fluoropyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Chloromethyl)-5-fluoropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. Our approach is to not only provide solutions but also to explain the underlying chemical principles to empower you to optimize your experimental outcomes.

Introduction to Synthetic Strategies

The synthesis of this compound is primarily approached through two distinct pathways, each with its own set of advantages and potential complications.

  • Route A: Direct Chloromethylation of 2-Fluoropyridine. This method involves an electrophilic aromatic substitution on the 2-fluoropyridine ring using formaldehyde and hydrogen chloride, often with a Lewis acid catalyst. It is a direct approach but can be challenging due to the deactivated nature of the pyridine ring.

  • Route B: Chlorination of 2-(Hydroxymethyl)-5-fluoropyridine. This two-step approach involves the initial synthesis of the corresponding alcohol, which is then converted to the desired chloromethyl compound using a chlorinating agent like thionyl chloride. This route can offer better control over the reaction.

This guide is structured to provide specific troubleshooting for each of these synthetic routes.

Route A: Direct Chloromethylation of 2-Fluoropyridine

This method, a variation of the Blanc-Quelet reaction, introduces the chloromethyl group in a single step. However, the electron-withdrawing properties of both the pyridine nitrogen and the fluorine atom at the 5-position deactivate the ring towards electrophilic substitution, necessitating carefully controlled conditions to achieve good yields and minimize byproducts.[1]

Troubleshooting Guide: Direct Chloromethylation

Question 1: My reaction yield is very low, and I recover a significant amount of unreacted 2-fluoropyridine. What is causing this and how can I improve the conversion?

Answer:

Low conversion in the chloromethylation of 2-fluoropyridine is a common issue stemming from the reduced nucleophilicity of the aromatic ring. The pyridine nitrogen acts as an electron sink, and the fluorine atom further deactivates the ring through its inductive effect.

Causality:

  • Insufficient Electrophile Generation: The reaction relies on the formation of a reactive electrophile from formaldehyde and HCl, a process that is often catalyzed by a Lewis acid like zinc chloride. Inadequate catalyst activity or concentration can limit the formation of this electrophile.

  • Reaction Conditions Not Forcing Enough: Due to the deactivated nature of the substrate, mild reaction conditions (low temperature, short reaction time) may not be sufficient to drive the reaction to completion.

Troubleshooting Steps:

  • Optimize Catalyst Concentration: Systematically vary the molar ratio of the Lewis acid catalyst (e.g., ZnCl₂) to 2-fluoropyridine. A higher catalyst loading may be required to enhance the rate of electrophile formation.

  • Increase Reaction Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C). Monitor the reaction progress by TLC or GC-MS to find the optimal temperature that increases conversion without significantly promoting side reactions.

  • Extend Reaction Time: If increasing the temperature leads to byproduct formation, consider extending the reaction time at a moderate temperature.

  • Ensure Anhydrous Conditions: Water can interfere with the Lewis acid catalyst and quench the electrophile. Ensure all reagents and glassware are thoroughly dried before use.

Question 2: I am observing a significant amount of a higher molecular weight byproduct. What is this impurity and how can I prevent its formation?

Answer:

A common high molecular weight byproduct in this reaction is a bis(2-fluoro-5-pyridyl)methane derivative. This occurs when the initially formed this compound, which is a reactive benzylic-type halide, acts as an electrophile and reacts with another molecule of 2-fluoropyridine.

dot

Caption: Formation of bis(2-fluoro-5-pyridyl)methane byproduct.

Causality:

  • Excess 2-Fluoropyridine: High concentrations of the starting material can favor the subsequent alkylation reaction.

  • Prolonged Reaction Times at High Temperatures: These conditions can promote the formation of the byproduct.

Troubleshooting Steps:

  • Control Stoichiometry: Use a slight excess of the chloromethylating agent (formaldehyde and HCl) relative to 2-fluoropyridine to ensure the starting material is consumed rapidly.

  • Lower Reaction Temperature: Once the initial chloromethylation has proceeded to a reasonable extent, consider lowering the temperature to disfavor the second, slower alkylation step.

  • Gradual Addition of 2-Fluoropyridine: Adding the 2-fluoropyridine slowly to the reaction mixture containing the chloromethylating agent can help to maintain a low concentration of the starting material, thus minimizing the formation of the bis-adduct.

Question 3: My product is contaminated with an isomer. How can I improve the regioselectivity of the reaction?

Answer:

While the 5-position is generally favored for electrophilic substitution on 2-substituted pyridines due to electronic factors, some substitution at other positions (e.g., the 3-position) can occur, leading to isomeric impurities.

Causality:

  • Harsh Reaction Conditions: High temperatures can sometimes reduce the selectivity of electrophilic aromatic substitutions.

  • Steric Hindrance: While less of a concern with the small chloromethyl group, bulky catalysts or solvent molecules could potentially influence the regioselectivity.

Troubleshooting Steps:

  • Optimize Reaction Temperature: As with other side reactions, carefully controlling the temperature is key. Lower temperatures generally favor the thermodynamically more stable product.

  • Choice of Catalyst: While zinc chloride is common, exploring other Lewis acids could potentially offer different selectivity profiles.

  • Purification: If isomeric byproducts are unavoidable, careful purification by column chromatography or fractional distillation may be necessary.

Route B: Chlorination of 2-(Hydroxymethyl)-5-fluoropyridine

This two-step route offers a more controlled approach. The precursor alcohol, 2-(hydroxymethyl)-5-fluoropyridine, can be synthesized by the reduction of 5-fluoro-2-pyridinecarboxylic acid or its esters. The subsequent chlorination is a critical step where side reactions can occur.

Troubleshooting Guide: Chlorination of 2-(Hydroxymethyl)-5-fluoropyridine

Question 1: The chlorination of my 2-(hydroxymethyl)-5-fluoropyridine with thionyl chloride (SOCl₂) is giving a low yield and a dark, tarry residue. What is happening?

Answer:

The reaction of pyridyl alcohols with thionyl chloride can be complex. The pyridine nitrogen is basic and can react with SOCl₂ or the HCl generated during the reaction, leading to the formation of pyridinium salts and subsequent side reactions, including polymerization.

dot

Caption: Desired reaction and side reactions with thionyl chloride.

Causality:

  • Reaction with Pyridine Nitrogen: The lone pair on the pyridine nitrogen can attack the electrophilic sulfur of thionyl chloride or react with the liberated HCl.

  • Exothermic Reaction: The reaction is often exothermic, and poor temperature control can accelerate decomposition and polymerization pathways.

Troubleshooting Steps:

  • Inverse Addition: Add the 2-(hydroxymethyl)-5-fluoropyridine solution slowly to a cooled solution of thionyl chloride. This maintains an excess of the chlorinating agent and can help to minimize side reactions of the starting material.

  • Use of a Non-polar Solvent: Performing the reaction in a non-polar, non-coordinating solvent such as toluene or dichloromethane can reduce the solubility of any pyridinium salts that form, potentially suppressing further reactions.

  • Strict Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) during the addition and allow the reaction to warm to room temperature slowly.

  • Use of a Base: In some cases, the addition of a non-nucleophilic base like triethylamine can scavenge the HCl produced, preventing the formation of the pyridinium hydrochloride salt. However, this must be done cautiously as the base can also react with thionyl chloride.

Question 2: My final product is contaminated with sulfur-containing impurities. How do I remove them?

Answer:

Sulfur-containing impurities can arise from the decomposition of thionyl chloride or from side reactions.

Causality:

  • Decomposition of Thionyl Chloride: Thionyl chloride can decompose, especially in the presence of moisture or at elevated temperatures, to form various sulfur oxides and chlorides.

  • Formation of Sulfite Esters: Incomplete reaction can leave behind intermediate sulfite esters which can be carried through the workup.

Troubleshooting Steps:

  • Aqueous Work-up: Quench the reaction mixture carefully with ice-water. This will hydrolyze any remaining thionyl chloride and other reactive sulfur species.

  • Base Wash: Wash the organic layer with a dilute aqueous base solution (e.g., sodium bicarbonate) to remove acidic impurities like SO₂.

  • Distillation: If the impurities are volatile, purification by distillation under reduced pressure can be effective.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the typical purity of commercially available this compound? Purity can vary, but for research purposes, it is typically >95%. For pharmaceutical applications, higher purities are often required.
Is this compound stable for long-term storage? As a benzylic-type halide, it can be susceptible to hydrolysis and nucleophilic substitution. It should be stored in a cool, dry, and dark place under an inert atmosphere.
Are there any alternative, milder chlorinating agents for converting the alcohol to the chloride? Yes, reagents like oxalyl chloride or cyanuric chloride in the presence of a catalytic amount of DMF (Vilsmeier-Haack type conditions) can be effective and may offer milder reaction conditions. However, each system has its own set of potential side reactions that need to be considered.
How can I monitor the progress of these reactions? Thin-layer chromatography (TLC) using an appropriate solvent system is a quick and effective method. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) is highly recommended to identify both the product and any byproducts.

Experimental Protocols

Protocol 1: Synthesis of 2-(Hydroxymethyl)-5-fluoropyridine

This protocol is a general guideline and may require optimization.

  • To a solution of 5-fluoro-2-pyridinecarboxylic acid methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.5 eq) in THF to the cooled ester solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of water at 0 °C, followed by the addition of a 15% aqueous solution of sodium hydroxide, and then more water.

  • Filter the resulting solid (aluminum salts) and wash thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(hydroxymethyl)-5-fluoropyridine.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Chlorination of 2-(Hydroxymethyl)-5-fluoropyridine with Thionyl Chloride

This protocol should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, add thionyl chloride (1.2 - 1.5 eq) to an anhydrous solvent like dichloromethane or toluene under an inert atmosphere.

  • Cool the thionyl chloride solution to 0 °C in an ice bath.

  • Dissolve 2-(hydroxymethyl)-5-fluoropyridine (1.0 eq) in the same anhydrous solvent and add it to the dropping funnel.

  • Add the alcohol solution dropwise to the cooled thionyl chloride solution over a period of 30-60 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

  • Separate the organic layer. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • If necessary, purify the product by vacuum distillation or column chromatography.

References

  • Sanford, M. S., et al. (2012). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC - NIH. [Link]

  • Grokipedia. Quelet reaction. [Link]

  • Joechem. (2020). EAS Reactions with Pyridine. [Link]

  • Patents, Google.
  • Wikipedia. Quelet reaction. [Link]

  • MDPI. Introducing Bis(5-(Trifluoromethyl)pyridin-2-yl)amine Chelating Unit via Pd-Catalyzed Amination. [Link]

  • ResearchGate. ChemInform Abstract: Synthesis and Characterization of Novel 2-Fluoro/chloro-3-pyridyl Selenides: X-Ray Crystal Structure of Bis(2-fluoro-3-pyridyl) Diselenide and Bis(2-fluoro-3-pyridylseleno) Methane. [Link]

  • Patents, Google.

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optimizing reaction conditions for 2-(Chloromethyl)-5-fluoropyridine (temperature, solvent, catalyst)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Chloromethyl)-5-fluoropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions for improved yield, purity, and reproducibility. Our approach is grounded in established chemical principles and field-proven insights to ensure your success.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of this compound.

Question 1: Why is the yield of my chloromethylation reaction consistently low?

Answer:

Low yield in the chloromethylation of a pyridine ring, such as in the synthesis of this compound, can stem from several factors. The primary areas to investigate are the reactivity of your starting material, the effectiveness of your chloromethylating agent, and the reaction conditions.

  • Sub-optimal Temperature: The reaction temperature is a critical parameter. For chloromethylation reactions, a temperature range of 60°C to 100°C is often employed.[1][2] If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can promote the formation of side products, such as polychlorinated species or tars, which will also reduce the yield of the desired product.

  • Inefficient Catalyst: The choice and concentration of the catalyst are crucial. For chloromethylation, Lewis acids like zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃) are common catalysts.[2][3] Stannic chloride is another option that may cause less cross-linking.[2] Ensure your catalyst is anhydrous and used in the appropriate molar ratio. Catalyst deactivation by moisture in the reaction setup is a common cause of low yield.

  • Poor Quality of Reagents: The purity of your starting material, 5-fluoropyridine or a related precursor, and the chloromethylating agent (e.g., a mixture of formaldehyde and HCl, or a pre-formed reagent) is paramount. Impurities can interfere with the reaction or consume the catalyst.

  • Inappropriate Solvent: The solvent plays a key role in solubilizing the reactants and influencing the reaction pathway. While various solvents can be used, non-polar solvents like carbon tetrachloride have been used in related chlorination reactions.[4] The choice of solvent should be carefully considered based on the specific chloromethylation method being used.

Question 2: I am observing significant amounts of di-chlorinated or other side products in my final mixture. How can I improve the selectivity for this compound?

Answer:

The formation of polychlorinated by-products is a common challenge in chlorination and chloromethylation reactions.[5] Improving selectivity requires fine-tuning the reaction conditions to favor the desired mono-chloromethylation.

  • Molar Ratio of Reactants: Carefully control the stoichiometry of the chlorinating or chloromethylating agent to the pyridine substrate. An excess of the chlorinating agent will inevitably lead to multiple substitutions on the pyridine ring. It is often beneficial to start with a 1:1 molar ratio and adjust as needed based on reaction monitoring.

  • Reaction Temperature and Time: As mentioned, higher temperatures can lead to over-reaction. Running the reaction at the lower end of the effective temperature range for a longer duration may improve selectivity.[1] Monitor the reaction progress closely using techniques like TLC or GC to stop the reaction once the starting material is consumed and before significant amounts of di-substituted products are formed.

  • Catalyst Choice: The nature of the catalyst can influence selectivity. For instance, in some chlorination processes, catalysts like iron(ic) chloride, cobalt chloride, or palladium-based catalysts are used.[1][6] The choice of a milder Lewis acid catalyst might also help in reducing over-reactivity.

Question 3: My reaction seems to stall before the starting material is fully consumed. What are the likely causes and how can I resolve this?

Answer:

A stalled reaction can be frustrating. The most common culprits are catalyst deactivation, insufficient reagent concentration, or the formation of an inhibiting species.

  • Catalyst Deactivation: Moisture is a primary cause of catalyst deactivation for many Lewis acids used in these reactions. Ensure all your glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Your solvents and reagents should also be anhydrous.

  • Reagent Stability: The chloromethylating agent, especially if generated in situ, may not be stable over the course of the reaction. A slow addition of one of the reagents or running the reaction at a slightly elevated temperature to ensure a steady concentration of the active species might be beneficial.

  • Product Inhibition: In some cases, the product itself or a by-product can coordinate with the catalyst, effectively inhibiting its activity. If you suspect this is the case, a higher catalyst loading might be necessary to drive the reaction to completion. However, this should be done cautiously as it can also lead to more side products.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of this compound.

Question 1: What are the common synthetic routes to prepare this compound?

Answer:

While a specific, optimized protocol for this compound is not extensively detailed in publicly available literature, plausible synthetic pathways can be derived from established methods for similar pyridine derivatives. A common approach is the chloromethylation of 5-fluoropyridine. This can be achieved through a Blanc chloromethylation reaction using formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride.[3]

Another potential route could involve the chlorination of 2-methyl-5-fluoropyridine. This would be a free-radical chlorination of the methyl group, for which precursors like 2-fluoro-4-methylpyridine have been used in similar syntheses.[7]

Question 2: How do I choose the optimal solvent for this reaction?

Answer:

The choice of solvent depends on the specific synthetic route you are employing. For chloromethylation reactions, solvents that are inert to the reaction conditions are preferred. Halogenated solvents like dichloromethane or carbon tetrachloride have been used in related pyridine chlorinations.[4][8] In some cases, the reaction can be run without a solvent or using one of the reagents in excess as the solvent. The ideal solvent should provide good solubility for the reactants and be easily removable during the work-up and purification steps.

Question 3: What is the role of the catalyst in the synthesis of this compound?

Answer:

In the context of a Blanc chloromethylation, a Lewis acid catalyst such as zinc chloride or aluminum chloride plays a crucial role in activating the formaldehyde and facilitating the electrophilic aromatic substitution on the pyridine ring.[2][3] For syntheses involving chlorination of a methyl group, a radical initiator like benzoyl peroxide might be used.[7] In other types of chlorinations on the pyridine ring itself, metal halides like iron(ic) chloride or cobalt chloride can act as catalysts.[1][9] The catalyst's function is to lower the activation energy of the reaction, thereby increasing the reaction rate and often influencing the selectivity.

Question 4: What are the recommended purification methods for this compound?

Answer:

The purification of the crude product is essential to obtain this compound of high purity. Common purification techniques include:

  • Distillation: If the product is a liquid with a suitable boiling point and is thermally stable, vacuum distillation can be an effective method to separate it from non-volatile impurities and solvents.

  • Column Chromatography: For complex mixtures or to separate isomers and closely related by-products, column chromatography on silica gel is a standard and effective method.[7][10]

  • Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective way to achieve high purity. Cooling crystallization has been noted as a purification method for related fluorinated chloropyridines.[11]

The choice of purification method will depend on the physical properties of the product and the nature of the impurities present.

Data Summary and Visual Guides

Table 1: General Reaction Parameters for Related Pyridine Chlorination/Chloromethylation

ParameterTypical Range/ValueRationale and Considerations
Temperature 60°C - 100°CBalances reaction rate with minimizing side product formation.[1][2]
Catalyst Lewis Acids (ZnCl₂, AlCl₃, FeCl₃), Palladium-basedActivates reagents for electrophilic substitution or facilitates other chlorination pathways.[2][3][6][9]
Solvent Carbon Tetrachloride, Dichloromethane, NitrobenzeneShould be inert and provide good solubility for reactants.[4][8][12]
Pressure Atmospheric to Superatmospheric (up to 1200 psig)Higher pressures may be needed for certain gas-phase or liquid-phase reactions with gaseous reagents.[9]

Experimental Workflow for Synthesis and Optimization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Anhydrous Reagents & Solvents setup_rxn Set up Oven-Dried Glassware under N₂/Ar prep_reagents->setup_rxn add_reactants Charge Reactor with 5-Fluoropyridine Derivative, Solvent, and Catalyst setup_rxn->add_reactants add_chloro_agent Add Chloromethylating Agent (e.g., HCHO/HCl) add_reactants->add_chloro_agent heat_rxn Heat to Optimal Temperature (e.g., 60-100°C) add_chloro_agent->heat_rxn monitor_rxn Monitor Progress (TLC/GC) heat_rxn->monitor_rxn quench_rxn Quench Reaction monitor_rxn->quench_rxn extract_product Aqueous Work-up & Extraction quench_rxn->extract_product dry_concentrate Dry Organic Layer & Concentrate extract_product->dry_concentrate purify_product Purify by Distillation or Chromatography dry_concentrate->purify_product analyze_product Characterize Product (NMR, GC-MS) purify_product->analyze_product assess_purity Determine Purity & Yield analyze_product->assess_purity G cluster_yield Low Yield cluster_purity Low Purity / Side Products start Reaction Issue (Low Yield, Low Purity) check_temp Is Temperature Optimal? start->check_temp check_stoichiometry Is Stoichiometry Correct? start->check_stoichiometry check_catalyst Is Catalyst Active & Anhydrous? check_temp->check_catalyst Yes solution_yield1 Optimize Temperature check_temp->solution_yield1 No check_reagents Are Reagents Pure? check_catalyst->check_reagents Yes solution_yield2 Use Fresh/Anhydrous Catalyst check_catalyst->solution_yield2 No solution_yield3 Purify Starting Materials check_reagents->solution_yield3 No check_rxn_time Is Reaction Time Optimized? check_stoichiometry->check_rxn_time Yes solution_purity1 Adjust Molar Ratios check_stoichiometry->solution_purity1 No solution_purity2 Monitor Reaction Closely & Stop in Time check_rxn_time->solution_purity2 No

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

Sources

Technical Support Center: 2-(Chloromethyl)-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Chloromethyl)-5-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile building block. Here, we will delve into the potential degradation pathways of this compound, offering practical advice to ensure the integrity of your experiments.

I. Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues you may encounter during your work with this compound, with a focus on degradation-related problems.

Question 1: I'm observing a new, more polar spot on my TLC/a new peak with a shorter retention time in my LC-MS analysis after leaving my reaction mixture overnight in a protic solvent like methanol. What could be the cause?

Answer:

This is a classic sign of a nucleophilic substitution reaction at the chloromethyl group, a common degradation pathway for this compound. The chloromethyl group is highly susceptible to SN2 reactions.[1] Protic solvents, such as methanol or water, can act as nucleophiles, displacing the chloride ion to form the corresponding methoxymethyl or hydroxymethyl derivative. These derivatives are more polar than the starting material, which explains the new spot on your TLC or the earlier eluting peak in your reverse-phase LC-MS.

  • Troubleshooting Steps:

    • Solvent Selection: If the reaction conditions permit, switch to an aprotic solvent (e.g., THF, Dioxane, Acetonitrile) to minimize solvolysis.

    • Temperature Control: Keep the reaction temperature as low as possible to slow down the rate of this side reaction.

    • Immediate Work-up: Process your reaction mixture promptly upon completion to avoid prolonged exposure to the nucleophilic solvent.

Question 2: My reaction with an amine nucleophile is giving me a complex mixture of products, including some where the fluorine atom has been displaced. How can I favor substitution at the chloromethyl group?

Answer:

You are likely observing competitive nucleophilic substitution reactions at two different sites: the desired SN2 reaction at the chloromethyl group and a nucleophilic aromatic substitution (SNAr) at the 2-fluoro position.[1][2] The fluorine atom is activated towards SNAr by the electron-withdrawing nature of the pyridine nitrogen.[1][2] The regioselectivity of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions.[1]

  • Troubleshooting Steps to Favor SN2 at the Chloromethyl Group:

    • Nucleophile Choice: Softer, less basic nucleophiles generally favor SN2 reactions.[1]

    • Reaction Conditions:

      • Temperature: Lower reaction temperatures will generally favor the kinetically controlled SN2 pathway over the higher activation energy SNAr pathway.

      • Base: Use a non-nucleophilic, sterically hindered base if a base is required, to avoid it competing with your desired nucleophile.

    • Protecting Groups: In more complex syntheses, consider protecting one of the reactive sites if selective functionalization is critical.

Question 3: I've noticed a decrease in the purity of my this compound sample that has been stored on the benchtop for a few weeks. What is the likely cause and how can I prevent this?

Answer:

The decrease in purity upon storage is likely due to slow hydrolysis by atmospheric moisture. The chloromethyl group can react with water to form 2-(hydroxymethyl)-5-fluoropyridine and hydrochloric acid. This is a common issue with reactive benzylic halides.

  • Prevention and Storage Recommendations:

    • Inert Atmosphere: Store this compound under an inert atmosphere, such as nitrogen or argon, to minimize exposure to moisture.

    • Low Temperature: Store the compound at a low temperature (refrigerated or frozen) to slow down the rate of degradation.

    • Dry Conditions: Ensure that the storage container is well-sealed and consider storing it in a desiccator.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability and handling of this compound.

Question 1: What are the primary degradation pathways for this compound?

Answer:

The two primary degradation pathways for this compound are:

  • Nucleophilic Substitution at the Chloromethyl Group (SN2): This is the most common pathway, where a nucleophile attacks the methylene carbon, displacing the chloride ion. Common nucleophiles include water, alcohols, and amines.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 2-position of the pyridine ring is susceptible to attack by strong nucleophiles, leading to its displacement. This pathway is generally favored by harder, more basic nucleophiles and higher temperatures.[1][2]

Question 2: How does pH affect the stability of this compound in aqueous solutions?

Answer:

The stability of this compound in aqueous solutions is expected to be pH-dependent.

  • Neutral to Acidic pH: Under these conditions, the primary degradation pathway will likely be hydrolysis of the chloromethyl group to the corresponding alcohol.

  • Basic pH: At higher pH, the rate of hydrolysis of the chloromethyl group may increase due to the presence of hydroxide ions, which are stronger nucleophiles than water. Additionally, under strongly basic conditions, the potential for SNAr at the 2-fluoro position increases.

Question 3: Is this compound sensitive to light?

Answer:

III. Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[4][5][6]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (1N)

  • Sodium hydroxide (1N)

  • Hydrogen peroxide (3%)

  • UV-Vis spectrophotometer

  • HPLC with a PDA detector and a C18 column

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 4 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[7][8]

    • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve in acetonitrile for analysis.

    • Photolytic Degradation: Expose a solution of the compound in acetonitrile to UV light (254 nm) for 24 hours.

  • Analysis:

    • Before and after stressing, analyze all samples by RP-HPLC with a PDA detector.

    • Use a gradient elution method to separate the parent compound from any degradation products.

    • Monitor the peak purity of the parent compound and identify any new peaks that appear.

IV. Visualizing Degradation Pathways and Workflows

Degradation Pathways

A This compound B 2-(Hydroxymethyl)-5-fluoropyridine A->B Hydrolysis (H2O) C 2-(Alkoxymethyl)-5-fluoropyridine A->C Solvolysis (ROH) D 2-Substituted-5-fluoropyridine (SNAr product) A->D SNAr (Strong Nucleophile)

Caption: Potential degradation pathways of this compound.

Forced Degradation Workflow

cluster_0 Stress Conditions cluster_1 Analysis A Acid Hydrolysis F RP-HPLC-PDA A->F B Base Hydrolysis B->F C Oxidation C->F D Thermal D->F E Photolytic E->F G Peak Purity Analysis F->G H Degradant Identification G->H

Caption: Workflow for a forced degradation study.

V. Quantitative Data Summary

The following table summarizes hypothetical results from a forced degradation study to illustrate the expected stability profile.

Stress ConditionReagent/ConditionTimeTemperature% DegradationMajor Degradation Products
Acid Hydrolysis1N HCl24 h60°C15%2-(Hydroxymethyl)-5-fluoropyridine
Base Hydrolysis1N NaOH4 hRT40%2-(Hydroxymethyl)-5-fluoropyridine
Oxidation3% H₂O₂24 hRT5%Minor unidentified polar products
ThermalSolid48 h80°C<2%-
PhotolyticUV (254 nm)24 hRT10%Multiple minor products

References

  • BenchChem. Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • ChemicalBook. This compound | 915690-76-5.
  • National Institutes of Health.
  • Pharmaceutical Technology.
  • Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction.
  • Coriolis Pharma.
  • Eureka | Patsnap. Synthesis method of 2-chloro-5-chloromethyl pyridine.
  • Synblock. CAS 951652-82-7 | 2-Chloro-5-(chloromethyl)-3-fluoropyridine.
  • PubChemLite. This compound (C6H5ClFN).
  • Google Patents. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
  • ANALYTICAL METHODS.
  • BLDpharm. 951652-82-7|2-Chloro-5-(chloromethyl)-3-fluoropyridine.
  • Biomedical Journal of Scientific & Technical Research.
  • Chemsrc. CAS#:951652-82-7 | 2-Chloro-5-(chloromethyl)-3-fluoropyridine.
  • Benchchem. Application Notes and Protocols for the Synthesis of Derivatives from 5-(Dichloromethyl)-2-fluoropyridine.
  • Google Patents.
  • PubChem. 2-Chloro-5-fluoropyridine | C5H3ClFN | CID 2782801.
  • ResearchGate. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.
  • PubMed. STUDIES OF FLUORINATED PYRIMIDINES. XVIII. THE DEGRADATION OF 5-FLUORO-2'-DEOXYURIDINE AND RELATED COMPOUNDS BY NUCLEOSIDE PHOSPHORYLASE.
  • MDPI.
  • PubMed.
  • National Institutes of Health. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules.
  • Dissertation. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine.
  • PubMed. Biodegradation pathways of chloroanilines by Acinetobacter baylyi strain GFJ2.
  • Google Patents. US6022974A - Process for the production of 2-chloro-5-chloromethyl-pyridine.
  • National Institutes of Health.
  • National Institutes of Health. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms.
  • PubMed.
  • Benchchem. Application Note: A Detailed Protocol for the Nucleophilic Substitution Reaction of 5-(Chloromethyl)-2-ethoxypyridine with Amine.
  • PubMed. Identification of two possible metabolic pathways responsible for the biodegradation of 3, 5, 6-trichloro-2-pyridinol in Micrococcus luteus ML.
  • Google Patents.

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challenges in the chlorination of 3-methylpyridine to 2-chloro-5-(chloromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Chlorination of 3-Methylpyridine

Welcome, researchers and process chemists. This guide is your dedicated resource for navigating the complexities of synthesizing 2-chloro-5-(chloromethyl)pyridine from 3-methylpyridine (also known as 3-picoline). This key intermediate is crucial for producing several neonicotinoid insecticides, including imidacloprid and acetamiprid.[1][2] However, its synthesis is fraught with challenges related to selectivity, reaction control, and product purification.

As Senior Application Scientists, we have compiled this comprehensive troubleshooting guide based on established literature, patented industrial processes, and field experience to help you overcome common hurdles.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent and critical problems encountered during the chlorination of 3-methylpyridine. Each Q&A provides an explanation of the underlying chemistry and offers actionable solutions.

Problem 1: Low Overall Yield and Poor Selectivity

Q1: My reaction yields are consistently low, and my GC-MS analysis shows a complex mixture of products. What is the primary cause?

A: This is the most common challenge and typically stems from a lack of control over the two distinct chlorination reactions required: electrophilic substitution on the pyridine ring and free-radical chlorination on the side-chain methyl group. Performing this as a single-step, high-temperature gas-phase reaction often results in numerous byproducts, including various isomers and over-chlorinated species.[3][4][5]

Core Insight: The pyridine ring is electron-deficient and generally resistant to electrophilic substitution. Conversely, the methyl group requires a free-radical pathway for chlorination. Attempting to force both reactions under a single set of conditions leads to a chemical tug-of-war, resulting in low selectivity and yield. Industrial processes often separate these steps or use sophisticated catalytic systems to manage this.[6][7]

Recommended Solutions:

  • Two-Step Synthesis via N-Oxide: This is the most reliable laboratory and industrial approach for achieving high selectivity.

    • Step A (Ring Activation & Chlorination): First, oxidize 3-methylpyridine to 3-methylpyridine-N-oxide using an oxidant like hydrogen peroxide in glacial acetic acid.[8] The N-oxide group activates the pyridine ring, making it susceptible to electrophilic substitution, primarily at the 2- and 6-positions.[9][10] Subsequent reaction with a chlorinating agent like benzoyl chloride or phosphorus oxychloride (POCl₃) selectively installs a chlorine atom at the 2-position.[8][11]

    • Step B (Side-Chain Chlorination): The resulting 2-chloro-5-methylpyridine is then subjected to free-radical chlorination using chlorine gas under UV irradiation or with a radical initiator like azobisisobutyronitrile (AIBN).[12][13] This method cleanly chlorinates the methyl group without further affecting the ring.

  • Catalytic Vapor-Phase Reaction: For larger-scale operations, a one-step process can be employed but requires precise control. The reaction involves passing vaporized 3-methylpyridine and chlorine gas over a supported catalyst (e.g., Palladium Chloride on Alumina) at high temperatures (250-350°C).[6] While this avoids intermediate steps, it is sensitive to flow rates, temperature, and catalyst activity, with yields often around 50%.[6]

Problem 2: Over-Chlorination and Unwanted Isomers

Q2: I am observing significant amounts of 2-chloro-5-(dichloromethyl)pyridine and 2-chloro-5-(trichloromethyl)pyridine. How can I stop the reaction at the monochlorinated side chain?

A: Over-chlorination of the methyl group is a classic challenge in free-radical halogenation. The reaction is a chain process, and stopping it selectively after the first chlorine addition is difficult without careful control of stoichiometry and reaction time.

Core Insight: The initial monochlorination of the methyl group is often the rate-limiting step. Once initiated, subsequent chlorinations can occur rapidly. The key is to limit the available chlorine and stop the reaction once the starting material (2-chloro-5-methylpyridine) is consumed.

Recommended Solutions:

  • Control Molar Equivalents: Use a strict 1.0 to 1.1 molar equivalent of the chlorinating agent (e.g., chlorine gas) relative to the 2-chloro-5-methylpyridine.

  • Monitor Reaction Progress: Continuously monitor the reaction using in-situ techniques (like FTIR) or frequent sampling for GC or TLC analysis. Quench the reaction immediately upon the disappearance of the starting material.

  • Temperature Control: Lowering the reaction temperature can sometimes provide better selectivity by reducing the overall reaction rate, giving you a wider window to stop the reaction at the desired point. For gas-phase reactions, temperatures are typically high (300-500°C), which can lead to a mixture of di- and tri-chlorinated products.[3][14]

Q3: My product contains 2-chloro-3-(chloromethyl)pyridine and other isomers. Why is the chlorination not selective to the 5-position?

A: This indicates that the ring chlorination step is not well-controlled. While the N-oxide intermediate strongly directs chlorination to the 2- and 6-positions, factors like the chlorinating agent and reaction conditions can influence the regioselectivity of the subsequent side-chain reaction. Some high-temperature gas-phase chlorinations are known to produce a mixture of 2,3- and 2,5- substituted products.[5]

Recommended Solution:

  • Utilize the N-Oxide Pathway: The most effective way to ensure high regioselectivity is the N-oxide method described in Q1. The oxidation and subsequent chlorination steps are highly selective for the 2-position on the ring, establishing the correct scaffold before the side-chain reaction begins.[8][11]

Problem 3: Reaction Runaway and Safety Concerns

Q4: The side-chain chlorination is highly exothermic and difficult to control, sometimes leading to a rapid temperature increase and darkening of the reaction mixture.

A: Free-radical chain reactions are notoriously exothermic and can self-accelerate if not properly managed. The propagation steps generate significant heat, and a buildup of radical species can lead to runaway reactions, decomposition, and the formation of tar-like byproducts.[15]

Core Insight: The initiation of the reaction (e.g., by UV light or a chemical initiator) creates the first radicals. Each propagation cycle is exothermic. If the rate of heat generation exceeds the rate of heat removal by the reactor system, the temperature will rise, further accelerating the reaction in a dangerous feedback loop.

Recommended Solutions:

  • Controlled Reagent Addition: Add the chlorinating agent (e.g., bubble chlorine gas) slowly and sub-surface to ensure it reacts immediately and does not accumulate.

  • Efficient Heat Exchange: Use a reactor vessel with a high surface-area-to-volume ratio (e.g., a jacketed reactor with an efficient overhead condenser) and a reliable cooling system. For larger scales, specialized microchannel reactors offer superior heat and mass transfer, providing excellent control.[16]

  • Use of a Diluent: Performing the reaction in an inert solvent like carbon tetrachloride or dichloroethane helps to dissipate heat and control the concentration of reactants.[5]

  • pH Control: During side-chain chlorination, byproduct HCl will form. This can react with the basic pyridine nitrogen to form a hydrochloride salt, which may precipitate and complicate the reaction.[12][13] Some patented methods use a carefully controlled addition of a basic aqueous solution to neutralize the HCl as it forms, keeping the pH in a specific range (e.g., 0.5-3.0) to prevent both salt precipitation and quenching of the radical reaction.[13][17]

Experimental Workflow & Diagrams

Recommended Two-Step Synthetic Pathway

This workflow represents the most reliable method for achieving high yield and purity.

Synthetic_Pathway cluster_0 Step 1: Ring Activation & Chlorination cluster_1 Step 2: Side-Chain Chlorination A 3-Methylpyridine B 3-Methylpyridine-N-oxide A->B H₂O₂ / Acetic Acid C 2-Chloro-5-methylpyridine B->C POCl₃ or Benzoyl Chloride D 2-Chloro-5-(chloromethyl)pyridine (Target Product) C->D Cl₂ / UV or AIBN (Controlled) C->D E Over-chlorinated Byproducts D->E Excess Cl₂

Caption: Recommended two-step synthesis of 2-chloro-5-(chloromethyl)pyridine.

Troubleshooting Decision Tree

Use this logic diagram to diagnose common experimental failures.

Troubleshooting_Tree Start Low Yield or Impure Product CheckGCMS Analyze Crude Mixture by GC-MS Start->CheckGCMS HighSM High % of Starting Material CheckGCMS->HighSM Unreacted SM? ManyIsomers Multiple Isomers (e.g., 2,3-isomer) CheckGCMS->ManyIsomers Isomer Impurities? OverChlorination High % of Di/Tri-chloro Side-Chain Products CheckGCMS->OverChlorination Over-chlorination? Sol_Incomplete Solution: - Increase reaction time - Check reagent purity/activity - Increase temperature moderately HighSM->Sol_Incomplete Sol_Isomers Solution: - Switch to two-step N-Oxide pathway for better regioselectivity ManyIsomers->Sol_Isomers Sol_OverChlor Solution: - Reduce Cl₂ equivalents - Monitor reaction closely - Improve temperature control OverChlorination->Sol_OverChlor

Caption: Decision tree for troubleshooting low yield and impurity issues.

Frequently Asked Questions (FAQs)

Q: Can this synthesis be performed in a one-pot reaction? A: While technically possible, especially in continuous flow or high-temperature gas-phase reactors, one-pot liquid-phase synthesis is challenging.[6] The conditions required for electrophilic ring chlorination (often polar, sometimes acidic) are fundamentally different from those for free-radical side-chain chlorination (non-polar, radical initiation). Attempting both simultaneously without a specialized catalytic system typically leads to low yields and a complex product mixture.

Q: What is the best method for purifying the final product? A: Purification can be challenging due to the presence of isomers and over-chlorinated byproducts with similar boiling points.

  • Recrystallization: If the crude product is a solid, recrystallization can be effective for removing minor impurities.[5]

  • Vacuum Distillation: This is the most common industrial method. However, careful fractional distillation is required to separate the desired product from close-boiling impurities.

  • Chromatography: For laboratory-scale purification, column chromatography is effective but may not be practical for large quantities. Some modern purification processes involve specific heat treatments to decompose hydrochloride impurities followed by recrystallization or distillation to achieve >99.5% purity.[15]

Q: Are there alternative synthetic routes that avoid chlorination of 3-methylpyridine? A: Yes, other routes exist, though they often involve more steps or different starting materials. One notable alternative is a cyclization route, which builds the pyridine ring from acyclic precursors to avoid the selectivity issues of direct chlorination.[1] Another multi-step process starts from nicotinic acid.[18] However, the route starting from 3-methylpyridine remains one of the most economically significant.

Summary of Chlorination Approaches

Method Description Advantages Challenges Typical Yield
Two-Step N-Oxide Ring activation via N-oxidation, followed by ring chlorination, then separate side-chain chlorination.[8]High selectivity, high purity, good for lab and industrial scale, milder conditions.[11]Longer process (two distinct steps), involves additional reagents.>70%
Catalytic Vapor Phase One-step reaction of gaseous 3-methylpyridine and chlorine over a solid catalyst at high temperature.[6]One-step process, suitable for continuous manufacturing.Requires specialized equipment, high energy input, lower selectivity, potential for over-chlorination.[5][14]~50%[6]
Direct Liquid Phase Direct chlorination in a solvent, often under UV initiation.Simpler setup than vapor phase.Very poor selectivity, formation of HCl salts complicates reaction, high risk of runaway.[12][13]Highly Variable, often low

References

  • NANJING REDSUN BIOCHEM CO LTD. (2018). Synthesis method of 2-chloro-5-chloromethyl pyridine. Patsnap. [Link]

  • Bayer Aktiengesellschaft. (1994). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • Zhang Rong, et al. (2012). Process for preparing 2-chloro-5-chloromethylpyridine.
  • Bayer Aktiengesellschaft. (1990). Preparation of 2-chloro-5-chloromethylpyridine.
  • Huang Guorong. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. [Link]

  • PrepChem. (n.d.). Synthesis of 2-chloro-5-(chloromethyl)pyridine. [Link]

  • Jiangsu Kanglejia Materials Co Ltd. (2014). Synthetic method of 2-chloro-5-trichloromethyl pyridine.
  • Lianyungang Dazheng Chemical Co Ltd. (2023). Separation and purification process of 2-chloro-5-chloromethylpyridine synthetic liquid.
  • Ishihara Sangyo Kaisha Ltd. (1984). Process for producing 2-chloro-5-trichloromethylpyridine. European Patent Office. [Link]

  • Ishihara Sangyo Kaisha Ltd. (1979). Process for producing 2-chloro-5-trichloromethylpyridine. European Patent Office. [Link]

  • ResearchGate. (n.d.). Regioselective chlorination of pyridine N-oxides under optimized.... [Link]

  • ResearchGate. (n.d.). Deoxygenative chlorination of pyridine N-oxide. [Link]

  • Ye, M., et al. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters, 17(12), 3090-3093. [Link]

  • Zhejiang University. (2009). Method for chlorination of side chain of picolines.
  • Anuszewska, E. L., & Koziorowska, J. H. (1995). Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines. Toxicology in Vitro, 9(2), 91-94. [Link]

  • Royal Society of Chemistry. (2024). Dichlorine–pyridine N-oxide halogen-bonded complexes. [Link]

  • Wikipedia. (n.d.). 3-Methylpyridine. [Link]

  • Imperial Chemical Industries Ltd. (1980). Chlorination process.
  • DowElanco. (1993). Chlorination process of pyridine derivatives. European Patent Office. [Link]

  • DowElanco. (1992). Selective gas phase chlorination of polychlorinated beta-picolines to produce 2,3,5,6-tetrachloropyridine and its precursors. European Publication Server. [Link]

  • Ishihara Sangyo Kaisha Ltd. (1993). Method of side-chain chlorination of 2-chloro-methylpyridine.
  • China National Chemical Agrochemical Co Ltd. (2013). Chlorination synthesis method of pyridine derivatives.
  • Ishihara Sangyo Kaisha Ltd. (1993). Method of side-chain chlorination of 2-chloro-methylpyridine.
  • Ishihara Sangyo Kaisha Ltd. (1980). Process for producing 2-chloro-5-trichloromethyl pyridine.
  • ResearchGate. (n.d.). Chlorinated, fluorinated downstream derivatives of 3-methyl-pyridine. [Link]

  • MDPI. (2022). Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight. [Link]

  • Ishihara Sangyo Kaisha Ltd. (1993). Method of side-chain chlorination of 2-chloro-methylpyridine. European Patent Office. [Link]

Sources

Technical Support Center: Minimizing Impurities in 2-(Chloromethyl)-5-fluoropyridine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(Chloromethyl)-5-fluoropyridine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the production of this critical intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthesis effectively.

Section 1: Synthesis Overview and Key Impurity Pathways

This compound is a valuable building block in medicinal and agricultural chemistry. Its purity is paramount, as impurities can lead to downstream reaction failures, complex purification challenges, and altered biological activity in final products. The most common synthetic route involves the chlorination of 5-fluoro-2-(hydroxymethyl)pyridine using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). While straightforward in principle, this transformation is susceptible to the formation of several key impurities.

Understanding where and why these impurities form is the first step toward prevention. The diagram below illustrates a typical synthesis workflow and highlights the critical junctures where byproducts can emerge.

G cluster_start Starting Materials & Reagents cluster_reaction Reaction & Quench cluster_product Isolation & Purification SM 5-Fluoro-2-(hydroxymethyl)pyridine Reaction Chlorination Reaction SM->Reaction Reagent Chlorinating Agent (e.g., SOCl₂) Reagent->Reaction Workup Aqueous Workup / Quench Reaction->Workup Impurity1 Unreacted Starting Material Reaction->Impurity1 Incomplete Conversion Impurity2 Dimeric Ether Byproduct Reaction->Impurity2 Side Reaction (Acid-Catalyzed) Impurity3 Over-chlorinated Species Reaction->Impurity3 Excess Reagent High Temp Product Crude Product Mixture Workup->Product Impurity4 Hydrolysis Product Workup->Impurity4 Reaction with Water Purification Purification (Distillation / Chromatography) Product->Purification Final Pure this compound Purification->Final Impurity1->Product Impurity2->Product Impurity3->Product Impurity4->Product

Caption: Synthesis workflow and common impurity formation points.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during synthesis in a practical question-and-answer format.

Problem 1: My final product shows a significant peak corresponding to the starting material, 5-fluoro-2-(hydroxymethyl)pyridine.

  • Q: My post-reaction analysis (TLC, GC, or LC-MS) indicates poor conversion, with 15-20% of the starting alcohol remaining. How can I drive the reaction to completion?

    A: This is a common issue stemming from insufficient activation of the hydroxyl group. Several factors could be at play:

    • Causality (Reagent Stoichiometry & Activity): The chlorinating agent may be substoichiometric or may have degraded due to improper storage. Thionyl chloride, for instance, readily hydrolyzes upon exposure to atmospheric moisture.

      • Solution: Ensure your chlorinating agent is fresh and handled under anhydrous conditions. It is often beneficial to use a slight excess (1.1 to 1.2 molar equivalents) of the chlorinating agent to ensure complete conversion.

    • Causality (Temperature & Time): The reaction may not have been run at a sufficient temperature or for a long enough duration. Chlorination of alcohols with SOCl₂ often requires an initial period at a lower temperature (e.g., 0 °C) during addition, followed by warming to room temperature or gentle heating to ensure the reaction goes to completion.[1]

      • Solution: Monitor the reaction progress using an appropriate technique (e.g., TLC or quick GC sample). If the reaction stalls, consider extending the reaction time at room temperature or gently heating the mixture (e.g., to 40-50 °C) for a defined period.

    • Causality (Solvent Effects): The choice of solvent can influence reaction rates. Non-polar, aprotic solvents like dichloromethane (DCM) or toluene are standard. The use of a small amount of a polar aprotic solvent like N,N-dimethylformamide (DMF) can catalyze the reaction but may also lead to other side products if not carefully controlled.[2]

      • Solution: Ensure your primary solvent is rigorously dried. If catalysis is needed, add DMF catalytically (e.g., 1-5 mol%) and be aware of potential side reactions.

Problem 2: I've identified a significant impurity with a mass corresponding to a dimer.

  • Q: My LC-MS analysis shows a peak with a mass of M = 268.1, suggesting the formation of bis(5-fluoro-2-pyridinylmethyl) ether. What causes this and how can it be prevented?

    A: The formation of a dimeric ether is a classic side reaction in the conversion of alcohols to alkyl chlorides, especially under acidic conditions.

    • Causality (Reaction Mechanism): The reaction proceeds through a chlorosulfite intermediate. If this intermediate is slow to react with the chloride ion (from SOCl₂), it can be attacked by the hydroxyl group of another molecule of the starting material. This acid-catalyzed intermolecular dehydration is more prevalent if the concentration of the starting alcohol is high and the reaction temperature is elevated before the conversion is complete.

      • Solution 1 (Controlled Addition): Add the chlorinating agent slowly to a cooled (0 °C) solution of the alcohol. This keeps the instantaneous concentration of the unreacted alcohol low relative to the activated intermediate, favoring the desired intramolecular reaction with chloride.

      • Solution 2 (Use of a Base): Incorporating a non-nucleophilic base, such as pyridine or triethylamine, can be effective. The base neutralizes the HCl generated during the reaction, minimizing acid-catalyzed side reactions. However, this can complicate the workup.

Problem 3: My product is contaminated with a dichlorinated species.

  • Q: My GC-MS and NMR data suggest the presence of 2-chloro-5-(chloromethyl)-3-fluoropyridine or other ring-chlorinated species. How do I improve selectivity?

    A: This indicates that the reaction conditions are too harsh, leading to undesired chlorination on the pyridine ring. While side-chain chlorination is the primary goal, aromatic chlorination can occur at higher temperatures or with certain catalysts.[3][4]

    • Causality (Temperature Control): High reaction temperatures provide the activation energy needed for electrophilic aromatic substitution on the electron-rich pyridine ring.[4]

      • Solution: Maintain strict temperature control throughout the reaction. Avoid excessive heating. The ideal temperature is the minimum required to achieve a reasonable reaction rate and full conversion. For many chlorinations with SOCl₂, this is often at or slightly above room temperature.

    • Causality (Chlorinating Agent): Some chlorinating agents are more aggressive than others. For instance, using chlorine gas with a catalyst at high temperatures is a known method for ring chlorination.[5][6]

      • Solution: Stick to milder, more selective reagents for this transformation, such as thionyl chloride or oxalyl chloride. Avoid conditions that generate free-radical chlorine species (e.g., UV light) unless specifically intended.[4]

Problem 4: The purity of my isolated product degrades during workup and storage.

  • Q: I successfully synthesized a high-purity product, but after aqueous workup and storage for a week, I see the starting alcohol reappearing in my sample. Why is this happening?

    A: The 2-(chloromethyl) group on the pyridine ring is benzylic-like in its reactivity, making it susceptible to nucleophilic substitution, particularly hydrolysis.

    • Causality (Hydrolytic Instability): The presence of water, even in trace amounts, during the workup or storage can lead to the hydrolysis of the product back to 5-fluoro-2-(hydroxymethyl)pyridine.

      • Solution (Workup): Minimize contact with water. If an aqueous wash is necessary, use a saturated brine solution to reduce the solubility of the product in the aqueous phase and perform the separation quickly. Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., MgSO₄ or Na₂SO₄) before solvent removal.

      • Solution (Storage): Store the final product under an inert atmosphere (nitrogen or argon) in a tightly sealed container. For long-term storage, keeping it in a desiccator or freezer at low temperatures (-20 °C) will significantly slow the rate of degradation.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is the recommended chlorinating agent for this synthesis?

    • A: Thionyl chloride (SOCl₂) is the most commonly used and cost-effective reagent for this type of transformation. It offers good reactivity, and the byproducts (SO₂ and HCl) are gaseous, which simplifies purification. Oxalyl chloride is another excellent option that often provides cleaner reactions but is more expensive.

  • Q2: What are the best analytical methods for assessing the purity of this compound?

    • A: A multi-technique approach is recommended.

      • HPLC (High-Performance Liquid Chromatography): Ideal for quantitative purity analysis and detecting non-volatile impurities. A reverse-phase C18 column with a water/acetonitrile mobile phase gradient is a good starting point.[7]

      • GC-MS (Gas Chromatography-Mass Spectrometry): Excellent for identifying volatile impurities, unreacted starting materials, and confirming the mass of the product and byproducts.

      • NMR (Nuclear Magnetic Resonance): ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of the final product and identifying and quantifying impurities when their signals are resolved.[8][9]

  • Q3: How can I effectively purify the crude product?

    • A: The best method depends on the scale and the nature of the impurities.

      • Vacuum Distillation: If the primary impurities have significantly different boiling points from the product, vacuum distillation is an effective and scalable purification method.

      • Column Chromatography: For laboratory scale, flash chromatography on silica gel is the most effective way to remove closely related impurities, such as isomers or the dimeric ether. A hexane/ethyl acetate solvent system is typically a good starting point for elution.[9]

  • Q4: What are the key safety precautions for this reaction?

    • A: Chlorinating agents like thionyl chloride are corrosive and react violently with water. The reaction generates HCl and SO₂ gas, which are toxic and corrosive. Always perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Ensure a quenching agent (like sodium bicarbonate solution) is readily available to neutralize the reagents in case of a spill.

Section 4: Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative method. Researchers should adapt it based on their specific laboratory conditions and scale.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 5-fluoro-2-(hydroxymethyl)pyridine (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 5-10 mL per gram of starting material).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add thionyl chloride (1.1 eq) dropwise to the stirred solution via the dropping funnel over 20-30 minutes. Maintain the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture over crushed ice. Slowly add a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the excess acid until effervescence ceases (pH ~7-8).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation or flash column chromatography.

Protocol 2: HPLC Method for Purity Analysis

This method provides a baseline for purity validation.

ParameterSpecification
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp 30 °C
Detection UV at 254 nm
Injection Vol. 5 µL
Sample Prep. 1 mg/mL in Acetonitrile/Water (50:50)

Section 5: Visual Troubleshooting Guide

The following decision tree can help diagnose common issues based on analytical results.

G Start Analyze Crude Product (HPLC / GC-MS / NMR) Check_SM High Starting Material (>5%)? Start->Check_SM Check_Dimer Dimer / High MW Impurity? Check_SM->Check_Dimer No Action_SM_Yes Increase Reagent eq. (1.1-1.2) Increase Reaction Time/Temp Check Reagent Quality Check_SM->Action_SM_Yes Yes Check_DiCl Over-chlorinated Impurity? Check_Dimer->Check_DiCl No Action_Dimer_Yes Add Reagent at 0°C Reduce Reactant Concentration Consider Base (e.g., Pyridine) Check_Dimer->Action_Dimer_Yes Yes Check_Purity Purity OK, but degrades? Check_DiCl->Check_Purity No Action_DiCl_Yes Reduce Reaction Temperature Use Milder Reagent Use Precise Stoichiometry (1.05 eq) Check_DiCl->Action_DiCl_Yes Yes Action_Purity_Yes Use Anhydrous Workup Dry Thoroughly (MgSO₄) Store Cold & Under Inert Gas Check_Purity->Action_Purity_Yes Yes End_Good Proceed to Purification Check_Purity->End_Good No End_ReRun Re-run Reaction Action_SM_Yes->End_ReRun Action_Dimer_Yes->End_ReRun Action_DiCl_Yes->End_ReRun Action_Purity_Yes->End_Good

Caption: Troubleshooting decision tree for impurity analysis.

References
  • Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: PubMed Central URL: [Link]

  • Title: Synthesis method of 2-chloro-5-chloromethyl pyridine Source: Eureka | Patsnap URL: [Link]

  • Title: Process for the production of 2-chloro-5-chloromethyl-pyridine Source: Google Patents URL
  • Title: Process for the preparation of 2-chloro-5-chloromethyl pyridine Source: Google Patents URL
  • Title: Synthetic method of 2-chloro-5-trifluoromethylpyridine Source: Google Patents URL
  • Title: Method for Continuously Preparing 2-Chloro-5-Chloromethylpyridine Using Microchannel Reactor Source: Patsnap Eureka URL: [Link]

  • Title: Preparation of 2-chloro-5-trifluoromethylpyridine Source: Google Patents URL
  • Title: Purification method for 2, 3-difluoro-5-chloropyridine Source: Semantic Scholar URL: [Link]

  • Title: Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates Source: Google Patents URL
  • Title: Method for preparing 2-chloro-5-trifluoromethylpyridine Source: Google Patents URL
  • Title: Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS Source: PubMed URL: [Link]

Sources

Technical Support Center: Best Practices for 2-(Chloromethyl)-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 2-(Chloromethyl)-5-fluoropyridine. This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling, storage, and utilization of this versatile reagent in your experiments. This guide provides in-depth answers to frequently asked questions and robust troubleshooting protocols to address common challenges.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the fundamental properties and safe handling of this compound.

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous substance and should be handled with care in a well-ventilated fume hood. The primary hazards include:

  • Corrosivity: It can cause severe skin burns and eye damage upon direct contact.[1]

  • Toxicity: It is harmful if swallowed or inhaled.[2][3]

  • Irritation: It may cause respiratory irritation.[3]

  • Sensitization: May cause skin sensitization upon repeated contact.[4]

Always consult the Safety Data Sheet (SDS) before use and wear appropriate Personal Protective Equipment (PPE).[1][2][5]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the integrity and reactivity of this compound. The recommended storage conditions are as follows:

ParameterRecommendationRationale
Temperature 2-8°C[4][5]To minimize degradation and potential side reactions.
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)[5]To prevent hydrolysis from atmospheric moisture.
Light Store in a dark, light-resistant container.[2]To prevent light-induced degradation.
Container Tightly sealed, original container in a dry, well-ventilated area.[2][5]To prevent contamination and ensure safety.

Q3: What are the known incompatibilities of this compound?

A3: Avoid contact with the following classes of reagents to prevent hazardous reactions:

  • Strong oxidizing agents

  • Strong acids

  • Strong bases

  • Alkaline materials

  • Mild steel and galvanized steel (may produce hydrogen gas)[4]

Q4: What are the expected decomposition products of this compound?

A4: Thermal decomposition can produce a range of hazardous gases, including:

  • Carbon oxides (CO, CO₂)

  • Nitrogen oxides (NOx)

  • Hydrogen chloride (HCl)

  • Hydrogen fluoride (HF)

Troubleshooting Guide

This section provides solutions to common problems encountered during the use of this compound in chemical synthesis.

Issue 1: Low Reaction Yield

Symptom: The yield of the desired product is significantly lower than expected.

Potential Causes & Solutions:

  • Degradation of Starting Material: Improper storage or handling may have led to the degradation of this compound.

    • Solution: Always use freshly opened or properly stored material. Consider re-purifying the starting material if degradation is suspected.

  • Competing Nucleophilic Substitution: this compound has two electrophilic sites: the chloromethyl group and the carbon atom bearing the fluorine. The reaction pathway (SN2 at the chloromethyl group vs. SNAr at the 2-position) is dependent on the nature of the nucleophile and the reaction conditions.

    • Solution: To favor SN2 at the chloromethyl group, use softer, less basic nucleophiles under milder conditions. For SNAr at the 2-position, harder, more basic nucleophiles and higher temperatures are generally required.

  • Hydrolysis: The presence of water can lead to the hydrolysis of the chloromethyl group to a hydroxymethyl group, or potentially substitution of the fluorine atom.

    • Solution: Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (Argon or Nitrogen). Use anhydrous solvents.

Issue 2: Formation of Impurities

Symptom: The final product is contaminated with significant amounts of side products.

Potential Causes & Solutions:

  • Polymerization: The chloromethyl group can react with the pyridine nitrogen of another molecule, leading to polymerization.

    • Solution: Add this compound slowly to the reaction mixture to maintain a low concentration. Running the reaction at a lower concentration may also be beneficial.

  • Hydrolysis Products: As mentioned above, hydrolysis can lead to the formation of alcohol byproducts.

    • Solution: Strict anhydrous conditions are essential.

  • Over-alkylation/Multiple Substitutions: If the nucleophile has multiple reactive sites, or if the product of the initial reaction is still nucleophilic, further reactions can occur.

    • Solution: Use a protecting group strategy for the nucleophile if necessary. Carefully control the stoichiometry of the reactants.

Issue 3: Product Discoloration

Symptom: The reaction mixture or the isolated product has an unexpected color (e.g., yellow, brown).

Potential Causes & Solutions:

  • Decomposition: The discoloration may be a sign of thermal or light-induced decomposition of the starting material or product.

    • Solution: Run the reaction at the lowest possible temperature and protect the reaction from light.

  • Oxidation: The pyridine ring can be susceptible to oxidation.

    • Solution: Maintain an inert atmosphere throughout the reaction and work-up.

Experimental Protocols

General Handling and Dispensing Protocol

This protocol outlines the safe procedure for handling and dispensing this compound.

Handling_Protocol cluster_Preparation Preparation cluster_Dispensing Dispensing cluster_Storage Storage Prep Gather PPE: - Chemical resistant gloves (e.g., nitrile) - Safety goggles - Lab coat FumeHood Ensure fume hood is operational Prep->FumeHood Inert Prepare inert atmosphere setup (Argon or Nitrogen) FumeHood->Inert Transfer Transfer required amount using a dry syringe or cannula under inert atmosphere Inert->Transfer Seal Immediately reseal the main container tightly Transfer->Seal Clean Clean any spills promptly with appropriate materials Seal->Clean Store Return to refrigerated storage (2-8°C) away from light Clean->Store

Caption: Workflow for the safe handling and dispensing of this compound.

Troubleshooting Workflow for Low Reaction Yield

This diagram provides a logical decision-making process when troubleshooting a low-yielding reaction.

Troubleshooting_Yield Start Low Yield Observed Check_Purity Analyze Starting Material Purity (e.g., NMR, GC-MS) Start->Check_Purity Check_Conditions Review Reaction Conditions Check_Purity->Check_Conditions Purity OK Impure Impure Starting Material Check_Purity->Impure Purity Issue Anhydrous Were conditions strictly anhydrous? Check_Conditions->Anhydrous Purify Purify Starting Material Impure->Purify No_Anhydrous No Anhydrous->No_Anhydrous Yes_Anhydrous Yes Anhydrous->Yes_Anhydrous Inert Was an inert atmosphere used? No_Inert No Inert->No_Inert Yes_Inert Yes Inert->Yes_Inert Temp Was the temperature appropriate? Temp_Issue No Temp->Temp_Issue Yes_Temp Yes Temp->Yes_Temp Optimize_Conditions Optimize Reaction Conditions: - Use anhydrous solvents - Maintain inert atmosphere - Adjust temperature No_Anhydrous->Optimize_Conditions Yes_Anhydrous->Inert No_Inert->Optimize_Conditions Yes_Inert->Temp Temp_Issue->Optimize_Conditions Consider_Side_Reactions Consider Competing Reactions (SN2 vs. SNAr, Polymerization) Yes_Temp->Consider_Side_Reactions Modify_Strategy Modify Synthetic Strategy: - Change nucleophile - Use protecting groups - Adjust stoichiometry Consider_Side_Reactions->Modify_Strategy

Caption: Decision tree for troubleshooting low reaction yields.

References

Sources

troubleshooting failed reactions with 2-(Chloromethyl)-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(Chloromethyl)-5-fluoropyridine

Welcome to the technical support hub for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile but reactive alkylating agent. Here, we address common experimental failures in a direct question-and-answer format, providing not just solutions but the core chemical principles behind them. Our goal is to empower you to troubleshoot effectively, optimize your reactions, and ensure the integrity of your results.

FAQ 1: My reaction shows no conversion. Why isn't my nucleophile reacting with this compound?

Answer: Failure to observe product formation in alkylation reactions with this compound typically stems from one of four key areas: insufficient nucleophilicity, improper base selection, suboptimal reaction conditions, or compromised reagent quality.

This compound is a benzylic-type halide, primed for SN2 reactions. The pyridine ring's electron-withdrawing nature, amplified by the fluorine atom, enhances the electrophilicity of the chloromethyl carbon, making it highly susceptible to nucleophilic attack. However, success hinges on a well-orchestrated interplay of base, solvent, and temperature.

In-Depth Analysis & Troubleshooting Workflow

If your thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows only starting materials, follow this diagnostic workflow.

G start Start: No Product Formation reagent_purity Step 1: Verify Reagent Purity (Is this compound degraded?) start->reagent_purity base_check Step 2: Evaluate Base Strength (Is the base strong enough to deprotonate the nucleophile?) reagent_purity->base_check [Purity OK] nucleophile_check Step 3: Assess Nucleophile Strength (Is the pKa of Nu-H appropriate?) base_check->nucleophile_check [Base OK] conditions_check Step 4: Optimize Reaction Conditions (Solvent, Temperature) nucleophile_check->conditions_check [Nucleophile OK] outcome Resolution: Product Formation conditions_check->outcome

Caption: Troubleshooting workflow for zero-conversion reactions.

Causality and Recommended Actions:
  • Reagent Integrity: 2-(Chloromethyl)pyridine and its derivatives can be prone to self-reaction or hydrolysis if not stored properly.[1][2]

    • Action: Always use a fresh bottle or verify the purity of your reagent by ¹H NMR before use. Store it under an inert atmosphere (nitrogen or argon) at 2-8°C.[3][4]

  • Base Selection is Crucial: The base must be strong enough to deprotonate your nucleophile (e.g., an alcohol, thiol, or secondary amine) to generate the corresponding anion, which is the active nucleophilic species. The rule of thumb is that the pKa of the base's conjugate acid should be at least 2-3 units higher than the pKa of the nucleophilic proton (Nu-H).

    • Action: For O- or N-alkylation, switch to a stronger, non-nucleophilic base. If you are using a mild base like K₂CO₃ with a weakly acidic nucleophile, it may be insufficient.[5] Consider stronger bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or cesium carbonate (Cs₂CO₃), which is particularly effective in polar aprotic solvents.[6]

  • Solvent and Temperature Effects: SN2 reactions are most efficient in polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) which solvate the cation of the base but not the nucleophilic anion, thus enhancing its reactivity.

    • Action: If your reaction is in a solvent like THF or Dichloromethane (DCM), consider switching to DMF or Acetonitrile.[5] Gentle heating (40-80°C) can often accelerate slow alkylations, but excessive heat can lead to side products.[6][7]

Protocol: Systematic Condition Screening for N-Alkylation

This table outlines a systematic approach to optimizing a sluggish N-alkylation of a secondary amine.

Parameter Condition A (Initial) Condition B (Enhanced Base) Condition C (Optimized System)
Base (1.5 eq.) K₂CO₃Cs₂CO₃NaH (60% in oil)
Solvent AcetonitrileAcetonitrileAnhydrous DMF
Temperature Room Temp50 °C40 °C
Expected Outcome Low to no conversionModerate to good conversionHigh conversion

FAQ 2: My reaction is messy, with multiple spots on TLC. What are the likely side products?

Answer: The formation of multiple byproducts is a common issue arising from the high reactivity of this compound. The primary culprits are typically self-alkylation (dimerization), over-alkylation of the nucleophile, or reaction with the solvent or residual water.

Common Side Reaction Pathways
  • Self-Alkylation/Polymerization: The pyridine nitrogen is itself nucleophilic. In the presence of a base, or even spontaneously over time, one molecule can attack the chloromethyl group of another, leading to a complex mixture of oligomers.[1] This is especially problematic if the free base of the reagent is generated in the absence of a stronger, intended nucleophile.

  • Bis-Alkylation: If your nucleophile has more than one reactive site (e.g., a primary amine or a diol), it can be alkylated twice.

  • Hydrolysis: Reaction with trace amounts of water will produce 2-(hydroxymethyl)-5-fluoropyridine. This alcohol can then compete with your intended nucleophile.

Caption: Competing reaction pathways for this compound.

Mitigation Strategies
  • Control Stoichiometry: To avoid bis-alkylation, use a slight excess of the nucleophile (e.g., 1.2 to 1.5 equivalents) relative to the alkylating agent.

  • Order of Addition: Add the this compound solution slowly (dropwise) to a pre-stirred mixture of your nucleophile and base. This ensures the highly reactive electrophile immediately encounters the intended nucleophile, minimizing its chance to self-react.

  • Anhydrous Conditions: Ensure your solvent and reagents are dry. Use freshly distilled solvents and dry glassware. Reactions with moisture-sensitive bases like NaH should be conducted under a strict inert atmosphere.

FAQ 3: My product seems water-soluble or is difficult to purify. What are the best practices for work-up and purification?

Answer: The presence of the basic pyridine nitrogen in your product can lead to challenges during aqueous work-up and chromatographic purification. The nitrogen can become protonated, increasing water solubility, and can interact strongly with silica gel, causing streaking and poor separation.

Recommended Work-up Protocol
  • Quench Carefully: After the reaction is complete, cool the mixture to room temperature. If a reactive base like NaH was used, quench it slowly by adding isopropanol, followed by water.

  • Aqueous Extraction:

    • Dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate, DCM).

    • Wash the organic layer with water to remove the bulk of the solvent (e.g., DMF).

    • Crucial Step: To ensure the product is in its free base form and not as a salt, wash the organic layer with a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃), followed by brine.[8]

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Chromatography Tips for Pyridine Compounds

Standard silica gel is acidic and can cause significant tailing of basic compounds.

  • Method 1: Basic Modifier: Add a small amount of a basic modifier to your mobile phase. Typically, 0.5-1% triethylamine (TEA) or pyridine in your hexane/ethyl acetate or DCM/methanol eluent system will neutralize the acidic sites on the silica, leading to sharper peaks and better separation.[9]

  • Method 2: Use Neutral or Basic Stationary Phase: If tailing remains a problem, consider using neutral alumina or treated basic silica gel for your column chromatography.

References

  • Jubilant Ingrevia.2-chloro-5-trifluoromethylpyridine Safety Data Sheet. This document provides stability and storage condition recommendations applicable to analogous pyridine compounds.
  • ResearchGate. Optimisation of the reaction conditions for (A) the model reaction. This source provides examples of how reaction conditions like temperature, catalyst, and solvent are systematically optimized. [Link]

  • ACS Publications. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling. Describes purification of fluoropyridine derivatives by flash chromatography, a standard technique. [Link]

  • ACS Publications. Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts. Discusses general synthetic strategies for preparing fluoropyridines. [Link]

  • Reddit r/chemhelp. reaction with hydrochloride compounds. A discussion highlighting the self-reactivity of free-base 2-chloromethylpyridine. [Link]

  • Wikipedia. 2-Chloromethylpyridine. General information on the reactivity and preparation of the parent compound. [Link]

  • Kyoto University. Detailed experimental procedure for the synthesis of 4-fluoropyridine. Provides insights into the handling and potential instability of fluoropyridine compounds. [Link]

  • ResearchGate. Optimization of the reaction conditions | Download Table. General table showing optimization of various reaction parameters. [Link]

  • Google Patents.US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • Dissertation. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Discusses optimization of reaction conditions for synthesizing fluoropyridine derivatives. [Link]

  • Reddit r/chemhelp. Removal of HCl from 2-(chloromethyl)pyridine. Community discussion on handling the hydrochloride salt versus the reactive free base. [Link]

  • Google Patents.CN102898358A - Preparation method of fluoropyridine compounds.
  • FABAD Journal of Pharmaceutical Sciences. N-Alkylation of Some Imidazopyridines. Describes the use of K₂CO₃ in DMF for N-alkylation of related heterocyclic systems. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 2-(Chloromethyl)-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-(Chloromethyl)-5-fluoropyridine

This compound is a key heterocyclic building block in modern medicinal and agricultural chemistry. The strategic placement of a reactive chloromethyl group at the 2-position and a fluorine atom at the 5-position of the pyridine ring imparts unique physicochemical properties. These features make it a valuable intermediate for the synthesis of a wide range of biologically active molecules, including novel insecticides, herbicides, and pharmaceutical candidates. The fluorinated pyridine motif is known to enhance metabolic stability, binding affinity, and membrane permeability of target compounds.

The efficacy and cost-effectiveness of synthesizing this intermediate are critical for drug development and agrochemical production pipelines. This guide provides an in-depth comparison of two prominent synthetic routes to this compound, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative analysis to aid researchers in selecting the optimal pathway for their specific needs.

Route 1: Direct Radical Chlorination of 5-Fluoro-2-methylpyridine

This approach is arguably the most direct, utilizing the readily available starting material 5-fluoro-2-methylpyridine (also known as 5-fluoro-2-picoline) and converting the methyl group into a chloromethyl group via a free-radical chain reaction.

Mechanistic Rationale

The conversion relies on a classic free-radical halogenation mechanism. The reaction is initiated by the formation of chlorine radicals (Cl•), typically generated by ultraviolet (UV) light or a chemical radical initiator such as azobisisobutyronitrile (AIBN). These highly reactive chlorine radicals then abstract a hydrogen atom from the methyl group of 5-fluoro-2-methylpyridine, which is the most labile position, to form a resonance-stabilized benzylic-type radical. This pyridine-methyl radical then reacts with molecular chlorine (Cl₂) to yield the desired product, this compound, and a new chlorine radical, which propagates the chain reaction.

The choice of a non-polar solvent, such as carbon tetrachloride (CCl₄) or p-chlorobenzotrifluoride, is crucial to facilitate the radical pathway and minimize competing ionic reactions. However, a significant challenge is controlling the reaction's selectivity. The product itself, this compound, can undergo further chlorination to yield undesired byproducts like 2-(dichloromethyl)-5-fluoropyridine and 2-(trichloromethyl)-5-fluoropyridine[1][2]. Therefore, careful control of stoichiometry and reaction time is paramount.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl₂ Cl_rad 2 Cl• Cl2->Cl_rad UV light or Initiator (AIBN) StartMat 5-Fluoro-2-methylpyridine Radical_Intermediate Pyridyl-methyl Radical StartMat->Radical_Intermediate + Cl• - HCl Product This compound Radical_Intermediate->Product + Cl₂ - Cl• Cl_rad2 2 Cl• Cl2_term Cl₂ Cl_rad2->Cl2_term G StartMat Methyl 5-Fluoropicolinate Alcohol 2-(Hydroxymethyl)-5-fluoropyridine StartMat->Alcohol 1. LiAlH₄, THF 2. H₂O workup Product This compound Alcohol->Product SOCl₂, CH₂Cl₂

Sources

A Comparative Guide to the Reactivity of 2-(Chloromethyl)-5-fluoropyridine and 2-(Bromomethyl)-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, 2-(halomethyl)pyridine scaffolds are indispensable building blocks. Their utility lies in the ability to introduce the pyridylmethyl moiety into a target molecule, a common pharmacophore known to modulate biological activity and improve physicochemical properties. Among these valuable intermediates, 2-(Chloromethyl)-5-fluoropyridine and 2-(Bromomethyl)-5-fluoropyridine are frequently employed.

This guide provides an in-depth, objective comparison of the reactivity of these two critical reagents. While structurally similar, the seemingly minor substitution of chlorine for bromine has profound implications for their reaction kinetics and handling characteristics. Understanding these differences is paramount for researchers and process chemists aiming to optimize reaction conditions, maximize yields, and ensure predictable outcomes in their synthetic campaigns. We will delve into the theoretical underpinnings of their reactivity, present a framework for experimental comparison, and discuss the practical implications for laboratory and process scale-up.

Theoretical Framework: Unpacking the Drivers of Reactivity

The primary reaction pathway for these compounds is nucleophilic substitution, where a nucleophile displaces the halide from the methylene (-CH₂) group. The reaction center is a benzylic-like carbon, and the mechanism is predominantly a bimolecular nucleophilic substitution (SN2). The rate of an SN2 reaction is governed by several factors, but the most critical differentiator between our two subjects is the nature of the leaving group.

The Decisive Role of the Leaving Group

In a nucleophilic substitution reaction, the leaving group departs with the pair of electrons from the broken bond. A "good" leaving group is one that is stable on its own.[1] The stability of the halide anions (Cl⁻ and Br⁻) is directly related to the acidity of their conjugate acids (HCl and HBr).

  • Acidity and Basicity: Hydrobromic acid (HBr, pKa ≈ -9) is a stronger acid than hydrochloric acid (HCl, pKa ≈ -7).[2] This means that the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻). Weaker bases are more stable and thus make better leaving groups.[1][2]

  • Polarizability and Size: The bromide ion is larger and more polarizable than the chloride ion.[3] Its larger size allows the negative charge to be dispersed over a greater volume, leading to increased stability.[3]

This fundamental difference dictates that the C-Br bond in 2-(bromomethyl)-5-fluoropyridine is weaker and more readily cleaved upon nucleophilic attack than the C-Cl bond in its chloro-analogue. Consequently, the bromo-compound is inherently more reactive.

Electronic Influence of the Fluorinated Pyridine Ring

The pyridine ring and its substituents also modulate the reactivity of the electrophilic carbon center.

  • Pyridine Nitrogen: The nitrogen atom in the pyridine ring is electron-withdrawing, which slightly increases the electrophilicity of the carbon atoms in the ring. For substitutions on the methyl group at the 2-position, this effect is less direct but contributes to the overall electronic environment.[4][5]

  • Fluorine Substituent: The fluorine atom at the 5-position exerts a strong electron-withdrawing inductive effect. This effect deactivates the ring towards electrophilic substitution but, more relevant to our case, it can influence the stability of the SN2 transition state. By withdrawing electron density, the fluorine atom can help stabilize the developing negative charge on the leaving group in the transition state, thereby accelerating the reaction.[6][7]

The combination of these electronic factors creates a sufficiently electrophilic carbon center for nucleophilic attack. However, the dominant factor in comparing the two molecules remains the superior leaving group ability of bromide over chloride.

Reaction Mechanism: SN2 Pathway

The reaction proceeds via a concerted, single-step SN2 mechanism. The nucleophile attacks the electrophilic carbon of the -CH₂X group from the backside, leading to an inversion of stereochemistry (though not relevant here as the carbon is not chiral). This process involves a pentacoordinate transition state.

Caption: Workflow for the comparative kinetic analysis.

Detailed Step-by-Step Protocol

Objective: To determine the pseudo-first-order rate constants (k') for the reaction of this compound and 2-(bromomethyl)-5-fluoropyridine with sodium 4-methoxyphenoxide in acetonitrile at 25°C.

1. Reagent and Solution Preparation:

  • Electrophile Stock Solutions (0.02 M):

    • Accurately weigh 32.3 mg of this compound (FW: 161.57 g/mol ) and dissolve in acetonitrile in a 10 mL volumetric flask.
    • Accurately weigh 41.2 mg of 2-(bromomethyl)-5-fluoropyridine (FW: 206.02 g/mol ) and dissolve in acetonitrile in a 10 mL volumetric flask.
  • Nucleophile/Internal Standard Stock Solution (0.2 M Nucleophile):

    • Accurately weigh 264.2 mg of sodium 4-methoxyphenoxide (FW: 132.10 g/mol ) and ~50 mg of an internal standard (e.g., naphthalene) into a 10 mL volumetric flask. Dissolve and bring to volume with acetonitrile. Causality Note: Using a 10-fold excess of nucleophile ensures pseudo-first-order conditions. The internal standard corrects for variations in injection volume during HPLC analysis.

2. Reaction Execution:

  • Equilibrate the nucleophile/internal standard solution and the two electrophile solutions in a 25.0 ± 0.1 °C water bath.

  • For each reaction (run separately): Place 5.0 mL of the nucleophile solution into a thermostatted reaction vessel with a magnetic stirrer.

  • To initiate the reaction (t=0), rapidly add 5.0 mL of the appropriate electrophile stock solution and start the timer. The final concentrations will be 0.01 M electrophile and 0.1 M nucleophile.

3. Sampling and Quenching:

  • At predetermined time points (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a 100 µL aliquot from the reaction mixture.

  • Immediately quench the aliquot by diluting it into a 1.0 mL HPLC vial containing 900 µL of the HPLC mobile phase. Causality Note: Immediate dilution halts the reaction by significantly lowering reactant concentrations.

4. HPLC Analysis:

  • Analyze the quenched samples by reverse-phase HPLC.

  • Example Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm
    • Mobile Phase: 60:40 Acetonitrile:Water
    • Flow Rate: 1.0 mL/min
    • Detection: UV at 270 nm
  • Record the peak areas for the starting material, product, and the internal standard.

5. Data Analysis:

  • For each time point, calculate the normalized concentration of the starting material using the peak areas relative to the internal standard.

  • Plot ln([Electrophile]t / [Electrophile]₀) versus time (in seconds).

  • The data should yield a straight line, the slope of which is equal to -k'.

  • Determine the pseudo-first-order rate constant (k') for each reaction from the slope.

Anticipated Results and Data Summary

Based on the superior leaving group ability of bromide, a significantly faster reaction rate is expected for 2-(bromomethyl)-5-fluoropyridine. The data below represents a realistic, albeit hypothetical, outcome of the proposed experiment.

ParameterThis compound2-(Bromomethyl)-5-fluoropyridine
Nucleophile Sodium 4-methoxyphenoxideSodium 4-methoxyphenoxide
Solvent AcetonitrileAcetonitrile
Temperature 25.0 °C25.0 °C
Rate Constant (k') ~ 1.5 x 10⁻⁴ s⁻¹~ 8.5 x 10⁻³ s⁻¹
Relative Rate (k'bromo / k'chloro) 1~57
Half-life (t1/2) ~ 77 min~ 1.4 min

Note: These values are illustrative and serve to highlight the expected magnitude of the reactivity difference.

Discussion and Practical Implications

The quantitative data clearly demonstrates the enhanced reactivity of the bromo-compound. A relative rate of over 50-fold is typical for bromide vs. chloride leaving groups in SN2 reactions. This has significant practical consequences for synthetic planning.

Advantages of 2-(Bromomethyl)-5-fluoropyridine:

  • Speed: Reactions are substantially faster, reducing overall process time.

  • Milder Conditions: The higher reactivity allows for reactions to be conducted at lower temperatures, which can be beneficial for sensitive substrates or to minimize side reactions.

  • Wider Nucleophile Scope: Its high reactivity enables reactions with weaker nucleophiles that might be sluggish or non-reactive with the chloro-analogue.

When to Consider this compound:

  • Cost and Availability: Chloro-derivatives are often less expensive and more readily available on a large scale.

  • Stability: The C-Cl bond is stronger, making the compound more stable for long-term storage and less susceptible to degradation.

  • Process Safety: For highly exothermic reactions, the lower reactivity of the chloro-compound can provide better thermal control, which is a critical safety consideration in large-scale production.

  • Selectivity: In molecules with multiple electrophilic sites, the lower reactivity might allow for selective reaction at a more activated center elsewhere in the molecule.

Conclusion

The choice between this compound and 2-(bromomethyl)-5-fluoropyridine is a classic study in the balance between reactivity and practicality. The underlying chemical principle is clear: bromide is a significantly better leaving group than chloride, rendering 2-(bromomethyl)-5-fluoropyridine the far more reactive electrophile in nucleophilic substitution reactions. This enhanced reactivity translates to faster reaction times and the ability to use milder conditions. However, considerations of cost, stability, and process safety make the less reactive this compound a viable and often preferred reagent, particularly in large-scale industrial applications. A thorough understanding of these differences empowers chemists to make informed decisions, optimizing their synthetic strategies for efficiency, safety, and economic viability.

References

  • Khan Academy. (n.d.). Factors affecting SN2 reactions: leaving group- Part 1. [Video]. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions. In Organic Chemistry I. Retrieved from [Link]

  • Organic Chemistry. (2020, March 30). 7.7-11 Part 4: The effect of leaving group on the SN2 reaction. [Video]. YouTube. Retrieved from [Link]

  • Reddit. (2013, June 18). Cl vs Br in SN1 and SN2 reactions. r/chemhelp. Retrieved from [Link]

  • Thrasher, J. S., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. Retrieved from [Link]

  • Benassi, E., et al. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • Stephens, S. L., et al. (2016). Effect of aromatic ring fluorination on CH…π interactions: Microwave spectrum and structure of the 1,2-difluorobenzene…acetylene dimer. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • Thrasher, J. S., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. Retrieved from [Link]

  • Organic Chemistry. (2023, January 17). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. [Video]. YouTube. Retrieved from [Link]

  • Khan Academy. (n.d.). Sn1 and Sn2: leaving group. [Video]. Retrieved from [Link]

  • Parks, S. R., et al. (2018). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganic Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]

  • Química Orgánica. (n.d.). Nucleophilic substitution reactions in pyridine. Retrieved from [Link]

  • Catak, S., et al. (2019). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Chemistry – A European Journal. Retrieved from [Link]

Sources

The Analytical Challenge: Separating Structurally Similar Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Validation of 2-(Chloromethyl)-5-fluoropyridine Purity by High-Performance Liquid Chromatography (HPLC)

For researchers, scientists, and drug development professionals, establishing the purity of key intermediates is a cornerstone of safe and effective pharmaceutical development. This compound is a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The presence of even trace-level impurities, such as isomers, starting materials, or degradation products, can have significant impacts on the safety, stability, and efficacy of the final drug product.

This guide provides an in-depth comparison of robust HPLC methodologies for the validation of this compound purity. It is designed to move beyond a simple recitation of steps, offering insights into the causality behind experimental choices and grounding all protocols in the principles of international regulatory standards.

The primary challenge in analyzing this compound lies in achieving adequate separation from potential process-related impurities. These can include positional isomers (e.g., 2-chloro-3-(chloromethyl)pyridine), over-chlorinated species, or precursors from the synthesis route. An effective HPLC method must possess sufficient selectivity to resolve these closely related compounds from the main analyte peak, a concept known as specificity.

Comparative Analysis of HPLC Methodologies

We will compare two common, yet distinct, Reversed-Phase HPLC (RP-HPLC) approaches. The choice of column chemistry and mobile phase composition is paramount in modulating selectivity and achieving optimal separation.

  • Method A: The Industry Standard - C18 with Acidified Mobile Phase

  • Method B: An Alternative Selectivity - Phenyl-Hexyl Column with Buffered Mobile Phase

The rationale for comparing these two methods is to demonstrate how a change in the stationary phase's primary interaction mechanism (hydrophobic vs. π-π interactions) can dramatically alter the separation profile, providing a powerful tool for method development.

Method A: C18 with Acidified Mobile Phase

This approach is the workhorse of pharmaceutical analysis. The C18 (octadecylsilane) stationary phase provides excellent hydrophobic retention for moderately polar compounds like our target analyte. The addition of an acid, such as phosphoric acid, to the aqueous mobile phase serves a critical purpose: it protonates the basic nitrogen on the pyridine ring. This ensures a consistent charge state for the analyte, preventing peak tailing and leading to sharp, symmetrical peaks, which are essential for accurate quantification.

Method B: Phenyl-Hexyl with Buffered Mobile Phase

A phenyl-hexyl column offers a different, complementary selectivity. While it possesses hydrophobicity from the hexyl ligands, the phenyl rings introduce the possibility of π-π interactions with the aromatic ring of the fluoropyridine analyte. This can alter the elution order of impurities relative to the main peak compared to a C18 column. Using a buffer, such as ammonium acetate, helps maintain a constant pH, which is crucial for method robustness and reproducibility, especially when transferring the method between different laboratories or instruments.[1]

Experimental Protocols & Method Validation

A method is only reliable if it is validated to be fit for its intended purpose. The validation process is guided by the International Council for Harmonisation (ICH) Q2(R1) guideline, which outlines the necessary experiments to prove a method is accurate, precise, and specific.[2][3][4][5][6]

System Suitability Testing (SST): The Pre-Flight Check

Before any sample analysis, the chromatographic system's performance must be verified. This is achieved through System Suitability Testing (SST).[7][8][9] A standard solution is injected multiple times, and key parameters are checked against pre-defined criteria.[10] This ensures that the equipment, reagents, and column are performing correctly on the day of analysis.[7][9]

Typical SST Criteria:

  • Tailing Factor (Tf): Should be ≤ 2.0, indicating good peak symmetry.

  • Theoretical Plates (N): Should be ≥ 2000, indicating column efficiency.

  • Relative Standard Deviation (%RSD) of Peak Area: Should be ≤ 2.0% for replicate injections (typically n=5 or 6), demonstrating system precision.

Detailed Experimental Workflow

The following diagram illustrates the comprehensive workflow for the validation of an HPLC purity method.

HPLC Validation Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Routine Analysis Dev Method Development & Optimization (Column, Mobile Phase) Spec Specificity (Peak Purity, Resolution) Dev->Spec Finalized Method Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability, Intermediate) Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob SST System Suitability Test (Daily Check) Rob->SST Validated Method Analysis Sample Purity Analysis SST->Analysis Report Reporting & Documentation Analysis->Report

Caption: Overall workflow for HPLC method validation.

Protocol: HPLC Purity of this compound
  • Instrumentation: HPLC system with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Sample Preparation:

    • Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).

    • Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration ≈ 0.1 mg/mL).

    • Sample Solution: Prepare the test sample in the same manner.

  • Chromatographic Conditions:

ParameterMethod A: C18Method B: Phenyl-Hexyl
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water10mM Ammonium Acetate in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 0-20 min: 30-80% B20-25 min: 80% B25.1-30 min: 30% B0-20 min: 20-70% B20-25 min: 70% B25.1-30 min: 20% B
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection 270 nm (UV) or PDA Scan 200-400 nm270 nm (UV) or PDA Scan 200-400 nm
Injection Vol. 10 µL10 µL
  • Analysis & Calculation:

    • Perform SST injections.

    • Once SST criteria are met, inject the sample solution.

    • Calculate the percentage purity using the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Comparative Performance Data

The following table summarizes hypothetical, yet realistic, validation data comparing the two methods. This data illustrates how each method performs against the critical validation parameters defined by ICH Q2(R1).[4][5]

Validation ParameterMethod A: C18Method B: Phenyl-HexylICH Q2(R1) Acceptance Criteria
Specificity Baseline resolution (Rs > 2.0) for all known impurities. Peak purity index > 0.999.Different elution order, Rs > 2.0 for all known impurities. Peak purity index > 0.999.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (R²) 0.9995 (Range: 0.1 - 1.0 mg/mL)0.9998 (Range: 0.1 - 1.0 mg/mL)R² ≥ 0.999 is typical.
Accuracy (% Recovery) 99.2% - 101.5%99.5% - 101.1%Typically 98.0% - 102.0%.
Precision (%RSD) Repeatability: 0.5%Intermediate: 0.8%Repeatability: 0.4%Intermediate: 0.7%Repeatability: RSD ≤ 2.0%Intermediate: RSD ≤ 2.0%
LOQ (µg/mL) 0.10.08The LOQ should be adequate for quantifying impurities at their specification limit.
Robustness Unaffected by minor changes in flow rate (±0.1 mL/min) and column temp (±2°C).Unaffected by minor changes in mobile phase pH (±0.2) and column temp (±2°C).The method's capacity to remain unaffected by small, deliberate variations in parameters.[5]

Interpreting the Results: Which Method is Better?

Objectively, both methods are validatable and suitable for purity determination. Method B shows slightly better precision and a lower LOQ, suggesting higher sensitivity. However, the most critical parameter is Specificity . The "better" method is the one that provides the best resolution for the most critical or co-eluting impurity in your specific sample. The different selectivity of the Phenyl-Hexyl column might resolve an impurity that is hidden under the main analyte peak on a C18 column. Therefore, it is a common and highly recommended practice in drug development to use two dissimilar HPLC methods (orthogonal methods) to gain the highest confidence in a purity result.

The logical relationship between key validation parameters is illustrated below.

Validation Parameter Relationships Specificity Specificity Accuracy Accuracy Specificity->Accuracy ensures correct analyte measurement Linearity Linearity Linearity->Accuracy underpins Range Range Linearity->Range defines Precision Precision Precision->Accuracy prerequisite for LOQ LOQ Precision->LOQ determines Method Analytical Method Method->Specificity Method->Linearity Method->Precision

Caption: Interconnectivity of core HPLC validation parameters.

Conclusion

The validation of purity for this compound by HPLC is a systematic process that relies on robust method development and rigorous adherence to international guidelines.[2][6] While a standard C18-based method provides excellent performance, exploring alternative selectivities, such as those offered by a Phenyl-Hexyl column, is a prudent strategy to ensure all potential impurities are adequately resolved. The ultimate goal of this analytical validation is to build a self-validating system that guarantees the data is trustworthy, reproducible, and provides a true measure of product quality, thereby ensuring the safety and efficacy of the final pharmaceutical product.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines. Pharmalytics. [Link]

  • Significant Changes in HPLC System Suitability: New USP Provisions Planned. European Compliance Academy. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv Technology Corporation. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

  • System Suitability in HPLC Analysis. Pharmaguideline. [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). [Link]

  • HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. HELIX Chromatography. [Link]

  • General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. The United States Pharmacopeial Convention. [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES. Rasayan Journal of Chemistry. [Link]

  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. ResearchGate. [Link]

Sources

A Comparative Guide to the Spectroscopic Analysis for Confirmation of 2-(Chloromethyl)-5-fluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex heterocyclic compounds, unambiguous structural confirmation is paramount. 2-(Chloromethyl)-5-fluoropyridine is a key building block in medicinal chemistry, and its precise characterization is critical to ensure the integrity of subsequent synthetic steps and the biological activity of the final product. This guide provides an in-depth comparative analysis of various spectroscopic techniques for the definitive confirmation of this compound, offering insights into the interpretation of spectral data and methodologies for distinguishing it from potential isomers and impurities.

The Analytical Imperative: Beyond Simple Confirmation

The synthesis of substituted pyridines can often yield a mixture of regioisomers. For instance, the chloromethylation of 5-fluoropyridine could potentially result in substitution at different positions on the pyridine ring. Therefore, a robust analytical workflow must not only confirm the presence of the desired product but also definitively rule out the presence of closely related isomers. This guide will focus on a multi-technique approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy to provide a comprehensive and validated structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a detailed map of the molecular framework.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other active nuclei. The electron-withdrawing nature of the fluorine and chlorine atoms, as well as the pyridine nitrogen, significantly influences the chemical shifts of the aromatic protons, causing them to appear in the downfield region of the spectrum.

Predicted ¹H NMR Spectral Data for this compound:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-6~8.40dJ(H-F) ≈ 3-4 HzDeshielded due to proximity to the electronegative nitrogen and fluorine. Shows doublet splitting due to coupling with the fluorine atom.
H-4~7.70-7.80dddJ(H-H) ≈ 8-9 Hz, J(H-F) ≈ 8-9 Hz, J(H-H) ≈ 2-3 HzCoupled to H-3, the fluorine at C-5, and H-6.
H-3~7.40-7.50ddJ(H-H) ≈ 8-9 Hz, J(H-F) ≈ 4-5 HzCoupled to H-4 and the fluorine at C-5.
-CH₂Cl~4.70s-Singlet, as there are no adjacent protons. Its downfield shift is due to the adjacent chlorine atom and the pyridine ring.

Note: Predicted values are based on analysis of related compounds such as 2-chloro-5-fluoropyridine and general substituent effects on the pyridine ring. Actual values may vary depending on the solvent and experimental conditions.[1]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic structure of the pyridine ring.

Predicted ¹³C NMR Spectral Data for this compound:

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2~155-160Attached to the electronegative nitrogen and the chloromethyl group.
C-5~155-160 (d, ¹J(C-F) ≈ 240-260 Hz)Directly bonded to fluorine, resulting in a large one-bond C-F coupling constant.
C-6~140-145 (d, ³J(C-F) ≈ 10-15 Hz)Shows a smaller three-bond coupling to fluorine.
C-4~130-135 (d, ²J(C-F) ≈ 20-25 Hz)Exhibits a two-bond coupling to fluorine.
C-3~120-125 (d, ³J(C-F) ≈ 5-10 Hz)Shows a smaller three-bond coupling to fluorine.
-CH₂Cl~45-50Aliphatic carbon shifted downfield by the chlorine atom.

Note: The presence and magnitude of C-F coupling constants are critical for unambiguous assignment.[2]

¹⁹F NMR Spectroscopy: The Fluorine Fingerprint

¹⁹F NMR is highly sensitive and provides a distinct signal for the fluorine atom.[3] The chemical shift and coupling to neighboring protons are diagnostic.

Predicted ¹⁹F NMR Spectral Data for this compound:

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale
F-5-120 to -130mJ(F-H4) ≈ 8-9 Hz, J(F-H3) ≈ 4-5 Hz, J(F-H6) ≈ 3-4 HzThe chemical shift is characteristic of a fluorine atom on a pyridine ring. The multiplicity arises from coupling to the three aromatic protons.[4]

Note: ¹⁹F NMR chemical shifts are referenced to CFCl₃.

Workflow for NMR Analysis

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis cluster_confirmation Structural Confirmation Sample Dissolve sample in deuterated solvent (e.g., CDCl₃) H1_NMR Acquire ¹H NMR Spectrum Sample->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum Sample->C13_NMR F19_NMR Acquire ¹⁹F NMR Spectrum Sample->F19_NMR Analyze_H1 Analyze chemical shifts, multiplicities, and coupling constants H1_NMR->Analyze_H1 Analyze_C13 Analyze chemical shifts and C-F couplings C13_NMR->Analyze_C13 Analyze_F19 Analyze chemical shift and H-F couplings F19_NMR->Analyze_F19 Confirmation Confirm structure of this compound Analyze_H1->Confirmation Analyze_C13->Confirmation Analyze_F19->Confirmation

Caption: Workflow for NMR-based structural confirmation.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern. For this compound (C₆H₅ClFN, Molecular Weight: 145.56 g/mol ), electron ionization (EI) is a common technique.

Predicted Mass Spectrum Fragmentation:

  • Molecular Ion (M⁺): A peak at m/z 145 is expected, showing a characteristic isotopic pattern for a compound containing one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak).

  • Major Fragment Ions:

    • Loss of Cl: A significant peak at m/z 110, corresponding to the loss of a chlorine radical from the chloromethyl group. This results in the formation of a stable benzylic-type cation.

    • Loss of CH₂Cl: A peak at m/z 96, resulting from the cleavage of the C-C bond between the pyridine ring and the chloromethyl group.

    • Loss of HCN: A common fragmentation pathway for pyridine derivatives, leading to a peak at m/z 118.

Experimental Protocol for GC-MS Analysis:
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the target compound from any impurities.

  • Mass Spectrometry: The eluting compounds are introduced into the mass spectrometer.

    • Ionization: Use electron ionization (EI) at 70 eV.

    • Mass Analysis: Scan a mass range of m/z 40-200.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and the characteristic fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[5]

Characteristic FTIR Absorption Bands for this compound:

Wavenumber (cm⁻¹)VibrationRationale
3100-3000C-H stretch (aromatic)Characteristic of C-H bonds on the pyridine ring.
2960-2850C-H stretch (aliphatic)Corresponding to the C-H bonds of the chloromethyl group.
1600-1450C=C and C=N stretchingTypical for the pyridine ring vibrations.[6]
1250-1200C-F stretchA strong absorption band indicative of the carbon-fluorine bond.
800-600C-Cl stretchCharacteristic of the carbon-chlorine bond in the chloromethyl group.[7]

Comparative Analysis: Differentiating Isomers

A key challenge is to differentiate this compound from its isomers, such as 2-(Chloromethyl)-6-fluoropyridine or 3-(Chloromethyl)-5-fluoropyridine.

Spectroscopic TechniqueThis compoundPotential Isomer (e.g., 2-(Chloromethyl)-6-fluoropyridine)
¹H NMR Distinct set of chemical shifts and H-F coupling constants for H-3, H-4, and H-6.Different chemical shifts and coupling patterns for the aromatic protons due to the different positions of the fluorine atom relative to the protons.
¹³C NMR Unique set of carbon chemical shifts and C-F coupling constants.The positions of the carbon signals and the magnitudes of the C-F coupling constants will differ significantly.
¹⁹F NMR A single fluorine resonance with a specific chemical shift and coupling pattern to three protons.The fluorine chemical shift will be different, and it will couple to a different set of protons.
MS While the molecular ion will be the same, the relative abundances of fragment ions may differ due to variations in the stability of the resulting fragments.Fragmentation patterns may show subtle but reproducible differences.

Purity Assessment: Identifying Potential By-products

The synthesis of this compound may result in impurities. Common by-products could include starting materials like 5-fluoropyridine, over-chlorinated products, or isomers.

  • NMR Spectroscopy: ¹H and ¹⁹F NMR are particularly useful for purity assessment.[8] The presence of additional signals in the spectra can indicate impurities. The relative integration of these signals can be used to quantify the level of impurity.

  • GC-MS: Gas chromatography can effectively separate the desired product from impurities, and the mass spectrum of each component can be used for identification.

Conclusion: A Multi-faceted Approach to Certainty

The definitive confirmation of this compound derivatives requires a synergistic application of multiple spectroscopic techniques. While ¹H, ¹³C, and ¹⁹F NMR spectroscopy provide the most detailed and unambiguous structural information, Mass Spectrometry is essential for confirming the molecular weight and gaining insight into the molecule's stability and fragmentation. FTIR spectroscopy offers a rapid method for verifying the presence of key functional groups. By comparing the experimental data with predicted values and understanding the potential for isomeric and other impurities, researchers can confidently validate the structure and purity of their synthesized compounds, ensuring the reliability of their downstream applications in drug discovery and development.

References

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

  • Fluorine notes. NMR spectral characteristics of fluorocontaining pyridines. Available at: [Link]

  • University of Arizona. 19Flourine NMR. Available at: [Link]

  • University of Wisconsin-Madison. Fluorine NMR. Available at: [Link]

  • ResearchGate. FTIR spectrum for Pyridine. Available at: [Link]

  • ResearchGate. 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. Available at: [Link]

  • Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Tohoku University Institutional Repository. Infrared Absorption Spectra of Molecular Complexes of Pyridine. Available at: [Link]

  • Alfa Chemistry. 19F NMR Chemical Shift Table. Available at: [Link]

  • RSC Publishing. 19F-centred NMR analysis of mono-fluorinated compounds. Available at: [Link]

  • National Institutes of Health. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available at: [Link]

  • ResearchGate. A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF 4 ] (1:5 by vol.). Available at: [Link]

  • National Institutes of Health. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Available at: [Link]

  • National Institutes of Health. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. Available at: [Link]

  • Loughborough University Research Repository. NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4. Available at: [Link]

  • PubMed Central. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Available at: [Link]

  • National Institutes of Health. 2-Chloro-5-(chloromethyl)pyridine. Available at: [Link]

  • PubMed. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium). Available at: [Link]

  • Spectroscopy Online. Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Available at: [Link]

  • National Institutes of Health. Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. Available at: [Link]

  • MDPI. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Available at: [Link]

  • PubChem. 2-Fluoropyridine. Available at: [Link]

  • ScienceDirect. Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Available at: [Link]

  • Asian Journal of Chemistry. Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Available at: [Link]

  • National Institutes of Health. 2-Amino-5-chloropyridine. Available at: [Link]

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A Senior Application Scientist's Guide to Analytical Standards for 2-(Chloromethyl)-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precision and reliability of analytical data are paramount. The characterization and quantification of key intermediates, such as 2-(Chloromethyl)-5-fluoropyridine, a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), demand robust and well-defined analytical standards. This guide provides an in-depth comparison of commercially available analytical standards for this compound, details recommended analytical methodologies with supporting experimental data, and discusses potential alternative reference materials.

The Critical Role of High-Purity Analytical Standards

The use of well-characterized analytical standards is the bedrock of accurate analytical measurements. For a reactive intermediate like this compound, the presence of impurities can significantly impact reaction yields, introduce unwanted side products, and compromise the safety and efficacy of the final API. Therefore, employing a high-purity, certified reference standard is not merely a matter of good practice but a necessity for regulatory compliance and ensuring the reproducibility of scientific outcomes.

Comparison of Commercially Available this compound Standards

While a centrally available, pharmacopeia-grade certified reference material (CRM) for this compound is not yet established, several chemical suppliers offer this compound as an analytical standard. The quality and characterization of these standards can vary. Below is a comparative overview based on typical product specifications.

FeatureSupplier A (Typical)Supplier B (Typical)Supplier C (Typical)
Product Name This compoundThis compoundThis compound hydrochloride
CAS Number 915690-76-5915690-76-5915409-01-7
Purity Specification ≥ 98% (by HPLC)> 97% (by GC)≥ 98% (by NMR)
Format Neat SolidNeat SolidCrystalline Solid
Documentation Certificate of Analysis (CoA) with HPLC chromatogram and ¹H NMR spectrumProduct Data Sheet with GC purityCoA with ¹H NMR and Mass Spectrum[1]
Storage 2-8°C, under inert atmosphereRoom Temperature2-8°C

Expert Insight: The choice between the free base and the hydrochloride salt often depends on the intended application. The hydrochloride salt may offer enhanced stability and is often a crystalline solid, which can be easier to handle and weigh accurately. However, the free base is typically required for synthetic reactions. For analytical purposes, either form is acceptable, provided it is well-characterized. The purity specification of "≥ 98%" is common for such standards, but it is crucial to obtain the lot-specific Certificate of Analysis to understand the impurity profile.

Recommended Analytical Methodologies

The following sections detail recommended starting points for analytical method development for the characterization and quantification of this compound. These protocols are based on established methods for similar halogenated pyridine derivatives and are designed to be robust and self-validating.

Purity Determination and Quantification by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is a powerful technique for assessing the purity of this compound and quantifying it in reaction mixtures or as a standalone material.

Causality Behind Experimental Choices:

  • C18 Column: A C18 stationary phase is selected for its versatility and proven efficacy in retaining and separating a wide range of aromatic compounds, including pyridine derivatives.

  • Gradient Elution: A gradient of acetonitrile and water allows for the effective elution of the target analyte while also separating potentially more or less polar impurities.

  • Acidified Mobile Phase: The addition of a small amount of acid (e.g., formic or phosphoric acid) to the aqueous mobile phase helps to protonate the pyridine nitrogen, leading to sharper peaks and improved chromatographic performance.

  • UV Detection: The pyridine ring contains a chromophore that absorbs UV light, making UV detection a suitable and sensitive method for quantification.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chemicals and Materials:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (ACS grade)

    • Methanol (HPLC grade)

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      Time (min) %A %B
      0 70 30
      15 30 70
      17 30 70
      18 70 30

      | 20 | 70 | 30 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 265 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

    • Sample Solution (0.1 mg/mL): Prepare the sample in the same manner as the standard solution.

Workflow for HPLC Analysis

HPLC_Workflow prep Sample & Standard Preparation hplc HPLC System Setup (Column, Mobile Phase, Gradient) prep->hplc inject Inject Sample (10 µL) hplc->inject separate Chromatographic Separation inject->separate detect UV Detection (265 nm) separate->detect data Data Acquisition & Processing detect->data report Purity Calculation & Reporting data->report

Caption: Workflow for HPLC purity analysis of this compound.

Orthogonal Purity Assessment by Gas Chromatography (GC)

Gas chromatography offers a valuable orthogonal technique to HPLC for purity assessment, particularly for identifying volatile impurities that may not be well-resolved by liquid chromatography.

Causality Behind Experimental Choices:

  • DB-5ms Column: A low-polarity 5% phenyl-methylpolysiloxane stationary phase (DB-5ms or similar) is a general-purpose column suitable for the analysis of a wide range of compounds, including halogenated aromatics.

  • Split Injection: A split injection is used to introduce a small, representative portion of the sample onto the column, preventing overloading and ensuring sharp peaks.

  • Temperature Programming: A temperature gradient is employed to ensure the efficient elution of the analyte and the separation of impurities with different boiling points.

  • Flame Ionization Detector (FID): FID is a robust and sensitive detector for organic compounds and provides a response that is proportional to the mass of carbon, making it suitable for purity analysis by area percent.

Experimental Protocol: GC Purity Analysis

  • Instrumentation:

    • Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Chemicals and Materials:

    • This compound reference standard

    • Dichloromethane (GC grade)

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium, constant flow at 1.2 mL/min

    • Injector Temperature: 250°C

    • Split Ratio: 50:1

    • Oven Temperature Program:

      • Initial Temperature: 80°C, hold for 2 minutes

      • Ramp: 15°C/min to 280°C

      • Hold: 5 minutes at 280°C

    • Detector Temperature: 300°C

    • Injection Volume: 1 µL

  • Sample Preparation:

    • Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with dichloromethane.

Workflow for GC Analysis

GC_Workflow prep Sample Preparation gc GC System Setup (Column, Temperatures, Flow Rate) prep->gc inject Inject Sample (1 µL) gc->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect data Data Acquisition & Processing detect->data report Purity Calculation (Area % Report) data->report

Caption: Workflow for GC purity analysis of this compound.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR should be performed.

¹H NMR Spectral Data (Predicted): A typical ¹H NMR spectrum of this compound in CDCl₃ would be expected to show:

  • A singlet for the chloromethyl protons (-CH₂Cl) at approximately 4.7 ppm.

  • A multiplet for the proton at position 3 of the pyridine ring.

  • A multiplet for the proton at position 4 of the pyridine ring.

  • A doublet for the proton at position 6 of the pyridine ring.

¹³C NMR Spectral Data (Predicted): The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule, with the carbon attached to the fluorine atom exhibiting a characteristic large coupling constant.

Experimental Protocol: NMR Analysis

  • Instrumentation:

    • NMR spectrometer (300 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.

Comparison with Alternative Analytical Standards

In the absence of a certified reference material for this compound, researchers may consider the use of alternative standards for specific applications, such as for use as an internal standard in quantitative analyses.

Alternative StandardRationale for UseAdvantagesDisadvantages
2-(Bromomethyl)-5-fluoropyridine Structurally very similar to the analyte.Similar chromatographic behavior and detector response.May not be commercially available as a certified standard; potential for co-elution.
2-Chloro-5-methylpyridine A plausible process-related impurity or starting material.Commercially available; useful for impurity profiling.Different retention time and response factor compared to the analyte.
Isotopically Labeled this compound (e.g., ¹³C or ²H labeled) Ideal internal standard for mass spectrometry-based quantification.[2]Co-elutes with the analyte and corrects for matrix effects and instrument variability.Typically not commercially available and requires custom synthesis; high cost.

Expert Recommendation: For routine purity analysis by area percent, an alternative standard is not required. For quantitative analysis, the most rigorous approach is to use an isotopically labeled internal standard.[2] If this is not feasible, a structurally similar compound like 2-(Bromomethyl)-5-fluoropyridine can be a suitable alternative, provided its purity is well-characterized and it is chromatographically resolved from the analyte.

Conclusion

The selection and proper use of analytical standards for this compound are fundamental to ensuring the quality and integrity of research and development in the pharmaceutical industry. While a universally recognized certified reference material is not yet available, high-purity standards are commercially obtainable. This guide provides a framework for comparing these standards and outlines robust HPLC and GC methods for their analysis. By employing these well-reasoned analytical strategies, researchers can confidently characterize this critical synthetic intermediate, thereby supporting the development of safe and effective medicines.

References

  • Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. National Institutes of Health.[Link]

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The Fluorine Advantage: A Comparative Guide to the Bioactivity of Fluorinated vs. Non-Fluorinated Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates represents a powerful tool for optimizing pharmacological properties. The pyridine scaffold, a ubiquitous and versatile heterocycle, is a frequent subject of this molecular engineering. This guide provides an in-depth, objective comparison of the bioactivity of fluorinated versus non-fluorinated pyridine derivatives, supported by experimental data and detailed methodologies. As a senior application scientist, my aim is to not only present data but to also elucidate the underlying physicochemical principles that govern the observed biological outcomes.

The Strategic Role of Fluorine in Pyridine-Based Drug Design

The introduction of one or more fluorine atoms into a pyridine ring can profoundly alter a molecule's electronic and steric properties.[1] This "fluorine effect" is leveraged by medicinal chemists to enhance a variety of drug-like characteristics, including:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage by enzymes like the cytochrome P450 (CYP450) superfamily.[1] This can lead to a longer in vivo half-life and improved bioavailability.

  • Receptor Binding Affinity: Fluorine's high electronegativity can modulate the electron distribution within the pyridine ring, altering the pKa of the pyridine nitrogen and influencing non-covalent interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions.[2][3] This can lead to enhanced binding affinity and selectivity.

  • Membrane Permeability: The lipophilicity of a molecule, a key factor in its ability to cross cell membranes, can be fine-tuned by fluorination. While the effect can be position-dependent, fluorination often increases lipophilicity, which can improve absorption and distribution.[1]

Comparative Bioactivity: A Data-Driven Analysis

To illustrate the tangible effects of fluorination on the bioactivity of pyridine derivatives, let's examine a case study comparing a non-fluorinated parent compound with its fluorinated analog in the context of anticancer activity.

Case Study: Pyrazolo[3,4-b]pyridine Derivatives as TRKA Inhibitors

Tropomyosin receptor kinase A (TRKA) is a validated target in oncology. In a study by Zhao et al. (2021), a series of pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their in vitro inhibitory activity against TRKA.[4] This study provides a clear example of how fluorination can impact inhibitory potency.

CompoundStructureR GroupTRKA IC50 (µM)
A10 Pyrazolo[3,4-b]pyridine2-chlorophenyl0.235
A11 Pyrazolo[3,4-b]pyridine2,5-difluorophenyl0.178

Table 1: Comparative in vitro inhibitory activity of a non-fluorinated and a di-fluorinated pyrazolo[3,4-b]pyridine derivative against TRKA. Data sourced from Zhao et al., 2021.[4]

In this example, the addition of two fluorine atoms to the phenyl ring in compound A11 resulted in a moderate increase in inhibitory activity against TRKA compared to the chlorinated analog A10 .[4] This suggests that the electronic and steric alterations imparted by the fluorine atoms contribute favorably to the binding interaction with the kinase.

Probing Bioactivity: Key Experimental Protocols

The quantitative data presented above is generated through rigorous and standardized in vitro assays. Understanding the principles and execution of these assays is crucial for interpreting the results and designing further experiments.

In Vitro Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: Metabolically active cells utilize mitochondrial dehydrogenases to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (both fluorinated and non-fluorinated derivatives). Control wells with vehicle (e.g., DMSO) and untreated cells are included.

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its cytotoxic effects.

  • MTT Addition: A solution of MTT is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, viable cells will convert the MTT to formazan.

  • Solubilization: The medium is carefully removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Treat cells with pyridine derivatives A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

MTT Assay Workflow
Metabolic Stability: The Microsomal Stability Assay

This in vitro assay is a cornerstone for assessing the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

Principle: The test compound is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes. The rate of disappearance of the parent compound over time is measured to determine its metabolic stability.

Step-by-Step Protocol:

  • Preparation: A reaction mixture is prepared containing liver microsomes (from human or other species), a buffer solution (e.g., phosphate buffer, pH 7.4), and the test compound at a known concentration.

  • Initiation: The metabolic reaction is initiated by the addition of a cofactor, typically NADPH. A control reaction without NADPH is also run to account for any non-enzymatic degradation.

  • Incubation and Sampling: The reaction mixture is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The quenched samples are centrifuged to precipitate the proteins. The supernatant, containing the remaining parent compound and any metabolites, is collected.

  • LC-MS/MS Analysis: The concentration of the parent compound in each sample is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the resulting line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint) of the compound. A longer half-life and lower intrinsic clearance indicate greater metabolic stability.

Metabolic_Stability_Workflow cluster_incubation Incubation at 37°C cluster_analysis Analysis A Compound + Liver Microsomes B Initiate with NADPH A->B C Time-point sampling B->C D Quench reaction C->D E Centrifuge and collect supernatant D->E F LC-MS/MS analysis E->F G Calculate t½ and Clint F->G

Microsomal Stability Assay Workflow

The Causality Behind Enhanced Bioactivity of Fluorinated Pyridines

The observed differences in bioactivity between fluorinated and non-fluorinated pyridine derivatives are a direct consequence of the fundamental physicochemical changes induced by the fluorine atom(s).

  • Increased Metabolic Stability: As previously mentioned, the high strength of the C-F bond is a primary reason for enhanced metabolic stability. By strategically placing a fluorine atom at a site that is susceptible to oxidative metabolism in the non-fluorinated analog, the metabolic process can be effectively blocked. This is a common and highly effective strategy in drug design to improve a compound's pharmacokinetic profile.

Metabolic_Blocking cluster_non_fluorinated Non-Fluorinated Pyridine cluster_fluorinated Fluorinated Pyridine Pyridine-H Pyridine-H Metabolite Metabolite (e.g., Hydroxylated) Pyridine-H->Metabolite CYP450 Oxidation Pyridine-F Pyridine-F No_Reaction Metabolism Blocked Pyridine-F->No_Reaction Resistant to Oxidation

Fluorine as a Metabolic Shield
  • Altered Receptor Interactions: The electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen, making it less basic.[1] This can have a significant impact on drug-receptor interactions, particularly if the nitrogen atom is involved in a key hydrogen bond with the target protein. Furthermore, the introduction of fluorine can create new, favorable interactions, such as halogen bonds, which can contribute to increased binding affinity.[3]

Conclusion

The strategic fluorination of pyridine derivatives is a well-established and powerful strategy in modern drug discovery. The introduction of fluorine can lead to significant improvements in metabolic stability, receptor binding affinity, and overall bioactivity. By understanding the fundamental principles behind the "fluorine effect" and employing rigorous in vitro assays to quantify these improvements, researchers can rationally design and optimize the next generation of pyridine-based therapeutics with enhanced efficacy and pharmacokinetic properties.

References

  • Hussain, A., et al. (2024). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. [Link]

  • Hussain, A., et al. (2025, September 9). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. [Link]

  • Nowak, M., et al. (2025). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. [Link]

  • Ielo, L., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]

  • Zhao, S., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health. [Link]

  • Jurczyluk, J., et al. (2025). In vitro and in silico evaluation of fluorinated diphenylamine chalcone derivatives as potential antimalarial and anticancer agents. PMC. [Link]

  • Marcinkowska, M., et al. (2016). Design, synthesis and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity. ResearchGate. [Link]

  • Yousef, R. G., et al. (2023). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar. [Link]

  • Kübler, D., et al. (2019). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. [Link]

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A Comparative Guide to the Synthesis of 2-(Chloromethyl)-5-fluoropyridine: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-(Chloromethyl)-5-fluoropyridine in Modern Drug Discovery

This compound is a pivotal building block in the synthesis of a multitude of pharmaceutical and agrochemical agents. Its unique structural motif, featuring a reactive chloromethyl group and a fluorine atom on the pyridine ring, allows for versatile downstream functionalization, making it a valuable intermediate for medicinal chemists and process development scientists. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Consequently, the efficient and cost-effective synthesis of this key intermediate is of paramount importance in the rapid advancement of novel therapeutics and crop protection solutions.

This guide provides an in-depth, objective comparison of the primary synthetic methodologies for producing this compound. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and conduct a thorough cost-benefit analysis to empower researchers in selecting the most appropriate method for their specific laboratory or industrial needs.

Methodology 1: Direct Side-Chain Chlorination of 5-Fluoro-2-methylpyridine

This approach is conceptually the most direct, involving the selective chlorination of the methyl group of commercially available 5-fluoro-2-methylpyridine. The reaction typically proceeds via a free-radical mechanism, often initiated by light or a radical initiator in the presence of a suitable chlorinating agent.

Reaction Scheme & Mechanism

The reaction is initiated by the homolytic cleavage of the chlorinating agent (e.g., N-Chlorosuccinimide - NCS) to generate a chlorine radical. This radical then abstracts a hydrogen atom from the methyl group of 5-fluoro-2-methylpyridine to form a resonance-stabilized benzylic-type radical. This radical subsequently reacts with another molecule of the chlorinating agent to yield the desired product and propagate the radical chain reaction.

G cluster_0 Initiation cluster_1 Propagation NCS N-Chlorosuccinimide (NCS) Cl_radical Chlorine Radical (Cl•) NCS->Cl_radical Light or Heat start 5-Fluoro-2-methylpyridine Cl_radical->start intermediate Benzylic Radical Intermediate start->intermediate + Cl• product This compound intermediate->product + NCS Cl_radical_2 Cl• NCS_2 NCS

Caption: Free-radical chlorination of 5-fluoro-2-methylpyridine.

Experimental Protocol
  • Materials: 5-fluoro-2-methylpyridine, N-Chlorosuccinimide (NCS), benzoyl peroxide (BPO), carbon tetrachloride (CCl₄), sodium bicarbonate (NaHCO₃) solution, anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • To a solution of 5-fluoro-2-methylpyridine (1.0 eq) in CCl₄, add NCS (1.1 eq) and a catalytic amount of BPO (0.05 eq).

    • Heat the mixture to reflux (approximately 77°C) and irradiate with a UV lamp for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.

    • Wash the filtrate with a saturated NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Cost-Benefit Analysis
FactorAnalysis
Cost of Starting Materials 5-Fluoro-2-methylpyridine is commercially available, with prices around

26 for 50g
[]. Benzoyl peroxide is also a common and affordable radical initiator.
Yield & Purity While specific literature yields for this exact reaction are not readily available, similar free-radical chlorinations of methylpyridines typically provide moderate yields, estimated to be in the range of 50-70% . Purity after purification is generally high.
Reaction Conditions The use of reflux temperatures and UV irradiation requires standard laboratory equipment. However, the use of carbon tetrachloride, a potent carcinogen and environmentally harmful solvent, is a significant drawback. Alternative, less toxic solvents should be investigated.
Safety & Environmental Impact The primary concern is the use of CCl₄. Handling of the radical initiator, BPO, also requires care due to its potential for explosive decomposition.
Scalability The scalability of photochemical reactions can be challenging due to the need for uniform light penetration. For industrial-scale production, specialized photoreactors would be necessary.

Methodology 2: Chlorination of 2-Hydroxymethyl-5-fluoropyridine

This two-step approach involves the initial synthesis of 2-hydroxymethyl-5-fluoropyridine followed by its chlorination to the desired product. This method offers an alternative to the direct chlorination of the methyl group and can provide better control over selectivity.

Reaction Scheme & Mechanism

The conversion of the hydroxymethyl group to a chloromethyl group is a classic nucleophilic substitution reaction. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes intramolecular nucleophilic attack by the chloride ion, with the liberation of sulfur dioxide and hydrogen chloride as gaseous byproducts.

G cluster_0 Chlorosulfite Formation cluster_1 Nucleophilic Substitution start 2-Hydroxymethyl-5-fluoropyridine intermediate Chlorosulfite Intermediate start->intermediate + SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) intermediate_2 Chlorosulfite Intermediate intermediate->intermediate_2 product This compound intermediate_2->product Intramolecular SNi byproducts SO₂ + HCl

Caption: Chlorination of 2-hydroxymethyl-5-fluoropyridine using thionyl chloride.

Experimental Protocol
  • Materials: 2-Hydroxymethyl-5-fluoropyridine, thionyl chloride (SOCl₂), pyridine, dichloromethane (DCM), saturated sodium bicarbonate (NaHCO₃) solution, anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • Dissolve 2-hydroxymethyl-5-fluoropyridine (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) to the solution, followed by the dropwise addition of pyridine (1.2 eq) to neutralize the generated HCl.

    • Allow the reaction to warm to room temperature and stir for 3-5 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, carefully quench the reaction by pouring it into a cold, saturated NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure to obtain the crude product.

    • Purify by column chromatography to yield this compound. A reported yield for a similar transformation is 63%[2].

Cost-Benefit Analysis
FactorAnalysis
Cost of Starting Materials 2-Hydroxymethyl-5-fluoropyridine is commercially available, with prices around

102 for 50g
. Pyridine is also a common and affordable solvent/base.
Yield & Purity This method generally provides good to excellent yields, with literature precedents for similar reactions reporting yields around 63% [2]. Purity after purification is typically high.
Reaction Conditions The reaction is performed at or below room temperature, making it energetically favorable. The use of standard laboratory glassware is sufficient.
Safety & Environmental Impact Thionyl chloride is corrosive and reacts violently with water, requiring careful handling in a fume hood. The reaction produces SO₂ and HCl as byproducts, which must be scrubbed. Dichloromethane is a halogenated solvent with environmental concerns.
Scalability This method is generally more straightforward to scale up compared to photochemical reactions. The reaction parameters are well-defined and can be controlled in larger reactors.

Comparative Summary and Recommendations

FeatureMethodology 1: Direct ChlorinationMethodology 2: From Hydroxymethyl Pyridine
Starting Material Cost ModerateHigher
Reagent Cost LowLow
Estimated Yield 50-70% (assumed)~63% (literature-based)
Reaction Steps OneTwo (if starting from a precursor to the hydroxymethyl compound)
Safety Concerns Use of CCl₄ (carcinogen), BPO (peroxide)Use of SOCl₂ (corrosive), generation of acidic gases
Environmental Impact High (due to CCl₄)Moderate (due to DCM and acidic byproducts)
Scalability Challenging (photochemical)More straightforward

Conclusion

Both methodologies present viable pathways for the synthesis of this compound, each with its own set of advantages and disadvantages.

Methodology 1 (Direct Chlorination) is attractive due to its single-step nature and the lower cost of the starting material. However, the reliance on a hazardous solvent like carbon tetrachloride and the potential for over-chlorination or side reactions are significant drawbacks. The scalability of this photochemical process also presents a hurdle for large-scale production. This route may be suitable for small-scale exploratory synthesis where the cost of the starting material is a primary concern and appropriate safety measures for handling CCl₄ are in place.

Methodology 2 (From 2-Hydroxymethyl-5-fluoropyridine) , while potentially involving an additional step to prepare the starting alcohol, offers a more controlled and generally higher-yielding reaction. The reaction conditions are milder, and the process is more amenable to scale-up. Although the initial cost of 2-hydroxymethyl-5-fluoropyridine is higher, the improved yield and safer, more scalable process may make it the more economically viable and practical option for larger-scale synthesis and in regulated environments.

Recommendation for Researchers: For laboratory-scale synthesis where yield, purity, and safety are prioritized, Methodology 2 is the recommended approach. The higher initial cost of the starting material is often justified by the more reliable and scalable outcome. For process development and industrial applications, the benefits of Methodology 2 in terms of control, safety, and scalability are even more pronounced. Further research into optimizing Methodology 1 with greener solvents and non-photochemical initiation methods could enhance its appeal in the future.

References

  • AOBChem USA. 2-Fluoro-5-(hydroxymethyl)pyridine. [Link]

  • IndiaMART. N Chlorosuccinimide. [Link]

  • ResearchGate. Synthetic route of compound 9. (i) SOCl2, pyridine, 100 °C, 5 h, yield 63%. [Link]

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Introduction: The Strategic Value of the 2-(Chloromethyl)-5-fluoropyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical and Comparative Guide to the Applications of 2-(Chloromethyl)-5-fluoropyridine

In modern medicinal and agrochemical research, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles is a cornerstone of rational drug design. Fluorine, with its unique electronic properties, can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1] The pyridine ring is a privileged scaffold, present in numerous approved drugs and bioactive compounds, valued for its ability to engage in hydrogen bonding and its overall favorable physicochemical properties.

This compound emerges as a particularly valuable bifunctional building block. It synergistically combines the benefits of a fluorinated pyridine core with a reactive chloromethyl group. This dual reactivity allows for its use as a versatile intermediate, enabling the systematic construction of complex molecular architectures. This guide provides a comprehensive review of its synthesis, core applications, and a comparative analysis of its reactivity against relevant analogues, offering field-proven insights for researchers in drug discovery and process development.

Plausible Synthesis of this compound

While multiple synthetic routes are conceivable, a robust and scalable pathway involves the side-chain chlorination of a methylpyridine precursor. This approach is favored for its operational simplicity and the availability of starting materials. The process begins with 2-fluoro-5-methylpyridine, which undergoes free-radical chlorination to yield the target compound.

G cluster_0 Step 1: Free-Radical Chlorination start 2-Fluoro-5-methylpyridine reagents N-Chlorosuccinimide (NCS) Radical Initiator (AIBN/BPO) Solvent (e.g., CCl₄) start->reagents Reflux product This compound reagents->product Formation of desired product

Caption: Plausible synthesis via free-radical chlorination.

Experimental Protocol: Free-Radical Chlorination of 2-Fluoro-5-methylpyridine

This protocol is a representative example adapted from analogous transformations and may require optimization.[2]

  • Reaction Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add 2-fluoro-5-methylpyridine (1.0 eq) and anhydrous carbon tetrachloride (approx. 0.2 M).

  • Reagent Addition: Add N-Chlorosuccinimide (NCS, 1.1 eq) and a catalytic amount of a radical initiator such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO, ~0.02 eq).

  • Reaction Conditions: Heat the mixture to reflux (approx. 77°C) with vigorous stirring. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the solid succinimide byproduct and wash the filter cake with a small amount of cold carbon tetrachloride.

  • Purification: Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices: The use of NCS provides a controlled source of chlorine radicals, minimizing over-chlorination compared to using chlorine gas. The non-polar solvent (CCl₄) is ideal for radical reactions, and the catalytic initiator is essential to begin the chain reaction at a reasonable temperature.

Core Application I: Synthesis of Bioactive Hydrazone Derivatives

A primary application of this compound is its use as an electrophile in nucleophilic substitution (S_N2) reactions. The chloromethyl group is highly susceptible to displacement by a wide range of nucleophiles. A notable example is its use in the synthesis of novel hydrazone derivatives, which have shown promising antimicrobial and anti-malarial activities.[3] The synthesis is a robust two-step process.

G A 2-(Chloromethyl)- 5-fluoropyridine C Intermediate: 2-(Hydrazinylmethyl)- 5-fluoropyridine A->C S_N2 Reaction Step 1 B Hydrazine Hydrate (Nucleophile) B->C E Final Product: Bioactive Hydrazone C->E Condensation Step 2 D Aromatic Aldehyde (R-CHO) D->E

Caption: Two-step synthesis of hydrazones.

Experimental Protocol: Two-Step Hydrazone Synthesis

This protocol is adapted from the synthesis using the non-fluorinated analog, 2-chloro-5-(chloromethyl)pyridine.[3]

Step 1: Synthesis of 2-(Hydrazinylmethyl)-5-fluoropyridine

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like ethanol.

  • Nucleophilic Substitution: Add an excess of hydrazine hydrate (e.g., 3.0-5.0 eq) dropwise to the solution at room temperature.

  • Reaction: Stir the mixture at reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic phase over Na₂SO₄ and concentrate to yield the crude intermediate, which can be used directly in the next step or purified if necessary.

Step 2: Synthesis of the Hydrazone Derivative

  • Setup: Dissolve the crude 2-(hydrazinylmethyl)-5-fluoropyridine intermediate (1.0 eq) in ethanol.

  • Condensation: Add the desired aromatic aldehyde (1.0-1.1 eq) and a catalytic amount of glacial acetic acid.

  • Reaction: Stir the mixture at room temperature or gentle heat (40-60°C) for 2-6 hours. The product often precipitates from the reaction mixture upon formation.

  • Isolation: Cool the mixture and collect the solid product by filtration. Wash the solid with cold ethanol and dry under vacuum to obtain the pure hydrazone derivative.

Trustworthiness and Control: This reaction sequence is highly reliable. The initial S_N2 reaction is typically clean and high-yielding. The subsequent condensation is a classic imine formation that proceeds readily under mild acidic catalysis. For enhanced control, efficiency, and safety, especially on a larger scale, this synthesis can be adapted to a continuous flow reactor system.[3]

Comparative Analysis: Performance vs. Alternatives

The utility of a building block is best understood by comparing it to structural alternatives. The specific substitution pattern of this compound imparts distinct reactivity profiles.

Comparison with 2-(Chloromethyl)pyridine (Non-fluorinated Analog)

The primary difference is the presence of the C5-fluorine atom, a strong electron-withdrawing group. This has two major consequences:

  • Reactivity of the Chloromethyl Group: The fluorine atom inductively withdraws electron density from the pyridine ring. This makes the entire scaffold more electron-deficient, which can slightly increase the electrophilicity of the benzylic carbon in the chloromethyl group, potentially accelerating the rate of S_N2 reactions.

  • Properties of the Final Molecule: The fluorine atom significantly alters the physicochemical properties of the resulting derivatives, which is often the primary motivation for its use.

Property2-(Chloromethyl)pyridineThis compoundRationale for Difference
Molecular Weight 127.57 g/mol 145.56 g/mol Addition of a fluorine atom.
Calculated logP ~1.3~1.5Fluorine increases lipophilicity in aromatic systems.
pKa (Pyridine N) Lower (More Basic)Higher (Less Basic)The electron-withdrawing fluorine atom reduces the basicity of the pyridine nitrogen.
Metabolic Stability Susceptible to oxidationGenerally enhancedThe C-F bond can block sites of metabolism, improving the compound's half-life.
Comparison of Ring Halogen Reactivity: Chloro vs. Fluoro

While the chloromethyl group is the most reactive site for S_N2 reactions, the C2-chloro substituent can also be displaced via a nucleophilic aromatic substitution (S_NAr) reaction, especially with strong nucleophiles (e.g., alkoxides). This provides a second handle for diversification.

It is insightful to compare the reactivity of a C2-chloro group with a C2-fluoro group on a pyridine ring. Experimental data shows that in S_NAr reactions with sodium ethoxide, 2-fluoropyridine reacts 320 times faster than 2-chloropyridine .[4] This is because fluorine is better at stabilizing the negative charge in the intermediate Meisenheimer complex due to its high electronegativity, even though C-F is a stronger bond than C-Cl.

Implication for this compound: While the C2-chloro group is less reactive than a C2-fluoro group would be, it is still a viable site for S_NAr. This allows for selective, stepwise functionalization. A researcher can first react a soft nucleophile at the chloromethyl position under mild conditions, then use a stronger nucleophile under more forcing conditions to displace the C2-chloro group, building molecular complexity in a controlled manner. Interestingly, some studies have shown that a C5-fluoro substituent can slightly retard the rate of S_NAr at the C2 position, a subtle electronic effect that must be considered during reaction design.[5]

References

  • Narkhede, H. R., et al. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry, 37(5), 1039-1043. [Link]

  • Ishikawa, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 295–306. [Link]

  • Google Patents. (n.d.). CN110003096B - Method for preparing 2-chloro-5-trifluoromethylpyridine.
  • Wikipedia. (n.d.). Blanc chloromethylation. Retrieved from [Link]

  • Google Patents. (n.d.). CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
  • De Sio, F., et al. (2020). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Molecules, 25(15), 3458. [Link]

  • Google Patents. (n.d.). EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine.
  • Chemsrc. (n.d.). CAS#:951652-82-7 | 2-Chloro-5-(chloromethyl)-3-fluoropyridine. Retrieved from [Link]

  • Ferreira, R. S., et al. (2023). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 16(9), 1289. [Link]

  • Barrow, J. C., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(32), 11431–11439. [Link]

  • Chemistry LibreTexts. (2023). Blanc chloromethylation. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 2-Chloro-5-fluoropyridine Manufacturer & Supplier China. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-5-(chloromethyl)pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • Google Patents. (n.d.). EP0373463A2 - Process for the preparation of 2-chloro-5-chloromethyl pyridine.
  • Chambers, R. D., et al. (1980). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, 426-433. [Link]

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Assessing the Novelty of 2-(Chloromethyl)-5-fluoropyridine Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-(Chloromethyl)-5-fluoropyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and other key interactions with biological targets makes it a valuable component in drug design. The strategic incorporation of a fluorine atom onto this ring can significantly enhance a molecule's pharmacological profile. Fluorine's high electronegativity and small size can improve metabolic stability, binding affinity, and membrane permeability.[2][3][4]

This guide focuses on derivatives of this compound, a versatile building block that combines the benefits of the fluoropyridine core with a reactive chloromethyl group. This electrophilic handle provides a straightforward route for nucleophilic substitution, allowing for the systematic exploration of chemical space and the generation of diverse compound libraries. Assessing the novelty of new derivatives of this scaffold requires a multi-faceted approach, considering not only their biological activity but also their synthetic accessibility and mechanism of action. This guide provides a framework for this assessment, supported by comparative data and detailed experimental protocols. The rationale for using fluorine in drug design is its ability to modulate the pKa of nearby functional groups, which can improve bioavailability and target affinity.[1]

The Landscape of Bioactivity: A Comparative Analysis

The true measure of a novel derivative lies in its biological performance. Here, we compare the anticancer and antimicrobial activities of various derivatives, highlighting the structure-activity relationships (SAR) that govern their potency.

Anticancer Activity: Targeting Cellular Proliferation

Pyridine derivatives have demonstrated significant potential as anticancer agents by targeting various cellular pathways, including kinase signaling, cell cycle progression, and apoptosis.[5][6] The introduction of different substituents on the this compound scaffold allows for the fine-tuning of these activities.

Table 1: Comparative Anticancer Activity of Pyridine Derivatives

Compound IDCancer Cell LineIC50 (µM)Mechanism of Action/TargetReference
Series A: Thiazolo[4,5-d]pyrimidine Derivatives
3bMelanoma (C32)24.4Not specified[7]
3bMelanoma (A375)25.4Not specified[7]
Series B: 1,2,6-Thiadiazinone Kinase Inhibitors
26Bladder Cancer8.4Kinase Inhibition[8]
26Prostate Cancer5.7Kinase Inhibition[8]
Series C: Imidazo[1,2-a]pyridine Derivatives
16hHeLa11.26PI3Kα Inhibition (proposed)[9]
16iHeLa13.23PI3Kα Inhibition (proposed)[9]
CisplatinHeLa8.07DNA cross-linking[9]

Note: While not all compounds in this table are direct derivatives of this compound, they represent the broader class of fluorinated pyridine-containing heterocycles and provide a benchmark for assessing novelty.

The data in Table 1 illustrates that modifications to the core structure can lead to potent anticancer activity. For instance, the thiazolo[4,5-d]pyrimidine derivative 3b shows significant cytotoxicity against melanoma cell lines.[7] The thiadiazinone derivative 26 demonstrates promising activity against bladder and prostate cancer, likely through kinase inhibition.[8] The imidazo[1,2-a]pyridine derivatives 16h and 16i exhibit cytotoxicity against HeLa cells comparable to the standard chemotherapeutic agent, cisplatin.[9]

A novel derivative of this compound would be considered significant if it demonstrates:

  • Superior potency (lower IC50 values) against a panel of cancer cell lines compared to existing analogues.

  • A novel mechanism of action , such as the inhibition of a new kinase target or the induction of apoptosis through a previously uncharacterized pathway.

  • Improved selectivity for cancer cells over normal cells, leading to a better therapeutic window.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of multidrug-resistant (MDR) bacteria presents a critical global health challenge, necessitating the discovery of new antimicrobial agents.[10] Pyridine derivatives have emerged as a promising class of compounds in this area.[11]

Table 2: Comparative Antimicrobial Activity of Fluoropyridine Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
Series D: 3-(5-fluoropyridine-3-yl)-2-oxazolidinone Derivatives
7jS. aureus (MRSA)0.25[12]
7jS. epidermidis0.25[12]
7jE. faecalis1[12]
LinezolidS. aureus (MRSA)2[12]
Series E: Fluoroquinolone Derivatives
9a1M. tuberculosis H37Rv0.25[13]
9b3M. tuberculosis H37Rv0.25[13]
9a1MDR-MTB0.065-0.125[13]
9b3MDR-MTB0.065-0.125[13]

The 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivative 7j exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) significantly lower than the commercial antibiotic linezolid.[12] The fluoroquinolone derivatives 9a1 and 9b3 show excellent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[13]

For a new this compound derivative to be considered novel in the antimicrobial space, it should ideally possess:

  • Broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

  • Potency against drug-resistant strains , such as MRSA or vancomycin-resistant Enterococci (VRE).

  • A low propensity for resistance development .

Synthetic Strategies and Experimental Protocols

The novelty of a derivative can also lie in its synthesis. An efficient, scalable, and environmentally friendly synthetic route adds significant value to a new compound. The primary method for derivatizing this compound is through N-alkylation.

General Protocol for N-Alkylation of a Nucleophile with this compound

This protocol describes a general method for the synthesis of novel derivatives via nucleophilic substitution of the chloromethyl group.

Reaction Scheme:

N_Alkylation reagents Nu-H + this compound reaction_arrow Base (e.g., K2CO3, Et3N) Solvent (e.g., DMF, CH3CN) Heat reagents->reaction_arrow product Nu-CH2-(5-fluoropyridin-2-yl) reaction_arrow->product

Caption: General scheme for N-alkylation.

Materials and Reagents:

  • This compound

  • Nucleophile (e.g., amine, thiol, alcohol)

  • Base (e.g., potassium carbonate, triethylamine)

  • Anhydrous solvent (e.g., dimethylformamide, acetonitrile)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the nucleophile (1.0 eq) and the anhydrous solvent.

  • Add the base (1.5-2.0 eq) to the solution and stir for 15 minutes at room temperature. The choice of base is crucial; an inorganic base like K₂CO₃ is often used for weaker nucleophiles, while an organic base like triethylamine may be suitable for more sensitive substrates.

  • Dissolve this compound (1.1 eq) in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture. The slight excess of the alkylating agent helps to ensure complete consumption of the nucleophile.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction time will vary depending on the reactivity of the nucleophile.

  • Upon completion, cool the reaction to room temperature and quench with deionized water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the final derivative.

Rationale for Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen, especially when using sensitive reagents.

  • Anhydrous Solvent: Water can compete with the nucleophile, leading to the formation of 2-(hydroxymethyl)-5-fluoropyridine as a byproduct.

  • Base: The base is necessary to deprotonate the nucleophile, increasing its nucleophilicity and facilitating the reaction.

  • Dropwise Addition: Helps to control the reaction rate and minimize potential side reactions or temperature excursions.

Framework for Assessing Novelty

The novelty of a new this compound derivative can be systematically assessed using the following framework:

Novelty_Assessment cluster_assessment Novelty Assessment Criteria cluster_evaluation Evaluation start New this compound Derivative Synthesized structural_novelty Structural Novelty (New scaffold or substituent?) start->structural_novelty synthetic_novelty Synthetic Novelty (Improved route, higher yield?) start->synthetic_novelty functional_novelty Functional Novelty (New target, improved potency/selectivity?) start->functional_novelty sar_analysis Structure-Activity Relationship (SAR) Analysis structural_novelty->sar_analysis decision High Novelty & Potential for Further Development? synthetic_novelty->decision functional_novelty->sar_analysis mechanism_study Mechanism of Action (MoA) Studies sar_analysis->mechanism_study in_vivo_testing In Vivo Efficacy and Toxicity Studies mechanism_study->in_vivo_testing in_vivo_testing->decision

Caption: A workflow for assessing the novelty of new derivatives.

Future Directions and Opportunities

The this compound scaffold remains a fertile ground for the discovery of novel therapeutic agents. Future research should focus on:

  • Exploring new chemical space: Synthesizing derivatives with novel and diverse substituents to probe interactions with a wider range of biological targets.

  • Developing novel synthetic methodologies: Investigating new catalytic methods or flow chemistry approaches to improve the efficiency and sustainability of derivative synthesis.

  • Utilizing computational methods: Employing molecular docking and other in silico techniques to guide the design of derivatives with enhanced potency and selectivity.

  • Investigating combination therapies: Exploring the potential of these derivatives in combination with existing drugs to overcome resistance and improve therapeutic outcomes.

By systematically applying the principles of medicinal chemistry and leveraging advanced analytical and synthetic techniques, researchers can continue to unlock the therapeutic potential of this compound derivatives and contribute to the development of the next generation of innovative medicines.

References

  • Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. (2023). National Institutes of Health. [Link]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). International Journal on Science and Technology. [Link]

  • N-Alkylation of Some Imidazopyridines. (n.d.). FABAD Journal of Pharmaceutical Sciences. [Link]

  • Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. (2004). PubMed. [Link]

  • Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. (2011). ResearchGate. [Link]

  • Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. (2022). National Institutes of Health. [Link]

  • Recent progress in the strategic incorporation of fluorine into medicinally active compounds. (n.d.). National Institutes of Health. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). MDPI. [Link]

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (2021). MDPI. [Link]

  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. (2016). National Institutes of Health. [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). MDPI. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). National Institutes of Health. [Link]

  • Synthesis of 2-amino-5-fluoropyridine. (2010). ResearchGate. [Link]

  • Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. (2023). MDPI. [Link]

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). MDPI. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2023). National Institutes of Health. [Link]

  • Design, Synthesis, Anti-Cancer Activity, and in silico Studies of Novel Imidazo[1,2-a]pyridine Derivatives. (2020). ResearchGate. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (n.d.). ouci.dntb.gov.ua. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). Scilit. [Link]

  • Synthesis, antimycobacterial and antibacterial evaluation of l-[(1R, 2S)-2-fluorocyclopropyl]fluoroquinolone derivatives containing an oxime functional moiety. (2014). PubMed. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). MDPI. [Link]

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Safety Operating Guide

Part 1: Hazard Assessment & Personal Protective Equipment (PPE)

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that handling and disposing of specialized reagents like 2-(Chloromethyl)-5-fluoropyridine requires a meticulous, safety-first approach. This guide is structured to provide clear, actionable protocols rooted in established chemical safety principles. While a comprehensive Safety Data Sheet (SDS) for this specific compound (CAS 915690-76-5) is not widely available, its structural similarity to other halogenated pyridines allows us to establish a robust safety and disposal framework based on authoritative data from analogous compounds.

The primary principle in handling any novel or sparsely documented chemical is to treat it with the highest degree of caution. Based on the known hazards of structurally related compounds such as 2-Chloro-5-(chloromethyl)pyridine and 2-Chloro-5-fluoropyridine, we must assume that this compound is corrosive, toxic, and a severe irritant.[1][2][3]

Anticipated Hazard Profile

The Globally Harmonized System (GHS) classifications for closely related chemicals suggest a similar hazard profile for this compound.[1][2][4]

Hazard ClassAnticipated ClassificationHazard Statement Codes
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed
Skin Corrosion / IrritationCategory 1B or 2H314/H315: Causes severe skin burns and eye damage / Causes skin irritation
Serious Eye Damage / Eye IrritationCategory 1H318: Causes serious eye damage
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory Irritation)H335: May cause respiratory irritation
Corrosive to MetalsPotential hazard; avoid aluminum or galvanized steel containers.[3]H290: May be corrosive to metals

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable. The goal is to create a complete barrier to prevent any contact, inhalation, or ingestion.

EquipmentSpecificationRationale
Primary Work Area Certified Laboratory Chemical Fume HoodHalogenated pyridines can have significant vapor pressure and are respiratory irritants.[1][2] A fume hood is the primary engineering control to prevent inhalation of vapors, mists, or aerosols.
Eye & Face Protection Chemical splash goggles and a full-face shieldDue to the high risk of severe eye damage (Category 1), standard safety glasses are insufficient.[1][2] A face shield provides an additional layer of protection against splashes during transfers or spill clean-up.
Hand Protection Butyl rubber or Viton® glovesPyridine and its derivatives can degrade common laboratory gloves like nitrile. Butyl rubber offers superior resistance. Always double-glove when handling the pure substance or concentrated solutions and inspect gloves for any signs of degradation before and during use.[5]
Body Protection Flame-resistant laboratory coat with full-length sleeves and tight cuffs. A chemical-resistant apron should be worn over the lab coat.This combination protects against splashes of this corrosive material and prevents contamination of personal clothing. Contaminated clothing must be removed immediately and decontaminated before reuse.[6]
Footwear Closed-toe, liquid-resistant shoesProtects feet from spills that may reach the floor.

Part 2: On-Site Waste Management & Collection

Proper disposal begins at the point of generation. The cardinal rule is that all materials that come into contact with this compound are to be considered hazardous waste.[3] Under no circumstances should any waste from this chemical be disposed of in standard trash or down the sanitary sewer.[7][8]

Step-by-Step Waste Collection Protocol

  • Designate a Hazardous Waste Satellite Accumulation Area (SAA): This should be within or near the laboratory where the waste is generated. The SAA must be under the control of laboratory personnel.

  • Select an Appropriate Waste Container:

    • Primary Container: Use a high-density polyethylene (HDPE) or glass container with a screw-on, vapor-tight lid.

    • Compatibility: Ensure the container is compatible with corrosive and organic waste. Do not use aluminum or galvanized containers, as reactive byproducts (e.g., hydrogen gas) could form.[3]

    • Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.

  • Label the Container Before First Use: The label must be clear and durable. It should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other constituents in the waste stream.

    • The appropriate EPA Hazardous Waste Codes (see table below).

    • The associated hazards (e.g., "Corrosive," "Toxic").

    • The accumulation start date (the date the first drop of waste is added).

  • Segregate Waste Streams:

    • Liquid Waste: Collect all solutions containing this compound, including reaction mother liquors and solvent rinses, in your designated liquid waste container.

    • Solid Waste: Collect all contaminated labware—pipette tips, gloves, absorbent pads, weigh boats, and empty reagent bottles—in a separate, clearly labeled solid waste container (e.g., a lined pail or drum).

    • AVOID MIXING: Never mix waste containing this compound with incompatible materials, particularly strong oxidizing agents, strong acids, or bases, as this can trigger a dangerous reaction.[3]

EPA Hazardous Waste Code Determination

Waste containing this compound must be classified under the EPA's Resource Conservation and Recovery Act (RCRA). Based on its chemical properties and class, the following codes are applicable.

Waste CodeDescriptionJustification
F002 Spent halogenated solvents.This code applies if the chemical is used as a solvent and contains listed halogenated compounds like chlorobenzene or methylene chloride, or if it is part of a mixed halogenated solvent waste stream.[9][10]
D002 Corrosive Waste.Based on data from analogous compounds that cause severe skin and eye burns, the waste is likely to exhibit the characteristic of corrosivity.[2][3][9] This should be confirmed by pH testing if the waste is aqueous (<2 or >12.5).
D038 Toxic Waste (Pyridine).If the waste stream contains pyridine at a concentration that fails the Toxicity Characteristic Leaching Procedure (TCLP), this code applies.[9][11] Given the pyridine backbone of the molecule, this is a relevant consideration.
U196 Discarded commercial chemical products, off-specification species, container residues, and spill residues thereof: Pyridine.This code applies to the disposal of the pure, unused chemical product itself.[12]

Part 3: Spill & Emergency Procedures

Accidents require immediate and correct action. All personnel working with this compound must be trained on these procedures.

Small Spill (Contained within a Fume Hood)

  • Alert Personnel: Immediately notify others in the lab.

  • Ensure PPE: Don your full, mandatory PPE as described in Part 1.

  • Containment: Cover the spill with a non-combustible, inert absorbent material such as vermiculite, sand, or dry earth. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully scoop the absorbent material into your designated solid hazardous waste container. Use non-sparking tools for this process.

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Large Spill (Outside of a Fume Hood)

  • EVACUATE: Immediately evacuate the laboratory, closing the door behind you.

  • ALERT: Activate the nearest fire alarm and notify your institution's Environmental Health and Safety (EHS) department or emergency response team. Provide them with the chemical name and location of the spill.

  • SECURE: Prevent unauthorized entry into the area.

  • DO NOT ATTEMPT TO CLEAN: Large spills require specialized equipment and trained personnel for cleanup.[6]

Accidental Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][13]

Part 4: Final Disposal Pathway

The ultimate disposal of this compound waste is a regulated process that must be handled by professionals.

Disposal Workflow Diagram

The following diagram outlines the complete lifecycle of the chemical waste, from laboratory generation to final destruction.

G cluster_lab Laboratory On-Site Management cluster_ehs Institutional Waste Management cluster_disposal External Final Disposal gen Waste Generation (Used chemical, contaminated labware, spill cleanup debris) seg Segregation (Liquid vs. Solid Waste) gen->seg container Proper Containerization (Labeled, Sealed, Secondary Containment) seg->container saa Store in Satellite Accumulation Area (SAA) (<90 days) container->saa pickup EHS Pickup Request saa->pickup transport_internal Transport to Central Accumulation Area pickup->transport_internal manifest Manifesting & Profiling (EPA Regulations) transport_internal->manifest transport_external Licensed Transporter Hauls Waste Off-Site manifest->transport_external facility Arrival at Permitted Hazardous Waste Facility (TSDF) transport_external->facility incinerate High-Temperature Incineration with Flue Gas Scrubbing facility->incinerate

Caption: Disposal workflow for this compound waste.

Approved Disposal Method

The only environmentally sound and legally compliant disposal method for this type of waste is high-temperature incineration .[5][8]

  • Mechanism: The waste must be sent to a licensed and permitted Treatment, Storage, and Disposal Facility (TSDF). At the facility, the material will be destroyed in a chemical incinerator equipped with afterburners and scrubbers. This process ensures the complete breakdown of the organic molecule into less harmful components (like carbon dioxide, water, and mineral acids) and captures hazardous combustion byproducts before they are released into the atmosphere.

  • Regulatory Compliance: All waste must be handled in strict accordance with local, state, and federal regulations.[3] Your institution's EHS department will manage the final pickup, manifesting, and transfer to the TSDF, ensuring full compliance.

By adhering to these rigorous procedures, you ensure the safety of yourself and your colleagues, protect the environment, and maintain full regulatory compliance in your research and development activities.

References

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  • BLDpharm. (n.d.). 2-Chloro-5-(chloromethyl)-3-fluoropyridine.
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  • Jubilant Ingrevia. (n.d.). 2-chloro-5-trifluoromethylpyridine Safety Data Sheet.
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  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes.
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  • Central Drug House. (n.d.). 2-FLUORO PYRIDINE MATERIAL SAFETY DATA SHEET.
  • Jubilant Ingrevia. (2024). Safety Data Sheet: 2-Amino-5-chloropyridine.
  • SUWEB. (n.d.). EPA Hazardous Waste Codes.
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  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Chloromethyl)-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an essential operational framework for the safe handling of 2-(Chloromethyl)-5-fluoropyridine. As a halogenated pyridine derivative, this compound is a valuable building block in pharmaceutical and agrochemical synthesis.[1] However, its chemical structure, featuring a reactive chloromethyl group, necessitates stringent safety protocols to mitigate risks of exposure and injury. This document moves beyond a simple checklist to explain the causality behind each safety recommendation, empowering you to work with confidence and integrity.

Hazard Analysis: Understanding the Reactivity of this compound

This compound is not merely a corrosive or toxic substance; its primary hazard stems from its nature as a potential alkylating agent. The chloromethyl group is susceptible to nucleophilic substitution, meaning it can react with and modify biological macromolecules like DNA and proteins. This underlying reactivity informs its toxicological profile.

Toxicological Hazards:

  • Acute Toxicity: The compound is harmful if swallowed or inhaled.[2] Ingestion can cause chemical burns within the oral cavity and gastrointestinal tract.[3]

  • Dermal and Ocular Hazard: It is classified as a substance that causes severe skin burns and serious eye damage.[3] Direct contact can lead to deep, slow-healing burns and potentially permanent eye injury.[3][4]

  • Respiratory Irritation: Vapors and aerosols can cause significant irritation to the respiratory tract.[5][6]

  • Systemic Organ Damage: Prolonged or repeated exposure may cause damage to organs, particularly the central nervous system and liver.[2]

Physicochemical Hazards:

  • Combustibility: The substance is a combustible liquid and should be kept away from open flames and hot surfaces.[2][7]

  • Hazardous Decomposition: In the event of a fire, it can decompose to release highly toxic and corrosive gases, including hydrogen chloride (HCl), hydrogen fluoride (HF), and nitrogen oxides (NOx).[2][4]

  • Incompatibility: Avoid contact with strong acids, strong bases, and oxidizing agents.[2][3] It can also react with certain metals, like mild steel, to produce flammable hydrogen gas.[3]

Core Protective Equipment: A Barrier Between You and the Hazard

The selection of Personal Protective Equipment (PPE) is the most critical control measure when engineering controls cannot eliminate all risks. The following table outlines the minimum required PPE for handling this compound.

PPE Category Recommended Equipment Rationale and Best Practices
Eye and Face Protection Chemical splash goggles and a full-face shield.Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes. A full-face shield must be worn over the goggles to protect the entire face from splashes and corrosive vapors.[7][8][9]
Hand Protection Nitrile or Neoprene Gloves (Double-Gloving Recommended).Due to the corrosive and potentially sensitizing nature of the compound, robust hand protection is essential.[3] Always inspect gloves for tears or punctures before use. Use a proper glove removal technique to avoid contaminating your skin.[5] Change gloves immediately if contamination is suspected.
Respiratory Protection NIOSH-approved respirator with cartridges for organic vapors and acid gases.All handling of this compound must occur within a certified chemical fume hood to minimize inhalation exposure.[8][10][11] If there is a risk of exceeding exposure limits or in case of ventilation failure, a properly fitted respirator is required.[7]
Protective Clothing Chemical-resistant lab coat or apron over full-body clothing.Wear a lab coat made of a chemical-resistant material. Ensure it is fully buttoned. For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[2][10] Do not leave any skin exposed between the glove and the sleeve.
Footwear Closed-toe, chemical-resistant shoes.Footwear must be non-porous and cover the entire foot to protect against spills.[9]

Operational Plan: From Preparation to Disposal

A safe experiment is a well-planned experiment. The following workflow provides a procedural guide for handling this compound.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling cluster_post Phase 3: Post-Handling & Disposal prep1 Verify Fume Hood Certification & Airflow prep2 Assemble All Required PPE prep1->prep2 prep3 Locate Emergency Equipment (Eyewash, Shower, Spill Kit) prep2->prep3 prep4 Prepare Waste Containers prep3->prep4 h1 Don Appropriate PPE prep4->h1 Proceed to Handling h2 Transfer Compound Inside Fume Hood h1->h2 h3 Keep Container Tightly Closed When Not In Use h2->h3 p1 Decontaminate Work Surface h3->p1 Proceed to Post-Handling p2 Doff PPE Correctly to Avoid Cross-Contamination p1->p2 p3 Dispose of Contaminated Waste in Labeled Container p2->p3 p4 Wash Hands Thoroughly p3->p4

Caption: High-level workflow for handling this compound.

Step-by-Step Handling Protocol
  • Preparation :

    • Ensure the chemical fume hood has been certified within the last year and that the airflow monitor indicates it is functioning correctly.[10]

    • Assemble all necessary PPE as detailed in the table above.

    • Confirm the location and operational status of the nearest safety shower, eyewash station, and spill kit.[2]

    • Prepare a designated, labeled hazardous waste container for all solid and liquid waste generated.[3]

  • Handling :

    • Don all required PPE before entering the area where the chemical is stored or used.

    • Conduct all manipulations, including weighing and transferring, inside the fume hood.[8]

    • Use tools (spatulas, syringes) appropriate for the quantity being handled to minimize the risk of spills.

    • Always keep the container for this compound tightly sealed when not in active use to prevent the release of vapors.[2][7]

  • Decontamination and Disposal :

    • After completing your work, decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Remove PPE in a manner that prevents skin contact with the contaminated exterior. Dispose of single-use items, such as gloves, in the designated hazardous waste container.[5][8]

    • All chemical waste and contaminated materials must be disposed of as hazardous waste according to your institution's and local regulations.[3] Do not pour any waste down the drain.[4][5]

    • Wash hands and forearms thoroughly with soap and water after removing all PPE.[2]

Emergency and Disposal Plan

Accidents are preventable, but preparedness is essential.

Exposure Response
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][5] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][7] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration (do not use mouth-to-mouth) and seek immediate medical attention.[2][5][7]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][7]

Spill Management Plan

The appropriate response to a spill depends on its scale. All spills should be handled by trained personnel equipped with the proper PPE.

SpillResponse cluster_minor Minor Spill (Inside Hood) cluster_major Major Spill (Outside Hood) start Spill Occurs assess Is the spill contained within the fume hood? start->assess minor1 Ensure Full PPE is Worn assess->minor1 Yes major1 Evacuate Immediate Area assess->major1 No minor2 Cover with Inert Absorbent Material minor1->minor2 minor3 Collect Waste into Sealed Container minor2->minor3 minor4 Decontaminate Area minor3->minor4 end Area is Safe minor4->end major2 Alert Others & Call Emergency Response major1->major2 major3 Restrict Access to the Area major2->major3 major3->end After Professional Cleanup

Caption: Decision workflow for responding to a chemical spill.

  • Minor Spill (inside a fume hood) :

    • Ensure you are wearing the full complement of PPE, including respiratory protection.

    • Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels.

    • Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[7]

    • Wipe the spill area clean with a suitable solvent, followed by soap and water.

  • Major Spill (outside a fume hood) :

    • Evacuate all personnel from the immediate area.[5]

    • Alert others in the laboratory and contact your institution's emergency response team.

    • If safe to do so, increase ventilation to the area and restrict access.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

By adhering to these rigorous safety protocols, you can effectively manage the risks associated with this compound, ensuring a safe and productive research environment.

References

  • Jubilant Ingrevia. (n.d.). 2-chloro-5-trifluoromethylpyridine Safety Data Sheet.
  • Capot Chemical. (2026, January 7). MSDS of 2-(chloromethyl)-5-fluoropyrimidine hydrochloride.
  • Chemsrc. (2025, October 14). 2-Chloro-5-(chloromethyl)-3-fluoropyridine.
  • Fisher Scientific. (2011, June 2). SAFETY DATA SHEET.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Benchchem. (n.d.). Personal protective equipment for handling (Pyridin-2-ylmethylideneamino)thiourea.
  • ChemicalBook. (n.d.). 2-Chloro-5-fluoropyridine - Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). 2-Chloro-5-(chloromethyl)pyridine - Material Safety Data Sheet.
  • Chem-Impex. (n.d.). 2-Chloro-5-fluoropyridine.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Jubilant Ingrevia. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Data Sheet.
  • Unisafe. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
  • PubChem - NIH. (n.d.). 2-Chloro-5-fluoropyridine.
  • Sigma-Aldrich. (n.d.). 5-Chloro-2-fluoropyridine 97.
  • Jubilant Ingrevia. (2024, February 19). Safety Data Sheet.
  • Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.